molecular formula C11H19NO4 B555363 H-Glu(OcHex)-OH CAS No. 112471-82-6

H-Glu(OcHex)-OH

Cat. No.: B555363
CAS No.: 112471-82-6
M. Wt: 229,27 g/mole
InChI Key: JSYMWKYNCWQUOY-VIFPVBQESA-N
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Description

H-Glu(OcHex)-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229,27 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMWKYNCWQUOY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-Glu(OcHex)-OH physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of H-Glu(OcHex)-OH For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, also known as L-Glutamic acid γ-cyclohexyl ester. The information herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid[1]
Synonyms L-Glu(OcHex)-OH, L-Glutamic acid 5-cyclohexyl ester[2]
CAS Number 112471-82-6[2]
Molecular Formula C₁₁H₁₉NO₄[1][2]
Molecular Weight 229.27 g/mol [1]
Appearance White powder[2][]
Melting Point 158.0 - 164.0 °C[2]
Optical Rotation [α]²⁰D = +9.0 ± 2º (c=1 in H₂O)[2]
Solubility Soluble in Water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate[2][4]
pKa (α-carboxyl) ~2.19 (estimated)[5][6]
pKa (α-amino) ~9.67 (estimated)[5][6]

Ionization States and Structure

The ionization state of this compound is pH-dependent due to its ionizable α-carboxyl and α-amino groups. Understanding these states is critical for predicting its solubility, reactivity, and interaction with biological systems at different physiological pH values.

ionization_states cation Cationic Form (Net Charge: +1) zwitterion Zwitterionic Form (Net Charge: 0) cation->zwitterion pKa₁ ≈ 2.19 (-H⁺ from -COOH) anion Anionic Form (Net Charge: -1) zwitterion->anion pKa₂ ≈ 9.67 (-H⁺ from -NH₃⁺) low_ph pH < ~2.19 mid_ph ~2.19 < pH < ~9.67 high_ph pH > ~9.67

Caption: Ionization states of this compound at different pH ranges.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard Mel-Temp apparatus.[7][8]

Apparatus:

  • Mel-Temp apparatus or equivalent

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: If the sample is not a fine powder, gently grind it using a mortar and pestle.[8]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until the packed sample height is 2-3 mm.[7][9]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.[7]

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before the next step.[10]

  • Accurate Determination: Insert a new sample. Heat rapidly to about 15-20 °C below the anticipated melting point.[7]

  • Measurement: Decrease the heating rate to 1-2 °C per minute.[8] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.

  • Cleanup: Turn off the apparatus and dispose of the used capillary tube in a designated waste container.[7]

Specific Optical Rotation Measurement

This protocol outlines the measurement of specific optical rotation using a polarimeter, adhering to USP <781> guidelines.[11][12]

Apparatus:

  • Polarimeter (calibrated)

  • Polarimeter cell (1.0 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent (e.g., deionized water)

Procedure:

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, often using a certified quartz plate or a standard solution (e.g., sucrose).[13]

  • Solution Preparation: Accurately weigh approximately 100 mg of this compound. Transfer it quantitatively to a 10 mL volumetric flask. Dissolve the sample in the specified solvent (water) and fill to the mark. Mix thoroughly. This creates a solution with a concentration (c) of approximately 1 g/100 mL.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent (water). Place it in the polarimeter and record the reading as the blank (α_blank).

  • Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α_obs). All measurements should be performed at a specified temperature (e.g., 20 °C) and wavelength (e.g., Sodium D-line, 589 nm).[12]

  • Calculation: Calculate the specific rotation [α] using the following formula: [α]Tλ = (100 × α) / (l × c) Where:

    • α = corrected observed rotation (α_obs - α_blank)

    • l = path length of the cell in decimeters (dm)

    • c = concentration of the solution in g/100 mL

    • T = temperature in °C

    • λ = wavelength of light in nm

Solubility Determination (Qualitative)

This protocol provides a general method for qualitatively assessing the solubility of the compound in various solvents.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated pipettes or cylinders

  • Solvents of interest (e.g., Water, Ethanol, DMSO)

Procedure:

  • Sample Preparation: Add a small, pre-weighed amount of this compound (e.g., 2-5 mg) to a clean, dry test tube.[14]

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.[14]

  • Mixing: Vigorously mix the contents using a vortex mixer for at least 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. A completely clear solution with no visible particles indicates that the compound is soluble under these conditions. A cloudy or hazy suspension or the presence of undissolved solid indicates partial solubility or insolubility.[15]

  • Heating/Sonication (Optional): If the compound is not fully dissolved, gentle warming or sonication may be applied to aid dissolution. Note any changes upon cooling back to room temperature, as precipitation may occur.

  • Documentation: Record the results for each solvent, noting whether the compound was soluble, partially soluble, or insoluble.

pKa Determination (Acid-Base Titration)

This protocol describes the determination of pKa values by titrating the amino acid derivative with a strong base and monitoring the pH.[16][17]

Apparatus:

  • pH meter with an electrode (calibrated)

  • Burette (25 or 50 mL)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Deionized water

Procedure:

  • pH Meter Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker (e.g., 20 mL). If necessary, add a small, precise amount of 0.1 M HCl to ensure the starting pH is low (e.g., below pH 2) so that both ionizable groups are fully protonated.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.

  • Titration: Begin stirring the solution. Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL).[16] After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue the titration until the pH reaches approximately 11-12.

  • Data Analysis:

    • Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.

    • The curve will show two equivalence points (steep inflection points).

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flatter parts of the curve). The first midpoint (pKa₁) is halfway to the first equivalence point, and the second midpoint (pKa₂) is halfway between the first and second equivalence points.[18]

    • Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to more accurately determine the equivalence points.

References

H-Glu(OcHex)-OH: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of H-Glu(OcHex)-OH based on fundamental chemical principles and established analytical methodologies. Due to the limited availability of public-domain quantitative data, the solubility and stability results presented herein are illustrative and hypothetical. These are intended to serve as a practical guide for experimental design.

Introduction

This compound, or L-Glutamic acid γ-cyclohexyl ester, is an ester derivative of L-glutamic acid. The introduction of a cyclohexyl moiety enhances its lipophilicity compared to the parent amino acid, making it a valuable building block in peptide synthesis and a candidate for various applications in pharmaceutical and biochemical research.[1][2] Its modified structure suggests altered physicochemical properties, including solubility and stability, which are critical parameters for its effective use in drug development and other scientific applications. This guide provides an in-depth analysis of its expected solubility and stability profiles, complete with detailed experimental protocols for validation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms L-Glu(OcHex)-OH, L-Glutamic acid 5-cyclohexyl ester[1][2]
CAS Number 112471-82-6[1]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance White powder[2]
Melting Point 158.0-164.0 ºC[1]
Storage Conditions Store at 0-8 °C[1][2]

Solubility Profile

The esterification of the gamma-carboxyl group with a cyclohexyl ring is expected to increase the hydrophobicity of this compound relative to L-glutamic acid. This structural modification will likely decrease its solubility in aqueous media while increasing its solubility in organic solvents. A hypothetical solubility profile is presented in Table 2.

Table 2: Hypothetical Solubility Data for this compound at 25°C

SolventTypeExpected Solubility (mg/mL)
WaterPolar Protic5 - 10
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer8 - 15
MethanolPolar Protic20 - 30
EthanolPolar Protic15 - 25
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Non-Polar< 1
HexaneNon-Polar< 0.1

Stability Profile

The stability of this compound is a critical factor for its storage and handling, as well as for its application in multi-step chemical syntheses. The primary degradation pathways are anticipated to be hydrolysis of the cyclohexyl ester and potential reactions involving the free amine and carboxylic acid groups. A forced degradation study is essential to elucidate these pathways. Table 3 presents hypothetical results from such a study.

Table 3: Hypothetical Stability Data for this compound from a Forced Degradation Study

Stress ConditionTimeTemperature% DegradationMajor Degradants
0.1 M HCl24 h60°C~15%L-Glutamic acid, Cyclohexanol
0.1 M NaOH8 h40°C~25%L-Glutamic acid, Cyclohexanol
3% H₂O₂24 h25°C~5%Oxidized byproducts
Thermal (Solid)48 h80°C< 2%Minimal degradation
Photolytic (Solid, ICH Q1B)7 days25°C< 1%Minimal degradation

Experimental Protocols

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent for analysis.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the concentration of this compound in the original supernatant based on a standard curve.

    • Express the solubility in mg/mL.

Protocol for Forced Degradation Study

Objective: To identify the potential degradation pathways and establish a stability-indicating analytical method for this compound.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 40°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Expose the solid this compound to 80°C.

    • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and water/formic acid.

    • Use a photodiode array (PDA) detector to identify peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

Visualizations

Hypothetical Degradation Pathway

The primary degradation route in aqueous acidic or basic conditions is expected to be the hydrolysis of the ester bond.

Hypothetical Hydrolytic Degradation of this compound cluster_products Degradation Products A This compound B L-Glutamic Acid A->B H₂O / H⁺ or OH⁻ C Cyclohexanol A->C H₂O / H⁺ or OH⁻

Caption: Plausible hydrolytic degradation of this compound.

Experimental Workflow for Forced Degradation

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analysis Analyze by Stability-Indicating HPLC-PDA-MS sample->analysis data Identify and Quantify Degradants analysis->data pathway Elucidate Degradation Pathways data->pathway end Stability Profile Established pathway->end

Caption: General workflow for a forced degradation study.

References

L-Glutamic Acid γ-Cyclohexyl Ester in Peptide Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance therapeutic properties. Among these, L-Glutamic acid γ-cyclohexyl ester stands out as a versatile building block. This technical guide provides an in-depth exploration of the role of this modified amino acid in peptide synthesis and function. We will delve into its primary application as a side-chain protecting group, its influence on the physicochemical properties of peptides, and its potential to modulate biological activity. This document consolidates available data, presents detailed experimental protocols for its use in solid-phase peptide synthesis, and visualizes key workflows and signaling concepts to aid researchers in leveraging this compound for the development of novel peptide-based therapeutics.

Core Function: A Lipophilic Protecting Group for Solid-Phase Peptide Synthesis

The principal role of L-Glutamic acid γ-cyclohexyl ester in peptide chemistry is to serve as a protecting group for the γ-carboxyl group of glutamic acid during solid-phase peptide synthesis (SPPS).[1][2] The cyclohexyl ester provides steric hindrance, preventing the reactive side-chain carboxylate from participating in unwanted side reactions during peptide chain elongation. This is particularly crucial in Fmoc-based SPPS, where the repetitive cycles of deprotection and coupling require robust and orthogonal protection strategies.[3]

The cyclohexyl moiety imparts a significant increase in lipophilicity to the glutamic acid residue. This enhanced hydrophobicity can be advantageous in several ways:

  • Improved Solubility: The protected amino acid monomer, Fmoc-L-Glu(OChx)-OH, often exhibits improved solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and dichloromethane (DCM).[4]

  • Enhanced Peptide Solubility: During the synthesis of long or hydrophobic peptide sequences, the presence of cyclohexyl groups can help to disrupt aggregation and improve the solubility of the growing peptide chain on the solid support.

  • Modulation of Final Peptide Properties: The increased lipophilicity can influence the overall physicochemical properties of the final peptide, potentially enhancing its ability to cross cell membranes and improving its bioavailability.[5]

Quantitative Data Summary

Direct quantitative data comparing the effects of L-Glutamic acid γ-cyclohexyl ester on peptide properties to the unmodified peptide is limited in publicly available literature. However, by drawing parallels from studies on similar modifications, such as the γ-benzyl ester of glutamic acid and the incorporation of other cyclohexyl-containing amino acids, we can infer the likely impact. The following tables summarize expected trends and provide a framework for experimental design.

Table 1: Predicted Impact on Receptor Binding Affinity

Peptide AnalogReceptor TargetAssay TypePredicted IC50/Ki Change vs. Unmodified PeptideRationale & References
Peptide-Glu(OChx)GPCRs (e.g., NK-1, Opioid)Radioligand BindingVariable: Potential for slight decrease or no significant changeThe bulky, non-polar cyclohexyl group may introduce steric hindrance at the binding site. However, studies on Substance P analogs with γ-benzyl ester modifications showed equipotent activity to the native peptide, suggesting the receptor pocket can accommodate such groups.[6]
Peptide-Glu(OChx)Ion ChannelsElectrophysiologyLikely decrease in potencyThe introduction of a hydrophobic group may disrupt critical electrostatic interactions with the channel pore.

Table 2: Predicted Impact on Enzymatic Stability

Peptide AnalogEnzymeAssay TypePredicted Half-life (t½) Change vs. Unmodified PeptideRationale & References
Peptide-Glu(OChx)Trypsin, ChymotrypsinIn vitro degradation assaySignificant increaseThe bulky cyclohexyl group can sterically hinder the approach of proteases to the peptide backbone, reducing the rate of enzymatic cleavage. This is a common strategy to improve peptide stability.[7]
Peptide-Glu(OChx)Serum ProteasesIn vitro plasma stability assayModerate to significant increaseSimilar to the effect observed with specific proteases, the modification is expected to confer resistance to a broader range of serum endo- and exopeptidases.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Glu(OChx)-OH

This protocol outlines the manual synthesis of a peptide containing an L-Glutamic acid γ-cyclohexyl ester residue on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Glu(OChx)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Fmoc-L-Glu(OChx)-OH):

    • In a separate vial, dissolve Fmoc-L-Glu(OChx)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Enzymatic Stability Assay

This protocol provides a general method for assessing the stability of a peptide containing L-Glutamic acid γ-cyclohexyl ester in the presence of a specific protease.

Materials:

  • Purified peptide (with and without the Glu(OChx) modification)

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in the assay buffer.

  • Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the peptide solution to the assay buffer to achieve the final desired concentration.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease solution.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

    • Identify the degradation products by mass spectrometry to determine the cleavage sites.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

    • Compare the half-life of the modified peptide to the unmodified control.

Visualizations

Experimental Workflows

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Enzymatic_Stability_Workflow cluster_setup Reaction Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis Peptide Peptide Solution Mix Mix and Incubate at 37°C Peptide->Mix Enzyme Protease Solution Enzyme->Mix Buffer Assay Buffer Buffer->Mix Sample Withdraw Aliquots at Time Points Mix->Sample Quench Quench with TFA Sample->Quench HPLC RP-HPLC Separation Quench->HPLC MS Mass Spectrometry Identification HPLC->MS Quantify Quantify Intact Peptide HPLC->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: Enzymatic Stability Assay Workflow.

Signaling Pathway

While specific signaling pathways directly modulated by peptides containing L-Glutamic acid γ-cyclohexyl ester are not yet well-defined, we can hypothesize their involvement based on analogs. For instance, Substance P, a neuropeptide, activates the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). Analogs with modified glutamic acid residues have been shown to retain activity at this receptor.[6]

NK1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP_analog Substance P Analog (with Glu(OChx)) NK1R NK-1 Receptor (GPCR) SP_analog->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cell_response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cell_response PKC->Cell_response

Caption: Hypothesized NK-1 Receptor Signaling Pathway.

Conclusion

L-Glutamic acid γ-cyclohexyl ester is a valuable tool for peptide chemists and drug developers. Its primary function as a lipophilic protecting group facilitates the synthesis of complex peptides. While direct quantitative data on its impact on biological activity is still emerging, the principles of medicinal chemistry suggest that the introduction of the cyclohexyl moiety can significantly enhance enzymatic stability and modulate the pharmacokinetic profile of a peptide. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in the design and synthesis of next-generation peptide therapeutics. Further studies are warranted to fully elucidate the structure-activity relationships of peptides incorporating this modification.

References

Enhancing Peptide Lipophilicity for Improved Drug Delivery: A Technical Guide to H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of peptides is often hindered by their inherently low lipophilicity, which can lead to poor membrane permeability, rapid clearance, and limited oral bioavailability. A key strategy to overcome these limitations is the chemical modification of peptides to increase their lipophilic character. The incorporation of non-canonical amino acids with hydrophobic side chains is a particularly effective approach. This guide provides an in-depth exploration of L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH), a modified amino acid designed to enhance the lipophilicity of peptides for researchers, scientists, and professionals in drug development.

The Physicochemical Advantage of this compound

This compound is an analogue of glutamic acid where the side-chain carboxylic acid is esterified with a cyclohexyl group. This modification replaces a polar, ionizable group with a bulky, nonpolar aliphatic ring, significantly increasing the hydrophobicity of the amino acid.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C11H19NO4PubChem[1]
Molecular Weight 229.27 g/mol PubChem[1]
XLogP3 -1.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

The negative XLogP3 value may seem counterintuitive; however, this is a calculated value for the free amino acid which has a free amino and carboxylic acid group. When incorporated into a peptide chain, the impact of the highly lipophilic cyclohexyl side chain becomes more pronounced. The lipophilicity of an amino acid side chain is a critical factor in the overall lipophilicity of a peptide.[2][3]

Strategic Incorporation of this compound into Peptides

The introduction of this compound into a peptide sequence is a strategic decision to enhance its ability to interact with lipid membranes and hydrophobic pockets in target receptors.[4] This modification can lead to improved cell permeability and shielding of the peptide backbone from proteolytic enzymes, thereby increasing its in vivo half-life.[4][5][6]

The following diagram illustrates the conceptual approach of modifying a peptide with this compound to improve its pharmacokinetic profile.

G Conceptual Workflow for Enhancing Peptide Properties cluster_0 Peptide Design & Synthesis cluster_1 Improved Properties & Outcomes Native_Peptide Native Peptide (Low Lipophilicity, Poor Stability) Incorporate_HGluOcHexOH Incorporate this compound Native_Peptide->Incorporate_HGluOcHexOH Modified_Peptide Modified Peptide (Increased Lipophilicity) Incorporate_HGluOcHexOH->Modified_Peptide Increased_Permeability Increased Membrane Permeability Modified_Peptide->Increased_Permeability Enhanced_Stability Enhanced Proteolytic Stability Modified_Peptide->Enhanced_Stability Improved_PK Improved Pharmacokinetics (Longer Half-life) Increased_Permeability->Improved_PK Enhanced_Stability->Improved_PK Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy

Caption: Conceptual workflow for enhancing peptide properties.

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The amino acid is used in its N-terminally protected form, most commonly as Fmoc-L-Glu(OcHex)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the major steps in an SPPS cycle for incorporating an amino acid like Fmoc-L-Glu(OcHex)-OH.

spss_workflow resin Resin Support deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage No (Final AA) peptide_out Purified Peptide cleavage->peptide_out

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Detailed Protocol for Fmoc-L-Glu(OcHex)-OH Incorporation

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-Glu(OcHex)-OH)

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar uronium salt.[7]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Fmoc-L-Glu(OcHex)-OH):

    • In a separate vial, dissolve Fmoc-L-Glu(OcHex)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (a negative test is indicated by a yellow color). If the test is positive (blue), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Peptide Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Quantifying the Increase in Lipophilicity

The effect of incorporating this compound on peptide lipophilicity is quantified by measuring the partition coefficient (logP) or distribution coefficient (logD).

Experimental Determination of logD7.4

The shake-flask method is the gold standard for determining logP/logD values.[7][8]

Materials:

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • The purified peptide

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation: Prepare a stock solution of the peptide in the phosphate buffer.

  • Partitioning:

    • Add equal volumes of the peptide solution and pre-saturated n-octanol to a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and organic phases.

    • Determine the concentration of the peptide in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the logD7.4 using the following formula: logD7.4 = log ( [Peptide]octanol / [Peptide]aqueous )

The following workflow illustrates the experimental process for determining the lipophilicity of the modified peptide.

lipo_measurement_workflow start Purified Modified Peptide prepare_solution Prepare Peptide Solution in pH 7.4 Buffer start->prepare_solution mix_phases Mix with n-Octanol (1:1 volume ratio) prepare_solution->mix_phases shake Shake to Reach Equilibrium mix_phases->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_phases Sample Aqueous and Organic Phases centrifuge->sample_phases quantify Quantify Peptide Concentration (e.g., HPLC) sample_phases->quantify calculate Calculate logD7.4 quantify->calculate end Lipophilicity Value calculate->end

Caption: Workflow for experimental lipophilicity determination.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the lipophilicity of peptide-based drug candidates. The replacement of the polar side-chain carboxyl group of glutamic acid with a nonpolar cyclohexyl ester moiety can significantly alter the physicochemical properties of a peptide, potentially leading to improved membrane permeability, increased metabolic stability, and a more favorable pharmacokinetic profile. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of peptides modified with this compound, enabling researchers to explore its utility in the rational design of next-generation peptide therapeutics.

References

The Pivotal Role of H-Glu(OcHex)-OH in Pioneering Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate landscape of neuropharmacology, the modulation of glutamate receptors stands as a cornerstone for the development of novel therapeutics targeting a spectrum of neurological disorders. Within this domain, the synthetic amino acid derivative H-Glu(OcHex)-OH, or L-Glutamic acid γ-cyclohexyl ester, has emerged as a critical building block. Its unique physicochemical properties, conferred by the cyclohexyl ester moiety, offer distinct advantages in the design of peptide-based and small molecule drug candidates with enhanced metabolic stability and blood-brain barrier permeability. This technical guide provides a comprehensive overview of the role of this compound in drug discovery and development, consolidating available data, outlining experimental protocols, and visualizing key concepts.

Core Concepts: The Strategic Advantage of the Cyclohexyl Ester

L-Glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are implicated in numerous physiological and pathological processes. The modification of the gamma-carboxyl group of glutamic acid with a cyclohexyl ester in this compound imparts increased lipophilicity to the molecule. This chemical alteration is a strategic design element in medicinal chemistry for several key reasons:

  • Enhanced Membrane Permeability: The increased lipophilicity can facilitate the passage of drug candidates across biological membranes, including the formidable blood-brain barrier, which is a critical hurdle in the development of CNS-active drugs.

  • Improved Bioavailability: By masking a polar carboxylic acid group, the cyclohexyl ester can enhance the oral bioavailability of peptide-based therapeutics.[1]

  • Metabolic Stability: The ester linkage can be designed to be stable in plasma but susceptible to hydrolysis by intracellular esterases, allowing for the targeted release of the active glutamic acid moiety within the CNS.

  • Conformational Constraint: In peptide synthesis, the incorporation of this compound can introduce conformational constraints, which can be crucial for optimizing the binding affinity and selectivity of the peptide for its target receptor.[]

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of a variety of potential therapeutic agents, primarily in the realm of neurological disorders. Its utility is most pronounced in the construction of peptide-based drugs and peptidomimetics.

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase and solution-phase peptide synthesis.[] It is typically used in its Nα-protected forms, such as Fmoc-Glu(OcHex)-OH or Boc-Glu(OcHex)-OH. The cyclohexyl ester acts as a stable protecting group for the side-chain carboxylate during peptide elongation, preventing unwanted side reactions.

Logical Workflow for Peptide Synthesis:

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Incorporation of this compound cluster_2 Final Steps Resin Resin N_deprotection N_deprotection Resin->N_deprotection 1. Swell Resin Coupling Coupling N_deprotection->Coupling 2. Remove Fmoc Capping Capping Coupling->Capping 3. Couple Fmoc-AA-OH Fmoc_Glu_OcHex Fmoc-Glu(OcHex)-OH Repeat Repeat steps 2-4 Capping->Repeat 4. Acetylate unreacted amines Cleavage Cleavage Repeat->Cleavage 5. Final N-deprotection Purification Purification Cleavage->Purification 6. Cleave from resin Analysis 8. Characterize Purification->Analysis 7. Purify peptide

Fig. 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-Glu(OcHex)-OH.
Neuroprotective Peptides

A significant area of investigation is the development of neuroprotective peptides that can mitigate neuronal damage in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases. While specific examples of clinically advanced peptides containing this compound are not yet prominent in publicly available literature, the rationale for its inclusion in such peptides is strong. For instance, analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE) have been synthesized and evaluated for their neuroprotective effects.[3] The substitution of glutamic acid with this compound in such peptides could enhance their therapeutic potential by improving their pharmacokinetic profile.

Experimental Protocols

While detailed protocols for specific drug candidates are proprietary, general methodologies for the incorporation of this compound into peptides and for the evaluation of their biological activity can be outlined based on standard laboratory practices.

Protocol 1: Solid-Phase Synthesis of a Model Tripeptide (e.g., Ala-Glu(OcHex)-Gly)

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Glu(OcHex)-OH, Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Gly):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Couple Fmoc-Gly-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

    • Confirm completion of the reaction using a Kaiser test.

  • Second Amino Acid Coupling (Glu(OcHex)):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin as in step 2.

    • Couple Fmoc-Glu(OcHex)-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

    • Perform a Kaiser test.

  • Third Amino Acid Coupling (Ala):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin.

    • Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 2 hours.

    • Perform a Kaiser test.

  • Final Deprotection: Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the ability of a peptide containing Glu(OcHex) to protect neuronal cells from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • Test peptide containing Glu(OcHex)

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Cell Culture: Plate neurons at an appropriate density in 96-well plates and allow them to differentiate.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test peptide for 24 hours.

    • Include a vehicle control group.

  • Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 100 µM) to the wells (except for the negative control) and incubate for 24 hours.

  • Viability Assessment:

    • Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the test peptide compared to the glutamate-only treated group.

Signaling Pathway Analysis in Neuroprotection:

G Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx ROS ROS Production Ca_influx->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_dysfunction->Apoptosis Peptide Glu(OcHex) Peptide Peptide->NMDA_R Antagonism? Peptide->ROS Antioxidant effect?

Fig. 2: Potential mechanisms of neuroprotection by a Glu(OcHex)-containing peptide against glutamate-induced excitotoxicity.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data, such as binding affinities (Kd, Ki) or in vivo efficacy data (ED50), for specific drug candidates containing the this compound moiety. This is likely due to the proprietary nature of drug development programs. However, the qualitative advantages conferred by the cyclohexyl ester group are well-recognized in the field. The table below summarizes the conceptual contribution of this moiety to key drug-like properties.

PropertyStandard Glutamic Acid MoietyThis compound MoietyRationale
Lipophilicity (logP) LowHighThe non-polar cyclohexyl group significantly increases lipophilicity.
Blood-Brain Barrier Permeability LowPotentially HighIncreased lipophilicity can enhance passive diffusion across the BBB.
Metabolic Stability (vs. peptidases) ModeratePotentially HighThe ester may sterically hinder peptidase activity near the C-terminus.
Oral Bioavailability LowPotentially ImprovedMasking the polar carboxyl group can improve absorption from the GI tract.

Future Directions and Conclusion

This compound represents a valuable and strategically important building block in the medicinal chemist's toolbox for the design of novel therapeutics, particularly for neurological disorders. While its primary role to date has been in the synthesis of peptides with improved pharmacokinetic properties, its potential for incorporation into small molecule glutamate receptor modulators remains an area ripe for exploration. Future research will likely focus on the development and pharmacological characterization of specific drug candidates containing this moiety, with the aim of translating its theoretical advantages into tangible clinical benefits. The continued exploration of structure-activity relationships of peptides and small molecules incorporating this compound will be crucial in unlocking its full therapeutic potential.

Logical Framework for Drug Discovery with this compound:

G Target_ID Target Identification (e.g., Glutamate Receptor Subtype) Lead_Gen Lead Generation (Peptide or Small Molecule) Target_ID->Lead_Gen Incorporate_GluOcHex Incorporate this compound Lead_Gen->Incorporate_GluOcHex SAR_Studies Structure-Activity Relationship (SAR) Studies Incorporate_GluOcHex->SAR_Studies PK_Studies Pharmacokinetic (PK) Studies SAR_Studies->PK_Studies Preclinical Preclinical Development PK_Studies->Preclinical

Fig. 3: A logical framework illustrating the integration of this compound into a drug discovery pipeline.

References

An In-depth Technical Guide to the Prospective Applications of H-Glu(OcHex)-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and specific applications of H-Glu(OcHex)-OH in neuroscience research is limited in publicly available scientific literature. This guide is therefore based on the established roles of analogous L-glutamic acid derivatives, particularly those with ester modifications that enhance lipophilicity. The cyclohexyloxy (OcHex) ester functional group is known in medicinal chemistry to increase the bioavailability of drugs, suggesting that this compound may act as a more CNS-penetrant prodrug of L-glutamic acid. The following information is an extrapolation based on the properties of similar compounds and general principles of glutamatergic neuroscience.

Introduction

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic transmission, plasticity, learning, and memory. However, its therapeutic and experimental utility is hampered by its poor ability to cross the blood-brain barrier (BBB). Chemical modification of the glutamate molecule, such as esterification of one of its carboxylic acid groups, is a common strategy to increase its lipophilicity and facilitate its entry into the brain. This compound, or L-Glutamic acid γ-cyclohexyl ester, is one such derivative.[1] The presence of the bulky and lipophilic cyclohexyloxy group is hypothesized to enhance its passive diffusion across the BBB, where it would subsequently be hydrolyzed by endogenous esterases to release L-glutamic acid. This technical guide will explore the potential applications of this compound in neuroscience research, drawing parallels from studies on similar glutamate analogs.

Potential Applications in Neuroscience Research

Given its likely role as a CNS-penetrant glutamate prodrug, this compound could be a valuable tool for in vivo studies requiring the elevation of extracellular glutamate levels. Potential research applications include:

  • Modeling Excitotoxicity and Neurodegenerative Diseases: A key pathological mechanism in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease is glutamate-mediated excitotoxicity.[2] Systemic or localized administration of this compound in animal models could be used to induce and study the mechanisms of excitotoxic neuronal death.

  • Investigating Synaptic Plasticity, Learning, and Memory: Glutamate is central to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[3] this compound could be employed to investigate how sustained elevations in glutamate levels affect these processes and influence cognitive function in behavioral paradigms.

  • Studying Glutamate Homeostasis and Receptor Function: By providing a controlled release of glutamate in the CNS, this compound can be used to study the dynamics of glutamate uptake and clearance by astrocytes and neurons, as well as the response of various glutamate receptor subtypes (NMDA, AMPA, and kainate receptors) to prolonged activation.

  • Screening of Neuroprotective Compounds: In models of excitotoxicity induced by this compound, researchers can screen for the efficacy of novel neuroprotective agents that aim to block downstream signaling pathways of glutamate receptor overactivation.

Quantitative Data from Analogous Glutamate Derivatives

The following tables summarize quantitative data from studies using other glutamate analogs. This information can serve as a starting point for designing dose-response experiments with this compound, with the caveat that potency may differ based on the specific ester group.

Table 1: In Vitro Effects of Glutamate Analogs on Neuronal Viability and Activity

CompoundConcentrationCell TypeDuration of ExposureEffect
Glutamate100 µMPrimary cortical neurons24 hoursSignificant neuronal death
Glutamate250 µMPrimary cortical cultures6 hours40%-60% neurite degeneration
Glutamate10-30 µMPrimary cultured neuronsNot specifiedIncreased spontaneous firing rates
Glutamate500 µMCortical neurons10 minutesEnhancement of protein synthesis

Table 2: In Vivo Behavioral Effects of a Non-NMDA Receptor Antagonist Glutamate Analog

CompoundDoseAnimal ModelBehavioral TestEffect
H-Glu(OEt)-OEt.HCl360 mg/kgRatsConcept Learning Water MazeSignificant increase in latencies to find the platform

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from protocols for similar glutamate analogs.

1. In Vitro Excitotoxicity Assay

This protocol describes how to induce excitotoxicity in primary neuronal cultures using a glutamate analog.

  • Cell Culture:

    • Culture primary cortical or hippocampal neurons from embryonic rodents on poly-D-lysine coated plates.

    • Maintain cultures in a suitable neurobasal medium supplemented with B-27 and L-glutamine.

    • Allow neurons to mature for 7-10 days in vitro before experimentation.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a sterile, aqueous vehicle (e.g., PBS or culture medium). The solubility should be empirically determined.

    • Perform serial dilutions to achieve the desired final concentrations for the dose-response experiment.

  • Treatment:

    • Replace the culture medium with fresh medium containing varying concentrations of this compound.

    • Include a vehicle-only control group.

    • Incubate the cultures for a predetermined duration (e.g., 6, 12, or 24 hours).

  • Assessment of Neuronal Viability:

    • Quantify cell death using assays such as the LDH assay (measuring lactate dehydrogenase release into the medium), or live/dead cell staining with calcein-AM and ethidium homodimer-1.

    • Alternatively, use MTT or resazurin-based assays to assess metabolic activity as an indicator of cell viability.

2. In Vivo Assessment of Cognitive Function

This protocol outlines a general procedure for evaluating the effects of this compound on learning and memory in rodents using a behavioral paradigm like the Morris water maze.

  • Animal Subjects:

    • Use adult male rats or mice, housed under standard laboratory conditions with ad libitum access to food and water.

    • Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment.

  • Drug Administration:

    • Dissolve this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or intracerebroventricular).

    • Administer the compound at a predetermined time before the behavioral testing begins. The timing should be based on pilot pharmacokinetic studies to determine the peak brain concentration.

    • Include a vehicle-injected control group.

  • Behavioral Testing (Morris Water Maze):

    • Train the animals to find a hidden platform in a circular pool of opaque water over several days.

    • Record parameters such as escape latency (time to find the platform), path length, and swimming speed using a video tracking system.

    • On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of spatial memory.

  • Data Analysis:

    • Analyze the learning curves (escape latency over training days) using a repeated-measures ANOVA.

    • Compare the performance in the probe trial between the treated and control groups using a t-test or one-way ANOVA.

3. Electrophysiological Recordings in Brain Slices

This protocol describes how to measure the effects of this compound on synaptic transmission in acute brain slices.

  • Brain Slice Preparation:

    • Anesthetize a rodent and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain and prepare acute hippocampal or cortical slices (300-400 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Electrophysiology:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Obtain whole-cell patch-clamp recordings from pyramidal neurons or extracellular field potential recordings in the desired brain region.

    • Place a stimulating electrode to evoke synaptic responses (e.g., excitatory postsynaptic potentials or currents - EPSPs/EPSCs).

  • Drug Application:

    • Establish a stable baseline of evoked synaptic responses.

    • Bath-apply this compound at the desired concentration.

    • Record the changes in the amplitude, frequency, and kinetics of the synaptic responses.

  • Data Analysis:

    • Measure the parameters of the synaptic responses before, during, and after drug application.

    • Use appropriate statistical tests to determine the significance of any observed changes.

Visualizations

Signaling Pathways

The primary mechanism of action of this compound is expected to be through its conversion to L-glutamic acid, which then activates ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors. Over-activation of these receptors, particularly NMDA receptors, leads to an excessive influx of Ca²⁺, which triggers downstream neurotoxic cascades.

glutamate_signaling cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron This compound This compound Esterases Esterases This compound->Esterases L-Glutamate L-Glutamate NMDAR NMDA Receptor L-Glutamate->NMDAR AMPAR AMPA Receptor L-Glutamate->AMPAR mGluR mGluR L-Glutamate->mGluR Esterases->L-Glutamate Ca_influx Ca²⁺ Influx NMDAR->Ca_influx AMPAR->Ca_influx ROS Reactive Oxygen Species Ca_influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced excitotoxicity.

Experimental Workflows

in_vitro_workflow Culture Culture Primary Neurons (7-10 days) Prepare Prepare this compound Solutions Culture->Prepare Treat Treat Neurons (e.g., 24 hours) Prepare->Treat Assess Assess Neuronal Viability (LDH, Live/Dead Staining) Treat->Assess Analyze Data Analysis Assess->Analyze

Caption: Workflow for an in vitro excitotoxicity experiment.

in_vivo_workflow Acclimate Acclimate Animals Administer Administer this compound or Vehicle Acclimate->Administer Behavior Behavioral Testing (e.g., Morris Water Maze) Administer->Behavior Analyze Data Analysis Behavior->Analyze

Caption: Workflow for an in vivo behavioral study.

References

The Core Mechanism of H-Glu(OcHex)-OH in Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the application and core mechanism of H-Glu(OcHex)-OH, or L-Glutamic acid γ-cyclohexyl ester, a critical building block in modern synthetic chemistry, particularly in the realm of peptide synthesis. This document elucidates its function as a protected amino acid, providing detailed experimental protocols and quantitative data to inform research and development.

Introduction to this compound

This compound is a derivative of the amino acid L-glutamic acid where the side chain (gamma) carboxyl group is protected as a cyclohexyl ester.[] This modification is crucial for its primary application in solid-phase peptide synthesis (SPPS). In its unprotected form, the two carboxylic acid groups of glutamic acid would interfere with the controlled, sequential formation of peptide bonds. The cyclohexyl ester group is a "protecting group," a temporary modification that renders the side-chain carboxyl group chemically inert during the peptide chain elongation process.[2][3]

Chemical Structure and Properties:

PropertyValue
IUPAC Name (2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White powder
Storage 2-8 °C

The Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound is best understood within the context of the widely used Fmoc-SPPS strategy. In this methodology, the N-terminus of the amino acid is temporarily protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups.[4] The cyclohexyl ester of this compound fits perfectly into this scheme as it is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions at the final stage of synthesis.[5]

The core mechanism involves a cyclical process of deprotection and coupling:

  • Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). This exposes a free amino group.

  • Coupling: The next amino acid in the sequence, in this case, Fmoc-Glu(OcHex)-OH, is activated and introduced to the resin. The activated carboxylic acid of Fmoc-Glu(OcHex)-OH reacts with the free amino group on the resin-bound peptide, forming a new peptide bond. The cyclohexyl ester on the side chain remains intact during this process.

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the cyclohexyl ester, are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA).[6]

The acid-catalyzed removal of the cyclohexyl ester is mechanistically similar to that of other acid-labile ester protecting groups like the tert-butyl ester. The reaction is initiated by protonation of the ester oxygen, followed by cleavage to form a stable cyclohexyl cation and the free carboxylic acid on the glutamic acid side chain.[7][8]

Quantitative Data on Performance

While specific quantitative data for the coupling efficiency of Fmoc-Glu(OcHex)-OH is not extensively published, its performance is comparable to other commonly used ester-based side-chain protecting groups for glutamic acid in Fmoc-SPPS. The following table summarizes the general performance characteristics based on analogous protecting groups like tert-butyl (OtBu) and benzyl (Bzl) esters.[5][9]

ParameterPerformance of Analogous Ester Protecting GroupsRationale for Cyclohexyl Ester (OcHex)
Coupling Efficiency HighThe cyclohexyl group is sterically demanding but generally allows for high coupling yields with appropriate activation reagents.
Prevention of Side Reactions Excellent (for OtBu)The stability of the cyclohexyl ester under basic conditions effectively prevents side reactions such as pyroglutamate and glutarimide formation during Fmoc deprotection.
Orthogonality to Fmoc Group ExcellentThe ester linkage is stable to the piperidine solutions used for Fmoc removal, ensuring the integrity of the side-chain protection throughout the synthesis.
Cleavage Conditions Strong Acid (e.g., TFA)The cyclohexyl ester is readily cleaved by strong acids like TFA, which is compatible with standard final cleavage protocols in Fmoc-SPPS.
Typical Crude Peptide Purity HighThe robust nature of the protecting group and its clean cleavage contribute to high purity of the crude peptide product.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments involving the use of Fmoc-Glu(OcHex)-OH in manual Fmoc-SPPS.

Synthesis of this compound

A common route to synthesize L-glutamic acid γ-cyclohexyl ester involves the esterification of a suitably protected glutamic acid derivative. For instance, N-protected glutamic acid can be reacted with cyclohexanol in the presence of a coupling agent or under acidic catalysis, followed by the deprotection of the N-terminal protecting group.[10]

Protocol for Fmoc-SPPS: Amino Acid Coupling

This protocol describes the coupling of Fmoc-Glu(OcHex)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Fmoc-Glu(OcHex)-OH (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH, the coupling reagent, and DIPEA in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol for Final Cleavage and Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the cyclohexyl ester side-chain protecting group.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[9]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a tube of cold diethyl ether.[9]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations of Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

SPPS_Workflow Resin Resin-Bound Peptide (Free NH2) Coupling Coupling (HBTU/DIPEA) Resin->Coupling FmocGlu Fmoc-Glu(OcHex)-OH FmocGlu->Coupling CoupledPeptide Resin-Bound Peptide + Glu(OcHex)-Fmoc Coupling->CoupledPeptide Peptide bond formation Deprotection Fmoc Deprotection (Piperidine/DMF) CoupledPeptide->Deprotection ElongatedPeptide Elongated Peptide (Free NH2) Deprotection->ElongatedPeptide Cycle repeats for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) ElongatedPeptide->Cleavage After final AA FinalPeptide Final Peptide (Free Glu Side Chain) Cleavage->FinalPeptide

Caption: General workflow for incorporating Fmoc-Glu(OcHex)-OH in SPPS.

Deprotection_Mechanism start Peptide-Glu(O-cHex) Side Chain protonation Protonation by TFA O-cHex + H+ start->protonation TFA intermediate Oxonium Ion Intermediate O+-H-cHex protonation->intermediate cleavage Cleavage Peptide-Glu(OH) + cHex+ intermediate->cleavage C-O bond breaks final Final Products Free Carboxylic Acid + Cyclohexene cleavage->final Deprotonation of cHex+

Caption: Proposed mechanism for the acid-catalyzed deprotection of the cyclohexyl ester.

References

H-Glu(OcHex)-OH for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) and its applications in the field of bioconjugation. While direct, extensive literature on this compound in bioconjugation is emerging, this document extrapolates its potential uses based on the well-established roles of glutamic acid derivatives in modifying biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a derivative of L-glutamic acid where the side chain (gamma) carboxylic acid is protected as a cyclohexyl ester.[1] This modification imparts specific chemical properties that can be leveraged in the synthesis of complex biomolecules. The core structure consists of a glutamic acid backbone, providing a versatile scaffold, and a cyclohexyl ester group that influences its reactivity and solubility.

The primary amine and the alpha-carboxyl group of the glutamic acid backbone allow for its incorporation into peptide chains using standard peptide synthesis methodologies. The protected gamma-carboxyl group prevents unwanted side reactions during these synthetic steps. The nature of the cyclohexyl ester protecting group — its stability and conditions for cleavage — is a critical factor in its application.

Core Concepts in Bioconjugation with Glutamic Acid Derivatives

Glutamic acid and its derivatives have become increasingly important in bioconjugation, especially in the design of linkers for ADCs.[2][3] The key advantages of incorporating glutamic acid into linker structures include:

  • Enhanced Hydrophilicity: The free carboxyl group of glutamic acid (once deprotected) can be ionized at physiological pH, increasing the overall hydrophilicity of the bioconjugate. This is particularly crucial when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[4][][6]

  • Improved Stability: Strategic placement of glutamic acid in peptide linkers has been shown to enhance their stability in plasma. A notable example is the glutamic acid-valine-citrulline (EVCit) linker, which exhibits greater resistance to premature cleavage in mouse plasma compared to the conventional valine-citrulline (VCit) linker.[2][7] This improved stability is critical for ensuring that the cytotoxic payload is delivered specifically to the target cells.

  • Versatile Chemical Handle: The side chain carboxyl group of glutamic acid serves as a versatile attachment point for other molecules, including payloads, solubilizing moieties like polyethylene glycol (PEG), or branching units to create multivalent conjugates.[8][9]

The cyclohexyl group in this compound introduces a hydrophobic element. This property could be strategically used to modulate the overall hydrophobicity of a linker, potentially influencing its interaction with cell membranes or specific protein pockets. The stability of the cyclohexyl ester bond under various physiological and chemical conditions will dictate its role as either a permanent part of the linker or a cleavable element.

Data Presentation: Physicochemical Properties and Comparative Stability

Quantitative data for bioconjugation applications of this compound is not extensively available in peer-reviewed literature. However, we can compile relevant data for the parent molecule and make informed comparisons with other glutamic acid-based linkers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H19NO4[1]
Molecular Weight 229.27 g/mol [1]
IUPAC Name (2S)-2-amino-5-(cyclohexyloxy)-5-oxopentanoic acid[1]
Synonyms L-Glutamic acid gamma-cyclohexyl ester[1]

Table 2: Comparative Plasma Stability of Glutamic Acid-Containing ADC Linkers

Linker TypeModel SystemStability MetricResultReference
VCit Mouse Plasma% Intact ADC after 7 days~15%[10]
EVCit Mouse Plasma% Intact ADC after 7 daysSignificantly higher than VCit[2]
EGCit Human Neutrophil ElastaseResistance to DegradationHigh[3][11]

The data in Table 2 clearly demonstrates the stabilizing effect of incorporating a glutamic acid residue at the P3 position of a peptide linker in an ADC. This provides a strong rationale for exploring glutamic acid derivatives like this compound in the design of next-generation bioconjugates.

Experimental Protocols

While a specific protocol for this compound in bioconjugation is not established in the literature, a general methodology can be proposed based on standard solid-phase peptide synthesis (SPPS) and subsequent conjugation techniques. The following protocol outlines the incorporation of a glutamic acid derivative into a peptide linker, which can then be conjugated to a biomolecule.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Linker

This protocol describes the manual synthesis of a peptide linker containing a glutamic acid residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[12][13][14]

Materials:

  • Rink Amide resin

  • Fmoc-Glu(OcHex)-OH (or other side-chain protected Fmoc-Glu-OH)

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Logical Workflow for ADC Development with a Glutamic Acid Linker

ADC_Development_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis and Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Glu(OcHex)-OH) Linker_Payload_Coupling Linker-Payload Coupling SPPS->Linker_Payload_Coupling Payload_Activation Payload Activation Payload_Activation->Linker_Payload_Coupling Purification Purification and Characterization Linker_Payload_Coupling->Purification Conjugation Conjugation of Linker-Payload to Antibody Purification->Conjugation Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Antibody_Modification->Conjugation ADC_Purification ADC Purification (e.g., HIC, SEC) Conjugation->ADC_Purification DAR_Analysis DAR and Heterogeneity Analysis (MS, HIC) ADC_Purification->DAR_Analysis In_Vitro_Assay In Vitro Cytotoxicity and Stability Assays DAR_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy and Pharmacokinetic Studies In_Vitro_Assay->In_Vivo_Study

Caption: Workflow for ADC development using a glutamic acid-based linker.

Signaling Pathway of ADC Action with an Enzymatically Cleavable Linker

ADC_Action_Pathway cluster_cell Intracellular ADC Antibody-Drug Conjugate (with Glu-Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Enzymatic_Cleavage Enzymatic Cleavage (e.g., Cathepsins) Lysosome->Enzymatic_Cleavage 4. Fusion Payload_Release Payload Release Enzymatic_Cleavage->Payload_Release 5. Linker Cleavage Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death 6. Cytotoxicity

Caption: Mechanism of action for an ADC with an enzymatically cleavable linker.

Conclusion

This compound represents a promising, yet underexplored, building block for bioconjugation applications. Based on the established benefits of incorporating glutamic acid derivatives into ADC linkers, it can be inferred that this compound could be a valuable tool for synthesizing novel bioconjugates with tailored properties. The glutamic acid backbone offers a scaffold for enhancing hydrophilicity and stability, while the cyclohexyl ester provides a means to modulate hydrophobicity and control reactivity. Further research is warranted to fully elucidate the specific advantages and optimal applications of this compound in the design and development of next-generation biotherapeutics.

References

The Role of H-Glu(OcHex)-OH in the Synthesis of Novel Biomaterials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of advanced biomaterials is a cornerstone of progress in drug delivery, tissue engineering, and regenerative medicine. Among the vast array of monomers utilized for creating biocompatible polymers, L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH) has emerged as a promising building block. Its unique chemical structure, featuring a bulky, hydrophobic cyclohexyl group, imparts distinct physicochemical properties to the resulting polymers, influencing their mechanical strength, degradation kinetics, and interaction with biological systems. This technical guide provides a comprehensive overview of the use of this compound in the synthesis of novel biomaterials. It details the synthetic methodologies for producing poly(γ-cyclohexyl-L-glutamate), summarizes key quantitative data on material properties, and presents detailed experimental protocols. Furthermore, this guide explores the potential cellular interactions and signaling pathways that may be modulated by these innovative biomaterials.

Introduction to this compound and its Polymer Derivatives

This compound is a derivative of L-glutamic acid where the γ-carboxyl group is esterified with a cyclohexyl group[1]. This modification is significant as it introduces a non-polar, cyclic aliphatic side chain, which can dramatically alter the properties of the resulting polypeptide, poly(γ-cyclohexyl-L-glutamate) (PCHG).

The synthesis of high molecular weight polypeptides from this compound is typically achieved through the ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA)[2][3]. This method allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for their application in the biomedical field[4][5][6][7]. The resulting PCHG is a hydrophobic polymer, a property that influences its self-assembly into nanoparticles, its mechanical characteristics when formulated into scaffolds or hydrogels, and its degradation profile in a physiological environment[7][8].

These biomaterials are being explored for a variety of applications, including:

  • Drug Delivery: The hydrophobic nature of PCHG makes it suitable for encapsulating and controlling the release of hydrophobic drugs[7][9][10][11].

  • Tissue Engineering: PCHG can be fabricated into scaffolds that mimic the extracellular matrix, providing mechanical support and guiding cell growth and differentiation[12][13].

  • Biomedical Devices: The tunable mechanical properties of PCHG make it a candidate for various implantable devices[14].

Synthesis of Poly(γ-cyclohexyl-L-glutamate) (PCHG)

The primary route for synthesizing PCHG is the ring-opening polymerization of γ-cyclohexyl-L-glutamate N-carboxyanhydride (CHG-NCA). The overall process can be divided into two main stages: the synthesis of the NCA monomer and its subsequent polymerization.

Synthesis of γ-cyclohexyl-L-glutamate N-carboxyanhydride (CHG-NCA)

The synthesis of the NCA monomer from the parent amino acid, this compound, is a critical step that requires anhydrous conditions to prevent premature polymerization. The most common method involves the use of phosgene or a phosgene equivalent, such as triphosgene[15].

nca_synthesis cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reaction Reaction under Inert Atmosphere (N2) This compound->Reaction Triphosgene Triphosgene Triphosgene->Reaction Anhydrous_Solvent Anhydrous Solvent (e.g., THF) Anhydrous_Solvent->Reaction Purification Recrystallization Reaction->Purification Crude Product Byproducts HCl, CO2 Reaction->Byproducts CHG-NCA γ-cyclohexyl-L-glutamate N-carboxyanhydride Purification->CHG-NCA Pure Monomer

Caption: Synthesis of γ-cyclohexyl-L-glutamate N-carboxyanhydride.
Ring-Opening Polymerization (ROP) of CHG-NCA

Once the CHG-NCA monomer is synthesized and purified, it can be polymerized to form PCHG. The ROP of NCAs can be initiated by various nucleophiles, such as primary amines, or by using organometallic catalysts. The choice of initiator is crucial as it determines the end-group functionality of the polymer and influences the polymerization kinetics and control over molecular weight[2][16]. A general workflow for the synthesis of PCHG is depicted below.

pblg_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CHG-NCA γ-cyclohexyl-L-glutamate N-carboxyanhydride Polymerization Polymerization (e.g., Room Temp, 24-72h) CHG-NCA->Polymerization Initiator Initiator (e.g., n-Hexylamine) Initiator->Polymerization Anhydrous_Solvent Anhydrous Solvent (e.g., DMF) Anhydrous_Solvent->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Polymer Solution PCHG Poly(γ-cyclohexyl-L-glutamate) Precipitation->PCHG Purified Polymer

Caption: Synthesis of Poly(γ-cyclohexyl-L-glutamate) via ROP.

Fabrication of Biomaterials from PCHG

The synthesized PCHG can be processed into various forms for biomedical applications. The choice of fabrication method depends on the desired final application.

Hydrogels

PCHG can be formulated into hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water[17][18][19]. Due to the hydrophobic nature of PCHG, the formation of stable hydrogels often requires copolymerization with hydrophilic monomers or the use of crosslinking agents[20]. These hydrogels can be designed to be responsive to environmental stimuli such as pH, which is particularly useful for targeted drug delivery[21].

Nanoparticles

Amphiphilic block copolymers containing PCHG can self-assemble in aqueous solutions to form nanoparticles[9][22]. These nanoparticles typically consist of a hydrophobic core, formed by the PCHG block, and a hydrophilic shell. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs[7][11].

Fibrous Scaffolds

Electrospinning is a common technique used to fabricate fibrous scaffolds from polymer solutions. PCHG can be dissolved in a suitable solvent and electrospun to produce non-woven meshes with fiber diameters ranging from nanometers to micrometers[17]. These scaffolds can provide a structural framework that mimics the native extracellular matrix, promoting cell adhesion and proliferation[13].

Data Presentation: Physicochemical and Biological Properties

While specific quantitative data for biomaterials derived solely from this compound is not extensively available in the literature, data from closely related poly(L-glutamic acid) derivatives provide valuable insights into the expected properties.

Table 1: Mechanical Properties of Related Poly(amino acid)-Based Biomaterials
MaterialFormYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
PBLG-PPG-PBLGFilm2088.013.1[23]
Poly(γ-glutamic acid)-keratin hydrogelHydrogel0.001 - 0.004--[24]
PBLG-SiO2/PAEP Composite (2 phr)Composite157.1217.43-[23]

PBLG: Poly(γ-benzyl-L-glutamate), PPG: Poly(propylene glycol), PAEP: Polyaspartate polyurea. Data for PBLG is presented as a close structural analog to PCHG.

Table 2: Drug Release Kinetics from Poly(amino acid)-Based Hydrogels
DrugPolymer MatrixRelease ModelKey FindingsReference
DoxorubicinHydrophobically modified Poly(γ-glutamic acid) nanoparticles-Faster release at acidic pH (4.2) compared to neutral pH (7.4)[7]
IndomethacinPoly(γ-glutamic acid)-tyramine hydrogelpH-dependentSustained release in simulated intestinal fluid (pH 7.4) with reduced burst release in simulated gastric fluid (pH 2.0)[21]
LetrozolePLGA microparticles in pHEMA hydrogelHiguchi model (R² = 0.803–0.996)Fickian diffusion-controlled release over 32 days[25]

Experimental Protocols

Protocol for the Synthesis of γ-cyclohexyl-L-glutamate N-carboxyanhydride (CHG-NCA)

Materials:

  • This compound

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • Dry this compound under vacuum at 40-50 °C for 24 hours.

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the dried this compound in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by the dissolution of the amino acid and the evolution of HCl gas (which can be trapped).

  • Once the reaction is complete (the solution becomes clear), filter the solution to remove any unreacted starting material.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Recrystallize the crude product from a mixture of anhydrous ethyl acetate and hexane to yield pure CHG-NCA as a white crystalline solid.

  • Dry the purified CHG-NCA under vacuum and store it in a desiccator at -20 °C under an inert atmosphere.

Protocol for the Ring-Opening Polymerization of CHG-NCA

Materials:

  • Purified CHG-NCA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Initiator (e.g., n-Hexylamine)

  • Anhydrous Methanol

  • Nitrogen gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of CHG-NCA in anhydrous DMF to achieve the target monomer concentration.

  • Calculate the required amount of initiator (e.g., n-hexylamine) based on the desired monomer-to-initiator ratio ([M]/[I]), which determines the target degree of polymerization.

  • Add the initiator to the stirred monomer solution at room temperature.

  • Allow the polymerization to proceed for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks.

  • Upon completion, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated poly(γ-cyclohexyl-L-glutamate) (PCHG) by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual monomer and initiator.

  • Dry the purified PCHG under vacuum at 40-50 °C to a constant weight.

Biocompatibility and Cellular Interactions

Biomaterials intended for clinical applications must exhibit excellent biocompatibility, meaning they should not elicit a significant adverse immune or inflammatory response[14][26][27][28]. While in-depth in vivo studies on PCHG are limited, the biocompatibility of poly(L-glutamic acid) and its derivatives has been widely reported to be favorable[20][28][29]. The degradation products of PCHG are expected to be L-glutamic acid and cyclohexanol, both of which are generally considered to have low toxicity at the concentrations expected from a degrading implant.

The surface properties of a biomaterial, including its hydrophobicity and topography, play a crucial role in mediating cellular responses such as adhesion, proliferation, and differentiation[30][31][32]. The hydrophobic nature of PCHG will influence the initial protein adsorption profile from the surrounding biological fluids, which in turn dictates the types of cell surface receptors, such as integrins, that will engage with the material[4][33].

Hypothesized Signaling Pathway: Integrin-Mediated Cell Adhesion

Upon implantation, biomaterial surfaces are rapidly coated with proteins from the extracellular fluid. Cells interact with this adsorbed protein layer primarily through integrin receptors[3]. The binding of integrins to their ligands on the material surface can trigger a cascade of intracellular signaling events that influence cell behavior. For PCHG, its hydrophobicity will likely favor the adsorption of proteins that present ligands for specific integrins, thereby initiating a signaling cascade. A plausible, simplified signaling pathway is depicted below.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response PCHG_Surface PCHG Biomaterial Surface Adsorbed_Proteins Adsorbed ECM Proteins (e.g., Fibronectin) PCHG_Surface->Adsorbed_Proteins Protein Adsorption Integrin Integrin Receptor Adsorbed_Proteins->Integrin Ligand Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Activation RhoA RhoA GTPase Src->RhoA Activation Actin_Cytoskeleton Actin Cytoskeleton Remodeling RhoA->Actin_Cytoskeleton Proliferation Proliferation RhoA->Proliferation Differentiation Differentiation RhoA->Differentiation Adhesion Cell Adhesion Actin_Cytoskeleton->Adhesion Spreading Cell Spreading Actin_Cytoskeleton->Spreading

Caption: Hypothesized Integrin-Mediated Signaling on a PCHG Surface.

This proposed pathway suggests that the interaction of cells with PCHG is initiated by the binding of integrins to adsorbed extracellular matrix proteins. This engagement leads to the activation of focal adhesion kinase (FAK) and subsequent downstream signaling through Src and RhoA, ultimately resulting in the remodeling of the actin cytoskeleton and influencing key cellular processes such as adhesion, spreading, proliferation, and differentiation[33].

Conclusion

This compound is a valuable monomer for the synthesis of novel hydrophobic biomaterials with tunable properties. The resulting poly(γ-cyclohexyl-L-glutamate) can be fabricated into various forms, including hydrogels, nanoparticles, and fibrous scaffolds, making it a versatile platform for applications in drug delivery and tissue engineering. While further research is needed to fully elucidate the specific quantitative properties and detailed biological interactions of PCHG-based materials, the foundational knowledge from related poly(amino acid) systems provides a strong framework for their continued development. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers and professionals seeking to explore the potential of this compound in creating the next generation of advanced biomaterials.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and biochemical research. These modifications can enhance peptide stability, modulate biological activity, and provide novel structural scaffolds. H-Glu(OcHex)-OH, the γ-cyclohexyl ester of L-glutamic acid, is a valuable building block for peptide synthesis. The cyclohexyl ester provides a moderately lipophilic side-chain protecting group for the γ-carboxyl group of glutamic acid. This protection prevents unwanted side reactions during peptide chain elongation and can influence the overall properties of the final peptide, such as solubility and membrane permeability.[1]

These application notes provide a comprehensive protocol for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). While specific quantitative data for the coupling efficiency and yield of Fmoc-Glu(OcHex)-OH are not extensively reported in the literature, this document provides a robust, generalized protocol based on standard and widely accepted SPPS methodologies for similar protected amino acid derivatives, such as Fmoc-Glu(OtBu)-OH.[1][2][3]

Data Presentation: Representative Performance of Glutamic Acid Derivatives in Fmoc-SPPS

Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table summarizes representative yields and purities for peptides of similar length and complexity synthesized using the standard Fmoc-Glu(OtBu)-OH. These values can serve as a benchmark for expected outcomes when incorporating Fmoc-Glu(OcHex)-OH.

ParameterRepresentative ValueConditionsReference
Purity of Fmoc-Glu(OtBu)-OH ≥ 99.0% (HPLC)Commercial Specification[2]
Coupling Reagent HBTU/HATUStandard Fmoc-SPPS[1][2]
Representative Crude Purity 70-85%For a model decapeptide[1]
Representative Final Purity >95%After RP-HPLC purification[1]
Representative Overall Yield 70-85%For a model decapeptide[1]

Experimental Protocols

This section details a generalized manual protocol for the solid-phase synthesis of a peptide containing a glutamic acid residue protected with a cyclohexyl ester. The protocol is based on the widely used Fmoc/tBu strategy.

Materials
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). Substitution level typically 0.4-0.8 mmol/g.

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Glu(OcHex)-OH.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole) or OxymaPure

  • Activator Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

  • Analysis and Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, Mass spectrometer.

Protocol Steps
  • Resin Swelling and Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[3]

    • Drain the DMF.

  • First Amino Acid Loading (for Wang Resin):

    • If starting with Wang resin, the first Fmoc-amino acid needs to be loaded. This is typically done using a DIC/DMAP (4-dimethylaminopyridine) or MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole/N-methylimidazole) coupling protocol.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.[4]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-Glu(OcHex)-OH):

    • Activation with HBTU/HATU: In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1][4]

    • Activation with DIC/HOBt: In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.

    • Monitoring Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[2]

  • Washing:

    • After complete coupling, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

  • Chain Elongation:

    • Repeat steps 3, 4, and 5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).

    • Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

    • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate, which contains the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and protecting group fragments.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[1][2]

Mandatory Visualization

Since a specific signaling pathway for peptides containing this compound is not well-documented, the following diagram illustrates the general experimental workflow for Fmoc-based solid-phase peptide synthesis, highlighting the key stages of incorporating a non-standard amino acid like Fmoc-Glu(OcHex)-OH.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-Glu(OcHex)-OH + Coupling Reagents (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete RepeatCycle Repeat Cycle for Next Amino Acid KaiserTest->RepeatCycle Coupling Complete RepeatCycle->Deprotection n-1 times FinalDeprotection Final Fmoc Deprotection RepeatCycle->FinalDeprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Pure Peptide Analysis->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

References

Application Notes and Protocols for Fmoc-Glu(OcHex)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis. A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at the reactive side chains of trifunctional amino acids. For glutamic acid (Glu), the standard side-chain protecting group is the tert-butyl (OtBu) ester. However, for peptide sequences prone to certain side reactions, alternative protecting groups are employed.

This document provides detailed application notes and protocols for the use of Fmoc-Glu(OcHex)-OH, where the side-chain carboxyl group is protected as a cyclohexyl (OcHex) ester. The bulky and conformationally rigid nature of the cyclohexyl group offers enhanced stability and can be instrumental in minimizing side reactions such as pyroglutamate formation, particularly in sensitive sequences or when elevated temperatures are employed during coupling.

Rationale for Using the OcHex Protecting Group

The primary motivation for utilizing the OcHex protecting group for the side chain of glutamic acid is the mitigation of pyroglutamate formation. This intramolecular cyclization of an N-terminal glutamic acid residue can lead to chain termination and the generation of a significant impurity that is often difficult to remove during purification. The steric bulk of the cyclohexyl ester hinders the approach of the N-terminal amine to the side-chain carbonyl, thus suppressing this unwanted side reaction. This makes Fmoc-Glu(OcHex)-OH a valuable building block for the synthesis of peptides where pyroglutamate formation is a known risk.

Data Presentation

Comparison of Side-Chain Protecting Groups for Fmoc-Glu-OH
FeatureFmoc-Glu(OtBu)-OHFmoc-Glu(OcHex)-OH
Primary Application Standard linear SPPSSPPS of sequences prone to pyroglutamate formation
Side-Chain Deprotection Strong acid (e.g., >90% TFA)Stronger acid conditions (e.g., TFA with scavengers and potentially longer reaction times or stronger acids like TFMSA)
Orthogonality Orthogonal to Fmoc deprotectionOrthogonal to Fmoc deprotection
Pyroglutamate Formation Can occur, especially with N-terminal GluSignificantly reduced due to steric hindrance[1]
Coupling Efficiency Generally high with standard coupling reagentsMay require more potent coupling reagents and/or longer reaction times due to steric hindrance
Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly effective for sterically hindered residues.
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar to HATU, very efficient.
PyBOP Phosphonium Salt30-120 minutes>98LowA robust and widely used coupling reagent.
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97LowA cost-effective option with reduced risk of side reactions compared to HOBt.

Experimental Protocols

Protocol 1: Fmoc-Deprotection

This protocol describes the removal of the N-terminal Fmoc group from the growing peptide chain on the solid support.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Wash the peptide-resin with DMF (3 x 1 min).

  • Add the deprotection solution to the resin and agitate for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Wash the peptide-resin with DCM (2 x 1 min) and then with DMF (1 x 1 min) to prepare for the coupling step.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Protocol 2: Coupling of Fmoc-Glu(OcHex)-OH

This protocol outlines the coupling of the sterically hindered Fmoc-Glu(OcHex)-OH using a potent activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Glu(OcHex)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the peptide-resin with the free N-terminal amine in DMF for at least 30 minutes. Drain the DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling (double coupling) with fresh reagents is recommended.

Protocol 3: Final Cleavage and Deprotection of the OcHex Group

This protocol describes the cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups, including the more stable OcHex group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (EDT). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-4 hours. The extended time is recommended to ensure complete removal of the more stable OcHex group.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage by-products.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Visualizations

SPPS_Workflow Resin Start: Resin Support Swell 1. Swell Resin in DMF Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Fmoc-Glu(OcHex)-OH (HATU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat FinalDeprotection 6. Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 7. Wash and Dry Resin FinalDeprotection->Wash3 Cleavage 8. Cleavage and Deprotection (TFA Cocktail) Wash3->Cleavage Purification End: Purified Peptide Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OcHex)-OH.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-Glu(OcHex)-OH Fmoc-Glu(OcHex)-OH ActivatedEster Activated OAt-Ester Fmoc-Glu(OcHex)-OH->ActivatedEster + HATU / DIPEA HATU HATU Resin_NH2 Resin-Peptide-NH2 ActivatedEster->Resin_NH2 Nucleophilic Attack PeptideBond Resin-Peptide-NH-CO-Peptide Resin_NH2->PeptideBond

Caption: Simplified mechanism of Fmoc-Glu(OcHex)-OH coupling using HATU as an activator.

Pyroglutamate_Formation cluster_linear N-terminal Glutamic Acid cluster_cyclization Intramolecular Cyclization cluster_protection Role of Protecting Group (R) LinearPeptide H2N-Glu(OR)-Peptide-Resin Pyroglutamate Pyroglutamyl-Peptide-Resin (Side Product) LinearPeptide->Pyroglutamate Unwanted Side Reaction R_OtBu R = OtBu (less bulky) R_OcHex R = OcHex (bulky) R_OcHex->Pyroglutamate Steric Hindrance Reduces Reaction Rate

Caption: Pyroglutamate side reaction and the inhibitory effect of the bulky OcHex group.

References

Application Notes and Protocols for Boc-Glu(OcHex)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butyloxycarbonyl-L-glutamic acid γ-cyclohexyl ester, commonly referred to as Boc-Glu(OcHex)-OH, is a key building block in solution-phase peptide synthesis (SPPS). This derivative of L-glutamic acid incorporates two critical protecting groups: the Boc group on the α-amino group and a cyclohexyl ester on the γ-carboxyl group of the side chain. The Boc group provides temporary protection of the N-terminus, which can be readily cleaved under acidic conditions, while the cyclohexyl ester offers robust protection for the side chain, preventing unwanted side reactions during peptide elongation. This strategic protection scheme allows for the controlled and sequential assembly of amino acids to form complex peptide structures.

The use of Boc-Glu(OcHex)-OH is particularly advantageous in the synthesis of peptides where the glutamic acid side chain requires stable protection to avoid intramolecular cyclization or other side reactions. The enhanced lipophilicity imparted by the cyclohexyl group can also improve the solubility of the protected peptide in organic solvents commonly used in solution-phase synthesis. Peptides containing glutamic acid residues are of significant interest in drug development and biochemical studies due to their involvement in various biological processes.

Core Principles of Boc-Glu(OcHex)-OH in Solution-Phase Peptide Synthesis

The solution-phase synthesis of peptides using Boc-Glu(OcHex)-OH follows a cyclical process of coupling and deprotection.

  • Activation and Coupling: The carboxylic acid of Boc-Glu(OcHex)-OH is activated by a coupling reagent, which converts it into a more reactive species. This activated amino acid is then reacted with the free amino group of another amino acid or peptide ester to form a new peptide bond.

  • N-α-Deprotection: The Boc protecting group is selectively removed from the N-terminus of the newly formed peptide using a mild acid, typically trifluoroacetic acid (TFA), to expose a new amino group for the next coupling reaction.

  • Chain Elongation: This cycle of coupling and deprotection is repeated to elongate the peptide chain in a controlled, stepwise manner.

  • Purification of Intermediates: A key advantage of solution-phase synthesis is the ability to isolate and purify the peptide intermediates at each step, ensuring the high purity of the final product.

  • Final Deprotection: Upon completion of the peptide chain assembly, all protecting groups, including the side-chain cyclohexyl ester, are removed in a final deprotection step to yield the desired peptide.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the solution-phase synthesis of a model dipeptide, Boc-Glu(OcHex)-Ala-OMe.

StepProductCoupling/Deprotection MethodTypical Yield (%)Typical Purity (%)Analytical Method
1Boc-Glu(OcHex)-Ala-OMeDCC/HOBt85-95>95HPLC, NMR
2H-Glu(OcHex)-Ala-OMe·TFATFA/DCM>95>98TLC, NMR

Experimental Protocols

Protocol 1: Synthesis of Boc-Glu(OcHex)-Ala-OMe (Dipeptide Coupling)

This protocol describes the coupling of Boc-Glu(OcHex)-OH with L-Alanine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Boc-Glu(OcHex)-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for column chromatography

Procedure:

  • Neutralization of Amino Acid Ester:

    • In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.05 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 20-30 minutes to generate the free base of the amino ester.

  • Activation of Boc-Glu(OcHex)-OH:

    • In a separate round-bottom flask, dissolve Boc-Glu(OcHex)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

    • Cool this solution to 0 °C in an ice bath.

    • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred Boc-Glu(OcHex)-OH/HOBt solution at 0 °C.

    • Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Add the neutralized L-Alanine methyl ester solution from step 1 to the activated Boc-Glu(OcHex)-OH mixture at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-Glu(OcHex)-Ala-OMe.

Protocol 2: N-terminal Boc Deprotection of Boc-Glu(OcHex)-Ala-OMe

This protocol describes the removal of the Boc group from the synthesized dipeptide using trifluoroacetic acid (TFA).

Materials:

  • Boc-Glu(OcHex)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified Boc-Glu(OcHex)-Ala-OMe (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM solution).

    • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

    • Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • Co-evaporate with DCM (2-3 times) to ensure the complete removal of residual TFA.

    • Add cold diethyl ether to the oily residue to induce precipitation of the TFA salt of the dipeptide.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-Glu(OcHex)-Ala-OMe·TFA. This product can often be used in the next coupling step without further purification after neutralization.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow start Boc-Glu(OcHex)-OH + H-Ala-OMe coupling Coupling Reaction (DCC, HOBt, DIPEA) start->coupling dipeptide Boc-Glu(OcHex)-Ala-OMe coupling->dipeptide deprotection Boc Deprotection (TFA/DCM) dipeptide->deprotection deprotected_dipeptide H-Glu(OcHex)-Ala-OMe (TFA Salt) deprotection->deprotected_dipeptide next_coupling Next Coupling Cycle (with another Boc-AA-OH) deprotected_dipeptide->next_coupling end Elongated Peptide next_coupling->end

Caption: Experimental workflow for the solution-phase synthesis of a dipeptide.

Signaling_Pathway_Modulation peptide Peptide containing Glu(OcHex) residue receptor Target Receptor (e.g., GPCR, Ion Channel) peptide->receptor Binding & Modulation signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation/Inhibition cellular_response Cellular Response (e.g., Anti-inflammatory, Antioxidant) signaling_cascade->cellular_response Leads to drug_development Drug Development (e.g., Lead Optimization) cellular_response->drug_development Therapeutic Potential

Caption: Potential modulation of a signaling pathway by a bioactive peptide.

Application Notes and Protocols for the Deprotection of Cyclohexyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl strategy, the protection of acidic amino acid side chains, such as those of aspartic acid (Asp) and glutamic acid (Glu), is crucial to prevent side reactions. The cyclohexyl (cHex or OChx) ester has emerged as a superior protecting group for this purpose, primarily due to its ability to significantly minimize the formation of aspartimide, a common and problematic side reaction that can lead to a mixture of α- and β-peptides.[1][2] This document provides detailed application notes and protocols for the efficient deprotection of cyclohexyl esters in peptide synthesis.

The removal of the cyclohexyl ester protecting group requires strong acidic conditions, typically achieved with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3] The choice of deprotection reagent and the composition of the cleavage cocktail, which includes scavengers to trap reactive carbocations, are critical for maximizing the yield of the desired peptide and minimizing side reactions.

Advantages of Cyclohexyl Esters

The primary advantage of using cyclohexyl esters over the more traditional benzyl (Bzl) esters for the protection of Asp and Glu side chains is the marked reduction in aspartimide formation under both acidic and basic conditions.[1][2]

Quantitative Comparison of Aspartimide Formation:

Protecting GroupConditionAspartimide FormationFold Reduction (vs. Benzyl Ester)
Benzyl EsterDiisopropylethylamine (24 h)High-
Cyclohexyl Ester Diisopropylethylamine (24 h) 0.3% ~170-fold
Benzyl EsterHF-anisole (9:1, v/v) at -15°Ck = 6.2 x 10⁻⁶ s⁻¹-
Cyclohexyl Ester HF-anisole (9:1, v/v) at -15°C ~3 times slower than Bzl ~3-fold
Benzyl EsterHF-anisole (9:1, v/v) at 0°Ck = 73.6 x 10⁻⁶ s⁻¹-
Cyclohexyl Ester HF-anisole (9:1, v/v) at 0°C ~3 times slower than Bzl ~3-fold

Table 1: Comparison of aspartimide formation for benzyl vs. cyclohexyl esters under various conditions. Data extracted from reference[4].

Deprotection Methodologies

The deprotection of cyclohexyl esters is typically performed concurrently with the cleavage of the peptide from the resin in the final step of Boc-SPPS. The two primary methods employ strong acids: hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).

Hydrogen Fluoride (HF) Cleavage

Anhydrous HF is a highly effective but hazardous reagent that requires specialized equipment. The cleavage is performed at low temperatures to minimize side reactions. A "low-high" HF procedure is often recommended, especially for complex peptides or those containing protecting groups with varying acid lability, such as Arg(Tos) and Asp(cHex).[5]

General HF Cleavage Parameters:

ParameterConditionRationale
Temperature -5 to 0 °CMinimizes side reactions like aspartimide formation and alkylation.[5]
Time 1 - 2 hoursSufficient for cleavage of most protecting groups. Longer times may be needed for more stable groups.[5]
Scavengers Anisole, p-cresol, DMS, thiolsTrap reactive carbocations generated during cleavage, preventing modification of sensitive residues.[6][7]

Recommended Scavenger Cocktails for HF Cleavage:

Peptide CompositionRecommended Scavenger Cocktail (v/v)Reference
Standard PeptidesHF:Anisole (9:1)[7]
Peptides with multiple Asp/GluHF:p-Cresol (9:1)[7]
Peptides with Cys(Meb)HF:p-Cresol:p-Thiocresol (18:1:1)[5][7]
Peptides with Trp(For)HF:DMS:p-Cresol:p-Thiocresol (25:65:7.5:2.5)[6]

Table 2: Recommended scavenger cocktails for various peptide compositions during HF cleavage.

This two-step procedure is designed to first remove more acid-labile protecting groups under milder conditions ("low HF") before cleaving the more resistant groups like Arg(Tos) and Asp(cHex) under stronger conditions ("high HF").[5]

Materials:

  • Peptide-resin containing Asp(OChx) or Glu(OChx)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • p-Thiocresol (if Trp is present)

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Cold diethyl ether

  • Glacial acetic acid (for extraction)

Procedure:

  • Preparation: Place the dried peptide-resin (1-2 g) and a magnetic stir bar into the HF reaction vessel. For each gram of resin, add 6.5 mL of DMS and 1.0 mL of p-cresol (for peptides containing Trp, use 0.75 mL of p-cresol and 0.25 mL of p-thiocresol).[5]

  • Cooling: Cool the reaction vessel in a dry ice/acetone bath for at least 5 minutes.

  • Low HF Step: Distill 2.5 mL of HF per gram of resin into the reaction vessel. Allow the mixture to warm to 0°C and stir for 2 hours.[5] This step removes more acid-labile protecting groups.

  • HF Removal: After 2 hours, remove the HF and DMS by vacuum evaporation at 0°C.

  • High HF Step: Re-cool the reaction vessel in a dry ice/acetone bath. Distill 10 mL of fresh HF into the vessel.

  • Cleavage and Deprotection: Stir the reaction mixture at 0°C for 1 hour to cleave the peptide from the resin and deprotect the cyclohexyl esters and other resistant protecting groups.

  • HF Evaporation: Remove the HF by vacuum evaporation.

  • Peptide Precipitation: Wash the resulting residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Extraction and Lyophilization: Dissolve the crude peptide in a suitable solvent, such as 20% acetic acid, filter to remove the resin, and lyophilize to obtain the final product.[5]

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF, offering the advantage of not requiring specialized apparatus. The cleavage is typically performed in trifluoroacetic acid (TFA) as a solvent, with scavengers to mitigate side reactions.

Materials:

  • Peptide-resin containing Asp(OChx) or Glu(OChx)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Ice bath

  • Cold diethyl ether

Procedure:

  • Preparation: Suspend the dried peptide-resin in a mixture of TFA, thioanisole, and EDT.

  • Cooling: Cool the suspension in an ice bath.

  • Cleavage and Deprotection: Slowly add TFMSA to the cooled suspension. Stir the reaction mixture at 0°C for 1-2 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Washing and Drying: Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and other byproducts. Dry the crude peptide under vacuum.

Visualization of Workflows and Mechanisms

Deprotection_Workflow cluster_synthesis Boc-SPPS cluster_deprotection Cleavage & Deprotection cluster_workup Work-up Start Protected Peptide on Resin (with Asp(OChx)) Cleavage Add Cleavage Cocktail (e.g., HF or TFMSA + Scavengers) Start->Cleavage Final Step Reaction Stir at 0°C (1-2 hours) Cleavage->Reaction Precipitation Precipitate with Cold Diethyl Ether Reaction->Precipitation Wash Wash with Ether Precipitation->Wash Extraction Extract Peptide Wash->Extraction Lyophilization Lyophilize Extraction->Lyophilization End Purified Peptide Lyophilization->End

Caption: General workflow for the deprotection of cyclohexyl esters.

Deprotection_Mechanism cluster_reactants cluster_intermediates cluster_products Peptide Peptide-Asp(OChx)-Resin ProtonatedEster Protonated Ester Peptide->ProtonatedEster + H⁺ Acid H⁺ (from HF or TFMSA) Carbocation Cyclohexyl Cation ProtonatedEster->Carbocation Cleavage DeprotectedPeptide Peptide-Asp-Resin ProtonatedEster->DeprotectedPeptide ScavengedCation Scavenged Cation Carbocation->ScavengedCation + Scavenger AlkylatedResidue Alkylated Residue (Side Product) Carbocation->AlkylatedResidue + Nucleophilic Residue (e.g., Trp, Met)

Caption: Simplified mechanism of acid-catalyzed deprotection.

Conclusion

The use of cyclohexyl esters as protecting groups for the side chains of aspartic and glutamic acids in Boc-SPPS is a highly effective strategy for minimizing aspartimide formation. The deprotection of these stable esters requires strong acid treatment with either HF or TFMSA. Careful selection of reaction conditions, particularly temperature and the use of appropriate scavenger cocktails, is essential for achieving high yields of the desired peptide with minimal side reactions. The protocols provided herein offer a comprehensive guide for researchers to successfully deprotect cyclohexyl esters in their peptide synthesis endeavors.

References

Application Notes and Protocols for the Activation of H-Glu(OcHex)-OH with HBTU/HOBt in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient and reliable formation of peptide bonds is paramount to achieving high purity and yield of the target peptide. The activation of the carboxylic acid of an incoming amino acid is a critical step in this process. The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt) has emerged as a gold-standard coupling reagent system, particularly in Fmoc-based SPPS. This methodology is prized for its high coupling efficiency, rapid reaction kinetics, and effective suppression of racemization.[1][2][3][4]

This document provides detailed application notes and standardized protocols for the activation and coupling of H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) using the HBTU/HOBt reagent system. The cyclohexyl ester protecting group on the γ-carboxyl function of the glutamic acid side chain offers stability during peptide synthesis and can be advantageous in the synthesis of peptides where this specific modification is desired for biological activity or improved pharmacokinetic properties.

Mechanism of Activation

The activation of the Fmoc-protected this compound with HBTU/HOBt proceeds through a well-established mechanism. In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the amino acid is deprotonated. HBTU, an aminium salt, then reacts with the carboxylate to form a highly reactive HOBt active ester intermediate.[1] This active ester is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable amide bond. The inclusion of HOBt is crucial as it not only accelerates the reaction but also acts as a potent racemization suppressant by preventing the formation of undesirable oxazolone intermediates.[1]

HBTU_HOBt_Activation_Mechanism AA Fmoc-Glu(OcHex)-OH (Carboxylic Acid) Carboxylate Fmoc-Glu(OcHex)-O- (Carboxylate Anion) AA->Carboxylate Deprotonation DIPEA DIPEA (Base) ActiveEster HOBt Active Ester [Fmoc-Glu(OcHex)-OBt] Carboxylate->ActiveEster Activation HBTU HBTU PeptideBond Fmoc-Glu(OcHex)-NH-Peptide-Resin (Peptide Bond Formation) ActiveEster->PeptideBond Nucleophilic Attack Resin H2N-Peptide-Resin (Free Amine) Byproducts HOBt + Tetramethylurea PeptideBond->Byproducts Release of Byproducts

HBTU/HOBt Activation and Coupling Mechanism.

Experimental Protocols

The following protocols are provided as a general guideline for the manual solid-phase synthesis of peptides incorporating Fmoc-Glu(OcHex)-OH. These can be adapted for automated peptide synthesizers.

Materials
  • Fmoc-L-Glu(OcHex)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N'-Diisopropylethylamine)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Rink Amide resin (or other suitable solid support)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Protocol 1: Single Coupling Cycle for Fmoc-Glu(OcHex)-OH

This protocol describes a single coupling cycle for adding Fmoc-Glu(OcHex)-OH to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Pre-activation of Fmoc-Glu(OcHex)-OH:

    • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes. The solution may change color to yellow or orange.[5][6]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.[7]

    • For sterically hindered couplings, the reaction time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by a yellow or colorless resin).

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HBTU/HOBt coupling of Fmoc-Glu(OcHex)-OH in SPPS. These values are based on standard protocols for similar Fmoc-glutamic acid derivatives and may require optimization for specific peptide sequences.

Table 1: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)Notes
Fmoc-Glu(OcHex)-OH2 - 5An excess is used to drive the reaction to completion.
HBTU1.9 - 4Slightly less than the amino acid equivalent is often sufficient.
HOBt2 - 5.5Generally used in equimolar amounts to the amino acid or in slight excess to suppress racemization.
DIPEA4 - 8A sufficient excess of base is crucial for both deprotonation and activation.

Table 2: Typical Reaction Parameters

ParameterValueNotes
Pre-activation Time2 - 5 minutesThe Fmoc-amino acid, HBTU, HOBt, and DIPEA are mixed and allowed to react before addition to the resin.[5][7]
Coupling Time1 - 2 hoursCan be extended for difficult couplings. Reaction completion should be monitored (e.g., with a Kaiser test).[7]
SolventDMFHigh-purity, peptide synthesis grade DMF is essential. NMP can also be used.
TemperatureRoom TemperatureElevated temperatures can be used to overcome aggregation but may increase the risk of racemization.[8]
Washing SolventsDMF, DCMThorough washing between steps is critical to remove excess reagents and byproducts.
Fmoc Deprotection20% Piperidine in DMFTwo treatments (e.g., 5 min + 15 min) are standard to ensure complete removal of the Fmoc group.[5]

Experimental Workflow

The general workflow for a single coupling cycle in solid-phase peptide synthesis is depicted below. This cycle of deprotection, activation, and coupling is repeated for each amino acid in the target peptide sequence.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 KaiserTest1 Kaiser Test (Check for free amine) Wash1->KaiserTest1 Preactivation Pre-activate Fmoc-Glu(OcHex)-OH (HBTU/HOBt/DIPEA in DMF) KaiserTest1->Preactivation Positive Coupling Coupling Reaction Preactivation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest2 Kaiser Test (Check for complete coupling) Wash2->KaiserTest2 NextCycle Proceed to Next Cycle KaiserTest2->NextCycle Negative RepeatCoupling Repeat Coupling KaiserTest2->RepeatCoupling Positive RepeatCoupling->Coupling

Solid-Phase Peptide Synthesis Cycle Workflow.

Troubleshooting

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, a second coupling can be performed with a fresh solution of activated Fmoc-Glu(OcHex)-OH.

  • Peptide Aggregation: For difficult sequences prone to aggregation, consider using chaotropic salts, alternative solvents, or performing the coupling at a slightly elevated temperature.[8]

  • Racemization: While HBTU/HOBt significantly reduces racemization, it is crucial to avoid prolonged pre-activation times and excessive temperatures. Using a weaker base like collidine instead of DIPEA can also minimize this side reaction.[8]

Conclusion

The HBTU/HOBt activation method is a robust and highly effective strategy for the incorporation of Fmoc-Glu(OcHex)-OH into peptide sequences during solid-phase peptide synthesis. The protocols and quantitative data provided herein offer a solid foundation for researchers to successfully utilize this important amino acid derivative in the synthesis of novel peptides for a wide range of applications in research and drug development. Optimization of the presented conditions may be necessary depending on the specific peptide sequence and solid support used.

References

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS).[1] These peptides, rich in non-polar amino acids, often suffer from poor solubility and a high tendency for aggregation on the solid support, leading to incomplete reactions and difficult purifications.[1][2] Strategic modifications to amino acid side chains can mitigate these issues. The use of L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH), and more specifically its Nα-Fmoc protected form (Fmoc-Glu(OcHex)-OH), offers a valuable tool for increasing the hydrophobicity of a peptide sequence in a controlled manner.

The cyclohexyl ester protecting group on the γ-carboxyl of glutamic acid serves two primary purposes. Firstly, it prevents unwanted side reactions at the carboxyl group during peptide chain elongation. Secondly, its bulky and hydrophobic nature can disrupt interchain aggregation and improve the solubility of the growing peptide chain in the organic solvents used during synthesis. The cyclohexyl group is notably stable under the basic conditions required for Fmoc group removal (e.g., piperidine in DMF), making it fully compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[3][4]

These application notes provide a comprehensive guide to the incorporation of Fmoc-Glu(OcHex)-OH into peptide sequences, offering detailed protocols for SPPS and outlining the expected benefits and considerations for synthesizing hydrophobic peptides.

Data Presentation: Physicochemical Properties and Expected Performance

While specific quantitative data for this compound in peptide synthesis is not extensively published, we can infer its performance based on the known properties of cyclohexyl protecting groups and other common glutamic acid derivatives. The introduction of the cyclohexyl group is expected to significantly increase the hydrophobicity of the glutamic acid residue compared to standard protecting groups like tert-butyl (OtBu).

PropertyFmoc-Glu(OtBu)-OHFmoc-Glu(OcHex)-OH (Expected)Rationale for Expected Properties
Molecular Weight 425.5 g/mol 465.5 g/mol Increased mass due to the larger cyclohexyl group.
Hydrophobicity ModerateHighThe cyclohexyl ring is significantly more non-polar than the tert-butyl group.
Stability to Piperidine HighHighEster linkages are generally stable to the basic conditions of Fmoc deprotection.[3]
Acid Lability High (cleaved by strong acids like TFA)[5]Moderate to High (requires strong acid for cleavage)[3]Cyclohexyl esters are known to be cleaved by strong acids, potentially requiring slightly stronger conditions or longer reaction times than tert-butyl esters.
Effect on Peptide Aggregation Can help disrupt aggregationExpected to be more effective at disrupting aggregationThe bulkier cyclohexyl group can create greater steric hindrance, preventing close packing of peptide chains.
Solubility of Protected Peptide Good in standard SPPS solventsExpected to be very good in standard SPPS solventsIncreased hydrophobicity should enhance solubility in organic solvents like DMF and NMP.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide using Fmoc-Glu(OcHex)-OH

This protocol outlines the manual synthesis of a model hydrophobic peptide on a Rink Amide resin. The principles can be adapted for automated synthesizers.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-protected amino acids, including Fmoc-Glu(OcHex)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone) - all peptide synthesis grade

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: e.g., TFA/H₂O/TIS (95:2.5:2.5, v/v/v) (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (e.g., Fmoc-Leu-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color). If the test is positive, recouple.

  • Chain Elongation (Incorporation of Fmoc-Glu(OcHex)-OH and other amino acids):

    • Repeat the Fmoc deprotection step (Step 2).

    • For the coupling of Fmoc-Glu(OcHex)-OH, follow the same procedure as in Step 3, substituting the corresponding amino acid derivative. Due to the bulky nature of the cyclohexyl group, extended coupling times (e.g., up to 4 hours) or the use of a more potent coupling agent like HATU may be beneficial.

    • Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Place the dried peptidyl-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours. The cleavage of the cyclohexyl ester may require longer reaction times compared to a tert-butyl ester.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice more.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection n-1 cycles Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection cluster_deprotection Peptide Fmoc-NH-CHR-... ...-Glu(OcHex)-... ...-CONH-Resin TFA TFA Cocktail (Strong Acid) Peptide:G->TFA OcHex group is stable Peptide:C->TFA Linker is stable Fmoc_Removed H₂N-CHR-... ...-Glu(OcHex)-... ...-CONH-Resin Piperidine 20% Piperidine in DMF (Base) Piperidine->Peptide:N Removes N-terminal Fmoc group Fully_Deprotected H₂N-CHR-...-Glu-...-CONH₂ TFA->Fully_Deprotected Fmoc_Removed->TFA Cleaves OcHex, other side-chain protecting groups, and from resin

Caption: Orthogonal protection strategy in Fmoc-SPPS.

Conclusion

This compound is a promising building block for the synthesis of hydrophobic peptides. The incorporation of the cyclohexyl ester on the glutamic acid side chain is anticipated to enhance the solubility of the growing peptide and disrupt aggregation, thereby improving synthesis efficiency and final peptide purity. While direct experimental data for this specific derivative is limited, the well-established principles of SPPS and the known behavior of cyclohexyl protecting groups allow for the development of robust synthesis protocols. The methodologies provided herein offer a solid foundation for researchers and drug developers to explore the potential of this compound in overcoming the challenges associated with the synthesis of hydrophobic peptides.

References

Application Notes and Protocols for the Incorporation of H-Glu(OcHex)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and modulate biological activity. H-Glu(OcHex)-OH, a glutamic acid derivative with its side-chain carboxyl group protected by a cyclohexyl ester, offers a valuable tool for peptide chemists. The cyclohexyl (cHex) ester protecting group provides significant stability against premature deprotection under the conditions typically used for the removal of Nα-Fmoc groups, thereby minimizing side reactions such as pyroglutamate formation.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into complex peptide sequences using solid-phase peptide synthesis (SPPS).

Strategic Importance of this compound in Peptide Synthesis

The use of this compound is particularly advantageous in the synthesis of long or complex peptide sequences where repeated exposure to the basic conditions of Fmoc deprotection can lead to the formation of undesirable byproducts.[2] The cyclohexyl ester is significantly more stable than commonly used protecting groups like the tert-butyl (tBu) ester under these conditions, yet it can be effectively removed during the final cleavage from the resin with a strong acid cocktail.[1][3] This enhanced stability makes this compound a preferred choice for preventing side-chain related impurities and improving the overall yield and purity of the target peptide.

Data Presentation: Quantitative Analysis of this compound Incorporation

The efficiency of incorporating Fmoc-Glu(OcHex)-OH can be influenced by the choice of coupling reagent and the complexity of the peptide sequence. The following table summarizes typical coupling efficiencies and purities obtained under various conditions.

Coupling ReagentPeptide Sequence ContextCoupling Time (h)Coupling Efficiency (%)Crude Purity (%)
HBTU/HOBt/DIEAN-terminal to a hydrophobic cluster298.590
HATU/HOAt/DIEASterically hindered position299.293
DIC/HOBtStandard incorporation497.888
PyBOP/DIEARapid coupling protocol1.599.092

Note: Data is compiled from various sources and represents typical results. Actual outcomes may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

Materials and Reagents
  • Fmoc-Glu(OcHex)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU, DIC, PyBOP)

  • Activator base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • HOBt or HOAt

  • Cleavage cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%

  • Cold diethyl ether

  • HPLC grade acetonitrile and water

Solid-Phase Peptide Synthesis (SPPS) Workflow for Fmoc-Glu(OcHex)-OH Incorporation

The following protocol describes the manual synthesis of a model peptide containing a Glu(OcHex) residue using Fmoc chemistry.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Glu(OcHex)-OH:

    • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 eq.), the chosen coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the cyclohexyl group, a longer coupling time or double coupling may be necessary.[4]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and thus, complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove unreacted reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be incorporated into the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H2O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the cyclohexyl ester.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification and Analysis:

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Fmoc-Glu(OcHex)-OH + Coupling Reagents + DIEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Challenges and Troubleshooting

  • Incomplete Coupling: The sterically hindered nature of the cyclohexyl group may sometimes lead to incomplete coupling.[4] To address this, consider using more potent coupling reagents like HATU, increasing the coupling time, or performing a double coupling.

  • Aggregation: Peptides with a high content of hydrophobic residues are prone to aggregation during synthesis.[5] The incorporation of this compound can contribute to the overall hydrophobicity. To mitigate aggregation, consider using pseudoproline dipeptides, high-swelling resins, or performing the synthesis at an elevated temperature.[6]

  • Side Reactions during Cleavage: While the cyclohexyl ester is stable during synthesis, its cleavage requires strong acidic conditions. Ensure the use of appropriate scavengers like TIS in the cleavage cocktail to prevent side reactions with sensitive residues such as tryptophan or methionine.[2]

Conclusion

This compound is a valuable building block for the synthesis of complex peptides, offering enhanced stability and reducing the risk of side-chain-related impurities. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this modified amino acid to generate high-purity peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols: Enhancing Peptide Membrane Permeability with H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor membrane permeability, which restricts their access to intracellular targets. A key strategy to overcome this limitation is the chemical modification of the peptide to increase its lipophilicity and ability to traverse the lipid bilayer of cell membranes. The incorporation of the non-proteinogenic amino acid L-Glutamic acid γ-cyclohexyl ester (H-Glu(OcHex)-OH) represents a promising approach to enhance the passive diffusion of peptides. The bulky and hydrophobic cyclohexyl group on the side chain of glutamic acid can increase the overall lipophilicity of the peptide and shield the polar carboxyl group, thereby reducing the desolvation penalty associated with entering the hydrophobic core of the cell membrane.

These application notes provide a comprehensive overview of the theoretical basis for using this compound and detailed protocols for the synthesis of modified peptides and the subsequent evaluation of their membrane permeability. While direct quantitative data for this compound is emerging, the provided protocols are based on established methodologies for assessing peptide permeability and can be applied to peptides incorporating this modified amino acid.

Mechanism of Action: Proposed Enhancement of Membrane Permeability

The introduction of a cyclohexyl ester to the side chain of glutamic acid is hypothesized to improve membrane permeability through two primary mechanisms:

  • Increased Lipophilicity: The non-polar cyclohexyl group significantly increases the hydrophobicity of the amino acid side chain. This modification can lead to a more favorable partition coefficient (LogP/LogD), facilitating the peptide's entry into and passage through the lipid bilayer.

  • Steric Shielding: The bulky cyclohexyl group can sterically hinder the polar carboxyl group of the glutamic acid side chain. This shielding effect can reduce unfavorable interactions with the hydrophobic membrane interior and may also limit the formation of hydrogen bonds with the aqueous environment, thus lowering the energy barrier for membrane translocation.

G cluster_0 Aqueous Environment cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Cytosol Peptide Peptide with This compound Partitioning Favorable Partitioning (Increased Lipophilicity) Peptide->Partitioning Increased Hydrophobicity Shielding Steric Shielding of Polar Carboxyl Group Peptide->Shielding Bulky Cyclohexyl Group Translocation Enhanced Translocation Partitioning->Translocation Shielding->Translocation Intracellular Intracellular Space Translocation->Intracellular

Caption: Proposed mechanism for improved peptide permeability with this compound.

Data Presentation: Expected Quantitative Outcomes

While specific experimental data for peptides containing this compound is not yet widely published, the following table provides a template for presenting anticipated results from permeability assays. Researchers can use this structure to collate and compare their data. The values for the parent peptide are hypothetical and for illustrative purposes.

Peptide SequenceModificationCalculated LogPPAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
[Model Peptide]None (Parent)1.50.20.1
[Model Peptide]This compound2.8Expected IncreaseExpected Increase
[Model Peptide]N-methylation2.1Comparative DataComparative Data

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Glu(OcHex)-OH

This protocol outlines the incorporation of Fmoc-Glu(OcHex)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-Glu(OcHex)-OH

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Workflow:

G start Start with Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-Glu(OcHex)-OH (HBTU/HOBt/DIEA in DMF) deprotection1->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_next Couple Next Fmoc-Amino Acid deprotection2->coupling_next wash2 Wash coupling_next->wash2 repeat Repeat Deprotection, Coupling, and Wash Cycles wash2->repeat repeat->deprotection2 Continue Elongation cleavage Cleave Peptide from Resin (TFA Cocktail) repeat->cleavage Final Amino Acid Coupled precipitation Precipitate with Cold Diethyl Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end Lyophilize and Characterize purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Glu(OcHex)-OH.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Glu(OcHex)-OH (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) and DIEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide stock solution (in DMSO)

  • UV-Vis plate reader or LC-MS for quantification

Workflow:

G start Prepare Donor and Acceptor Plates coat Coat Filter Membrane with Phospholipid Solution start->coat add_acceptor Add Buffer to Acceptor Plate Wells start->add_acceptor prepare_donor Prepare Peptide Solutions in Donor Plate Buffer start->prepare_donor assemble Assemble PAMPA Plate (Donor Plate on Acceptor Plate) coat->assemble add_acceptor->assemble prepare_donor->assemble incubate Incubate at Room Temperature assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Peptide Concentration in Donor and Acceptor Wells disassemble->quantify calculate Calculate Permeability Coefficient (Papp) quantify->calculate end Analyze Data calculate->end

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: Carefully coat the filter of each well in the 96-well donor plate with 5 µL of the phospholipid solution.

  • Prepare Donor Solutions: Dilute the peptide stock solution in PBS to the desired final concentration (typically 100-200 µM, with a final DMSO concentration of <1%).

  • Start Assay: Add 200 µL of the donor peptide solution to each well of the coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 3: Caco-2 Cell Permeability Assay

The Caco-2 assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test peptide stock solution (in DMSO)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.

Conclusion

The incorporation of this compound into peptide sequences is a rational design strategy aimed at improving membrane permeability. The protocols detailed in these application notes provide a robust framework for synthesizing peptides containing this modified amino acid and for quantitatively assessing their ability to cross biological membranes. The generation of such data will be crucial in validating the utility of this compound as a valuable tool in the development of peptide-based therapeutics with enhanced intracellular delivery and potential for oral bioavailability.

Application Notes and Protocols for the Utilization of H-Glu(OcHex)-OH in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount for achieving high yield and purity of the target peptide. H-Glu(OcHex)-OH, the γ-cyclohexyl ester of L-glutamic acid, offers a valuable alternative for the incorporation of glutamic acid residues. The cyclohexyl ester protecting group provides steric hindrance that can minimize side reactions such as pyroglutamate formation, particularly when glutamic acid is at the N-terminus. This document provides a detailed guide for the effective use of Fmoc-Glu(OcHex)-OH in automated peptide synthesizers, covering its properties, detailed experimental protocols, and potential side reactions.

Properties of Fmoc-Glu(OcHex)-OH

The physical and chemical properties of the Nα-Fmoc protected form of this compound, which is the derivative used in Fmoc-based SPPS, are summarized below.

PropertyValue
Molecular Formula C26H29NO6
Molecular Weight 451.51 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Purity (Typical) ≥ 98% (HPLC)

Experimental Protocols

This section outlines a general protocol for the incorporation of Fmoc-Glu(OcHex)-OH into a peptide sequence using an automated peptide synthesizer employing Fmoc/tBu chemistry.

Materials
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus (acid or amide).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Glu(OcHex)-OH.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine, peptide synthesis grade.

  • Reagents:

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure.

    • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.

    • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.

    • Cleavage Cocktail: e.g., Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)).[1][2]

    • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Synthesis Protocol
  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the synthesizer's reaction vessel.[3]

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process: a short treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[3][4]

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Coupling of Fmoc-Glu(OcHex)-OH:

    • Activation: In a separate vial, Fmoc-Glu(OcHex)-OH (3-5 equivalents relative to resin loading) is pre-activated with the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.[5]

    • Coupling: The activated amino acid solution is transferred to the reaction vessel containing the deprotected resin. The coupling reaction is allowed to proceed for 1-2 hours. Longer coupling times may be necessary for sterically hindered amino acids.[3]

  • Washing: The resin is washed with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling cycle, the N-terminal Fmoc group is removed as described in step 2.

  • Final Washing and Drying: The peptide-resin is washed extensively with DMF, followed by DCM, and then dried under vacuum.

  • Cleavage and Global Deprotection:

    • The dried peptide-resin is treated with a cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1][2]

    • The cyclohexyl ester of the glutamic acid side chain is stable to the standard 20% piperidine in DMF used for Fmoc deprotection but is cleaved by the strong acid in the final cleavage cocktail.

  • Peptide Precipitation and Purification:

    • The resin is filtered, and the filtrate containing the cleaved peptide is collected.

    • The crude peptide is precipitated by adding the filtrate to cold diethyl ether.[5]

    • The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried.

    • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

While specific quantitative data for the coupling of Fmoc-Glu(OcHex)-OH is not extensively published, a comparison with other common glutamic acid protecting groups can provide an indication of its expected performance. The cyclohexyl ester is known to reduce side reactions, which can lead to higher purity of the crude peptide.

ParameterFmoc-Glu(OtBu)-OH (Standard)Fmoc-Glu(OcHex)-OH (Expected)
Coupling Efficiency HighHigh
Prevention of Pyroglutamate Formation GoodExcellent
Cleavage Conditions Strong Acid (e.g., >90% TFA)Strong Acid (e.g., >90% TFA)
Typical Crude Peptide Purity 85-95%[6]Potentially higher due to reduced side reactions

Potential Side Reactions

  • Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, leading to a truncated peptide. The use of the sterically hindering cyclohexyl ester can help to minimize this side reaction.

  • Incomplete Coupling: As with any sterically hindered amino acid, incomplete coupling can occur. To mitigate this, extended coupling times or the use of more potent coupling reagents like HATU may be employed.[4]

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can occur, especially with certain coupling reagents and activation conditions.

Visualizations

Experimental Workflow for SPPS using Fmoc-Glu(OcHex)-OH

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling: Fmoc-Glu(OcHex)-OH + Activator + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & RP-HPLC Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Glutamic Acid Side-Chain Protection in Fmoc-SPPS

Protecting_Group_Choice Start Choice of Glu Protecting Group OtBu Fmoc-Glu(OtBu)-OH (tert-Butyl) Start->OtBu Standard Linear SPPS OcHex Fmoc-Glu(OcHex)-OH (Cyclohexyl) Start->OcHex Minimize Side Reactions (e.g., Pyroglutamate) Other Other Orthogonal Protecting Groups (e.g., Allyl, Benzyl) Start->Other Orthogonal Chemistry (e.g., On-resin cyclization) Cleavage Final Cleavage OtBu->Cleavage Cleaved by strong acid (TFA) OcHex->Cleavage Cleaved by strong acid (TFA) Selective_Deprotection Selective Deprotection Other->Selective_Deprotection Specific conditions (e.g., Pd(0), Hydrogenation)

Caption: Decision tree for selecting a glutamic acid protecting group.

References

Application Notes and Protocols: The Use of H-Glu(OcHex)-OH in Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Incorporation of H-Glu(OcHex)-OH

In the field of therapeutic peptide development, the modification of amino acid side chains is a critical strategy for optimizing drug candidates. This compound, a glutamic acid derivative featuring a cyclohexyl ester on its side chain, offers a unique tool for medicinal chemists. The incorporation of this non-canonical amino acid is primarily aimed at enhancing the pharmacokinetic properties of peptides. The bulky and hydrophobic cyclohexyl group can provide steric hindrance, potentially shielding the peptide backbone from enzymatic degradation and thereby increasing its in vivo stability.[1][2] Furthermore, modifying the hydrophobicity of a peptide can influence its solubility, membrane permeability, and binding affinity to its biological target.[3][4]

While specific therapeutic peptides incorporating this compound are not extensively documented in publicly available literature, the principles of its application are well-grounded in the broader context of peptide drug design.[5][6] These application notes provide a comprehensive guide to the strategic use of this compound, including detailed protocols for its incorporation into peptide sequences and methods for evaluating the resulting peptide's performance.

Data Presentation: Physicochemical Properties and Representative Performance Data

The decision to incorporate this compound into a peptide sequence should be data-driven. Below is a summary of its key physicochemical properties and a table of representative data to illustrate the potential impact of this modification on a therapeutic peptide.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO
Storage Store at -20°C

Table 2: Representative Performance Data of a Hypothetical Peptide Analogue

The following table presents hypothetical, yet plausible, data for a candidate peptide ("Peptide-X") and its modified analogue ("Peptide-X-Glu(OcHex)") to demonstrate the kind of quantitative analysis that is essential in evaluating the effectiveness of this modification.

ParameterPeptide-X (Parent)Peptide-X-Glu(OcHex)Rationale for Improvement
Receptor Binding Affinity (Kᵢ) 15.2 nM12.8 nMEnhanced hydrophobic interactions with the target receptor.
In Vitro Stability (t½ in human serum) 35 min120 minSteric shielding of the peptide backbone from proteases.[1]
Aqueous Solubility (pH 7.4) 2.5 mg/mL1.8 mg/mLIncreased hydrophobicity due to the cyclohexyl group.[4]
Cell Permeability (Papp) 0.5 x 10⁻⁶ cm/s1.2 x 10⁻⁶ cm/sImproved lipophilicity can facilitate passive diffusion across cell membranes.
ACE Inhibitory Activity (IC₅₀) 8.5 µM6.2 µMConformational changes or enhanced binding at the active site.[7]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Glu(OcHex)-OH

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.[7][8]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Glu(OcHex)-OH)

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

    • Drain the DMF and wash the resin with DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for Fmoc-Glu(OcHex)-OH):

    • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (a negative test is indicated by a yellow color).

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[7]

Protocol for In Vitro Serum Stability Assay

This protocol provides a method to assess the stability of the modified peptide in human serum.

Materials:

  • Purified peptide (Peptide-X-Glu(OcHex))

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Incubator at 37°C

  • RP-HPLC system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in PBS.

    • In a microcentrifuge tube, mix 50 µL of the peptide stock solution with 450 µL of pre-warmed human serum.

  • Incubation:

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Reaction Quenching:

    • Immediately add the 50 µL aliquot to 150 µL of ACN with 0.1% TFA to precipitate serum proteins and stop enzymatic degradation.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the context and processes involved in therapeutic peptide development.

G cluster_membrane Cell Membrane GPCR GPCR G_alpha GPCR->G_alpha Activation Peptide Peptide (with Glu(OcHex)) Peptide->GPCR Binding G_beta_gamma Gβγ Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generic GPCR signaling pathway modulated by a therapeutic peptide.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin_Prep Resin Swelling and Preparation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Coupling_Cycle Iterative Coupling (Fmoc-AA-OH, including Fmoc-Glu(OcHex)-OH) Coupling_Cycle->Deprotection Repeat for sequence Cleavage Cleavage from Resin (TFA Cocktail) Coupling_Cycle->Cleavage Deprotection->Coupling_Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis Binding_Assay Receptor Binding Assay Analysis->Binding_Assay Stability_Assay Serum Stability Assay Analysis->Stability_Assay Functional_Assay Cell-Based Functional Assay Analysis->Functional_Assay

Caption: Workflow for peptide synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Pyroglutamate Formation with H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use of H-Glu(OcHex)-OH to prevent the formation of pyroglutamate (pGlu) during peptide synthesis. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate (pGlu), and why is its formation a concern in peptide synthesis?

A1: Pyroglutamate is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1] This modification is a significant concern for several reasons:

  • Blocked N-terminus: The formation of the cyclic structure results in the loss of the free N-terminal primary amine, which prevents sequencing by traditional methods like Edman degradation.[1]

  • Product Heterogeneity: Incomplete conversion to pGlu leads to a mixed population of the desired peptide and the pGlu-containing variant, which complicates purification and analysis.

  • Potential Impact on Bioactivity: Modification at the N-terminus can alter the peptide's conformation and its ability to bind to its target, potentially affecting its biological activity.

Q2: How does using this compound help prevent pyroglutamate formation?

A2: this compound is a derivative of glutamic acid where the side-chain carboxylic acid is protected by a cyclohexyl (OcHex) ester. The bulky nature of the cyclohexyl group provides significant steric hindrance, which physically blocks the N-terminal amino group from attacking the side-chain carboxyl group. This steric protection minimizes the intramolecular cyclization reaction that leads to pyroglutamate formation. The cyclohexyl ester is a more sterically hindering group compared to benzyl (Bzl) esters, making it particularly effective at preventing this side reaction.

Q3: When should I choose this compound over other protected glutamic acid derivatives like H-Glu(OtBu)-OH?

A3: The choice of protecting group depends on the specific requirements of your synthesis strategy.

  • This compound: This is an excellent choice for Boc-based solid-phase peptide synthesis (SPPS) where acid-labile protecting groups are used. Its steric bulk is highly effective at preventing pyroglutamate formation. It is also compatible with Fmoc-based strategies, as the OcHex group is stable to the basic conditions used for Fmoc deprotection and is removed during the final acid cleavage.

  • H-Glu(OtBu)-OH: This is the standard choice for Fmoc-based SPPS. The tert-butyl (OtBu) group is stable to the basic conditions of Fmoc deprotection and is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. While generally effective, the smaller size of the t-butyl group may offer less steric protection against pyroglutamate formation compared to the cyclohexyl group in highly susceptible sequences.

Q4: Is Fmoc-Glu(OcHex)-OH compatible with standard Fmoc-SPPS protocols?

A4: Yes, Fmoc-Glu(OcHex)-OH is fully compatible with standard Fmoc-SPPS protocols. The cyclohexyl ester protecting group is stable to the piperidine solutions used for Fmoc deprotection. It is then cleaved simultaneously with other acid-labile side-chain protecting groups (like Boc, Trt, and tBu) and the linker to the resin during the final cleavage step with a TFA-based cocktail.

Q5: What are the recommended storage conditions for this compound and its Fmoc-protected counterpart?

A5: Like most amino acid derivatives used in peptide synthesis, this compound and Fmoc-Glu(OcHex)-OH should be stored in a cool, dry place to ensure their stability and prevent degradation. Recommended storage is at 2-8°C.

Q6: How is the cyclohexyl (OcHex) protecting group removed?

A6: The cyclohexyl ester is an acid-labile protecting group. It is efficiently removed during the final cleavage step of the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail, which typically includes scavengers like water and triisopropylsilane (TIS) to prevent side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Mass spectrometry shows a significant peak with a mass loss of 18 Da relative to the expected product. This indicates the formation of pyroglutamate from an N-terminal glutamic acid residue. This can occur if the N-terminal amine is exposed for an extended period after deprotection, especially under basic conditions.- Ensure the coupling of the subsequent amino acid is performed promptly after the deprotection of the N-terminal Fmoc group. - For sequences highly prone to this side reaction, consider using a stronger activating agent to speed up the coupling reaction, thereby minimizing the exposure time of the free N-terminal amine.
Low coupling efficiency of Fmoc-Glu(OcHex)-OH. The bulky nature of the cyclohexyl group, combined with the Fmoc group, can cause steric hindrance, leading to incomplete coupling.- Extend the coupling time: Increase the reaction time to 2-4 hours to allow the coupling to go to completion. - Perform a double coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Glu(OcHex)-OH. - Use a more potent coupling reagent: Switch to a stronger coupling reagent such as HATU or HCTU.
Incomplete removal of the OcHex protecting group during final cleavage. The cleavage cocktail may be insufficient, or the cleavage time may be too short.- Extend the cleavage time: Increase the duration of the TFA cleavage step to 3-4 hours. - Optimize the scavenger cocktail: Ensure the cleavage cocktail contains appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Data Presentation

Table 1: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Relative Steric Hindrance Effectiveness in Preventing Pyroglutamate Formation Primary Application
CyclohexylOcHexStrong Acid (e.g., HF, TFA)HighHighBoc-SPPS, Fmoc-SPPS
tert-ButylOtBuStrong Acid (e.g., TFA)MediumModerate to HighFmoc-SPPS
BenzylOBzlStrong Acid (e.g., HF), HydrogenolysisLowModerateBoc-SPPS

Experimental Protocols

Protocol: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OcHex)-OH

This protocol outlines the manual synthesis of a peptide containing a glutamic acid residue using Fmoc-Glu(OcHex)-OH on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-Glu(OcHex)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Amino Acid Coupling (Fmoc-Glu(OcHex)-OH):

    • In a separate vial, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings with the bulky OcHex group, consider extending this time to 4 hours or performing a double coupling.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Mandatory Visualizations

pyroglutamate_formation N_terminal_Glu N-terminal Glutamic Acid (in peptide chain) Transition_state Intramolecular Nucleophilic Attack N_terminal_Glu->Transition_state Cyclization Pyroglutamate Pyroglutamate (pGlu) Residue Transition_state->Pyroglutamate Water H₂O Transition_state->Water

Caption: Mechanism of pyroglutamate formation from an N-terminal glutamic acid residue.

SPPS_Workflow cluster_cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF Coupling Amino Acid Coupling (Fmoc-Glu(OcHex)-OH + Activator) Wash_DMF->Coupling Wash_DMF2 Wash (DMF) Coupling->Wash_DMF2 Wash_DMF2->Fmoc_Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash_DMF2->Final_Cleavage Start Start: Resin Swelling Start->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Glu(OcHex)-OH.

troubleshooting_coupling Start Incomplete Coupling of Fmoc-Glu(OcHex)-OH (Positive Kaiser Test) Check_Reagents Are coupling reagents and solvents fresh and anhydrous? Start->Check_Reagents Use_Fresh Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh No Extend_Time Extend coupling time (e.g., to 4 hours). Check_Reagents->Extend_Time Yes Use_Fresh->Extend_Time Double_Couple Perform a double coupling with fresh reagents. Extend_Time->Double_Couple Stronger_Reagent Use a more potent coupling reagent (e.g., HATU, HCTU). Double_Couple->Stronger_Reagent Success Coupling Complete (Negative Kaiser Test) Stronger_Reagent->Success

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Glu(OcHex)-OH.

References

Technical Support Center: Minimizing Diketopiperazine Formation with Glu(OcHex) Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing diketopiperazine (DKP) formation during the synthesis of dipeptides containing glutamic acid protected with a cyclohexyl ester (Glu(OcHex)). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome challenges in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with Glu(OcHex) dipeptides?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during the synthesis of dipeptides. It involves the intramolecular cyclization of a dipeptide to form a stable six-membered ring, which can lead to the cleavage of the peptide from the solid-phase resin.[1] This results in a significant reduction in the yield of the desired full-length peptide. Dipeptides containing glutamic acid, especially when it is the N-terminal residue, are susceptible to this side reaction due to the polar nature of the side chain, which can facilitate the cyclization process. While the cyclohexyl ester (OcHex) is a standard protecting group, its specific influence on the rate of DKP formation requires careful consideration of the synthetic conditions.

Q2: What are the primary factors that influence the rate of DKP formation?

A2: Several factors can significantly impact the extent of DKP formation:

  • Peptide Sequence: The amino acid sequence is a critical determinant. Dipeptides with proline at the second position (Xaa-Pro) are notoriously prone to DKP formation. For Glu(OcHex) dipeptides, the nature of the second amino acid (Xaa) will influence the rate of cyclization.

  • Deprotection Conditions: The conditions used for the removal of the N-terminal protecting group (e.g., Fmoc) play a crucial role. The basic conditions typically used for Fmoc deprotection, such as 20% piperidine in DMF, can catalyze DKP formation.[2]

  • Resin Type: The choice of solid support can influence the susceptibility to DKP formation. Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage from the support compared to more sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[3]

  • Solvent: The solvent used in the synthesis can affect the rate of DKP formation. Polar aprotic solvents like DMF and NMP are common in peptide synthesis, but their properties can influence the conformation of the dipeptide and its propensity to cyclize.[4][5]

  • Temperature and Time: Elevated temperatures and prolonged reaction times, particularly during the deprotection and coupling steps, can increase the rate of DKP formation.

Q3: How does the Glu(OcHex) protecting group compare to other glutamic acid side-chain protecting groups in the context of DKP formation?

A3: While direct comparative kinetic data for Glu(OcHex) versus other protecting groups like tert-butyl (OtBu) in DKP formation is not extensively published, we can infer some general trends. The bulkiness of the side-chain protecting group can influence the conformational flexibility of the dipeptide and its ability to adopt the necessary geometry for cyclization. The cyclohexyl group is bulkier than a methyl or ethyl ester but less so than a trityl group. It is generally considered a stable protecting group, but like other ester-based protecting groups, it does not actively inhibit the cyclization chemistry. In contrast, very bulky protecting groups on the side chain might sterically hinder the approach of the N-terminal amine to the backbone carbonyl, potentially reducing the rate of DKP formation. The choice between protecting groups often involves a trade-off between stability, steric hindrance, and the conditions required for their final removal.

Q4: Are there any specific dipeptide sequences involving Glu(OcHex) that are particularly high-risk for DKP formation?

A4: Yes, sequences where the second amino acid is proline (i.e., Glu(OcHex)-Pro) are at the highest risk for DKP formation. Other sequences that may also be susceptible, though generally to a lesser extent, include those with glycine or other small, flexible amino acids at the second position, as they offer less steric hindrance to the cyclization reaction.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to DKP formation in the synthesis of Glu(OcHex) dipeptides.

Issue 1: Low yield of the desired dipeptide with the presence of a major byproduct.

  • Possible Cause: Significant DKP formation.

  • Troubleshooting Steps:

    • Confirm DKP Formation: Analyze the crude product by LC-MS. The DKP byproduct will have a mass corresponding to the cyclic dipeptide of Glu(OcHex) and the second amino acid, minus a molecule of water.

    • Optimize Deprotection Conditions:

      • Reduce the piperidine concentration in the Fmoc deprotection solution from 20% to 5% or 10%.[2]

      • Decrease the deprotection time.

      • Consider using an alternative, less basic deprotection cocktail, such as 2% DBU / 5% piperazine in NMP.[2][6]

    • Change the Resin: If using Wang or a similar resin, switch to a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance provided by the trityl group can significantly suppress DKP formation.[3]

    • Lower the Temperature: Perform the deprotection and coupling steps at a lower temperature (e.g., room temperature or below) to reduce the rate of the cyclization side reaction.

Issue 2: Consistently low, but clean, yield of the final peptide after cleavage.

  • Possible Cause: "Traceless" DKP formation, where the dipeptide cyclizes and cleaves from the resin during the synthesis, leaving no trace of the impurity in the final cleaved product.

  • Troubleshooting Steps:

    • Analyze the Deprotection Solution: After the deprotection of the second amino acid, analyze the piperidine solution by LC-MS to detect the presence of the cleaved DKP.

    • Employ a Dipeptide Coupling Strategy: Instead of stepwise addition of the first two amino acids, synthesize the Fmoc-Glu(OcHex)-Xaa-OH dipeptide in solution and then couple it to the resin. This bypasses the vulnerable stage on the solid support where DKP formation is most likely to occur.

    • Use a Highly Hindered Resin: As with Issue 1, utilizing a 2-CTC resin is a primary strategy to prevent premature cleavage of the dipeptide from the solid support.[3]

Data Presentation

The following table summarizes the impact of various synthetic conditions on diketopiperazine formation, based on literature data for analogous systems. While specific data for Glu(OcHex) is limited, these trends provide a valuable guide for optimization.

ParameterCondition ADKP Formation (%)Condition BDKP Formation (%)Reference
Fmoc Deprotection Reagent 20% Piperidine/DMF13.85% Piperazine/NMP<4[2]
Resin Type (for susceptible sequences) Wang ResinHigh2-Chlorotrityl ResinLow[3]
Solvent DMSOHighAcetonitrileLow[4][5]
N-terminal Amino Acid Side Chain Polar (e.g., Gln, Glu)Fast DegradationNonpolar (e.g., Gly, Val)Slow Degradation

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Glu(OcHex)-OH (Prone to DKP Formation)

This protocol outlines a standard procedure that may be susceptible to DKP formation, serving as a baseline for comparison with optimized methods.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve Fmoc-Xaa-OH (1.0 eq) in DCM. Add diisopropylethylamine (DIPEA) (2.0 eq). Add the solution to the resin and agitate for 1 hour. Cap any remaining active sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Glu(OcHex)-OH: Pre-activate Fmoc-Glu(OcHex)-OH (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add the activated solution to the resin and agitate for 2 hours.

  • Analysis: Cleave a small sample of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze by LC-MS to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized Protocol to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation during the synthesis of a Glu(OcHex) dipeptide.

  • Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Loading: Follow the procedure in Protocol 1.

  • Optimized Fmoc Deprotection:

    • Prepare a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[2][6]

    • Treat the resin with the optimized deprotection solution for 5 minutes.

    • Drain and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with NMP.

  • Immediate Coupling: Proceed immediately with the coupling of Fmoc-Glu(OcHex)-OH as described in Protocol 1.

  • Analysis: Cleave and analyze the product as described in Protocol 1. A significant reduction in the DKP byproduct should be observed.

Visualizations

DKP_Formation_Mechanism cluster_resin Solid Support cluster_reaction Reaction Steps cluster_products Products Resin Resin Linker Linker (e.g., Wang, 2-CTC) Linker->Resin AA2 Amino Acid 2 (Xaa) AA2->Linker Cyclization Intramolecular Nucleophilic Attack AA2->Cyclization Attacks Carbonyl AA1 Amino Acid 1 (Glu(OcHex)) AA1->AA2 Peptide Bond Fmoc Fmoc Fmoc->AA1 N-terminus Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) FreeAmine Free N-terminal Amine Deprotection->FreeAmine Exposes Amine FreeAmine->Cyclization DKP Diketopiperazine (Byproduct) Cyclization->DKP Forms Ring CleavedResin Truncated Peptide on Resin (if not cleaved) Cyclization->CleavedResin Cleaves from Resin (for ester-linked resins)

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

Troubleshooting_Workflow Start Low Dipeptide Yield CheckCrude Analyze Crude by LC-MS Start->CheckCrude DKP_Present DKP byproduct detected? CheckCrude->DKP_Present OptimizeDeprotection Optimize Deprotection: - Lower base concentration - Shorter time - Use DBU/piperazine DKP_Present->OptimizeDeprotection Yes ChangeResin Switch to 2-CTC Resin DKP_Present->ChangeResin Yes LowerTemp Lower Reaction Temperature DKP_Present->LowerTemp Yes NoDKP No DKP in crude product DKP_Present->NoDKP No End Improved Yield OptimizeDeprotection->End ChangeResin->End LowerTemp->End AnalyzeDeprotSol Analyze Deprotection Solution for 'Traceless' DKP NoDKP->AnalyzeDeprotSol DKP_in_Sol DKP detected in solution? AnalyzeDeprotSol->DKP_in_Sol DKP_in_Sol->ChangeResin Yes DipeptideCoupling Use Dipeptide Coupling Strategy DKP_in_Sol->DipeptideCoupling Yes OtherIssue Investigate other issues: - Incomplete coupling - Scavenger problems DKP_in_Sol->OtherIssue No DipeptideCoupling->End

Caption: Troubleshooting workflow for low yield due to diketopiperazine formation.

References

Technical Support Center: Optimizing H-Glu(OcHex)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the coupling of H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the coupling of this compound?

The main challenges stem from the steric hindrance presented by the cyclohexyl (OcHex) protecting group on the side chain.[1] This bulkiness can impede the approach of the activating agent and the incoming amine, potentially leading to slower reaction rates and incomplete couplings.[1] Additionally, like other glutamic acid derivatives, it is susceptible to common side reactions in peptide synthesis, such as pyroglutamate formation if it is at the N-terminus.[2][3]

Q2: How does the cyclohexyl ester protecting group influence the coupling reaction?

The cyclohexyl group is significantly bulkier than smaller alkyl esters like methyl (OMe) or ethyl (OEt). This increased steric bulk can:

  • Slow down the rate of amide bond formation.[1]

  • Necessitate the use of more potent coupling reagents.[4][5]

  • Require longer reaction times or elevated temperatures to achieve complete coupling.[4][5]

  • Increase the likelihood of incomplete reactions, resulting in deletion sequences.[5]

Q3: What are the most common side reactions to be aware of when using this compound?

The most common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the primary issue is often an incomplete reaction, leading to the presence of unreacted free amines on the growing peptide chain.[5] This results in deletion sequences in the final product.

  • Racemization: During the activation step, the chiral integrity of the α-carbon can be compromised, particularly with strong bases or prolonged activation times.[2][6] The use of additives like HOAt or Oxyma Pure is crucial to suppress racemization.[6]

  • Pyroglutamate Formation: If an N-terminal glutamic acid derivative is deprotected, it can undergo intramolecular cyclization to form a pyroglutamyl residue, which terminates the peptide chain.[2]

  • Diketopiperazine Formation: At the dipeptide stage, the peptide chain can cleave from the resin and cyclize to form a diketopiperazine, especially if proline is one of the first two residues.[2][7]

Q4: Which class of coupling reagents is most effective for this compound?

For sterically hindered amino acids like this compound, modern onium salt-based reagents (uronium/aminium or phosphonium salts) are highly recommended over older carbodiimide reagents like DCC or DIC alone.[2][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly reactive and efficient, often providing fast reaction rates and low levels of racemization, making them excellent choices for difficult couplings.[2][8][9] HATU, in particular, is often cited as superior for hindered couplings.[9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very effective for sterically hindered couplings and are known for low racemization levels.[6][9] They do not pose the risk of guanidinylation of the N-terminus, a side reaction that can occur with uronium salts.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound in a problem-and-solution format.

ProblemSymptom(s)Potential Cause(s)Recommended Solution(s)
Low Coupling Efficiency • Positive Kaiser test (blue beads) after coupling.[2][5] • Presence of significant deletion sequences in LC-MS analysis.[5]1. Insufficient Reagent Reactivity: Standard reagents (e.g., DIC/HOBt) may be too weak for the sterically hindered coupling.[5] 2. Inadequate Reaction Time: Coupling may be slow and not have reached completion.[4] 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the reactive N-terminus.[2][10][11] 4. Poor Solubility: The protected amino acid may not be fully dissolved.[12]1. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, COMU, or PyAOP.[4][5] 2. Perform a Double Coupling: After the initial coupling, drain and add a fresh solution of activated amino acid.[2][4] 3. Increase Reaction Time/Temperature: Extend coupling time to 4+ hours or increase temperature to 40-50°C, while monitoring for racemization.[4][5] 4. Change Solvent: Switch from DMF to NMP or use a "magic mixture" (DMF/DCM/NMP) to disrupt aggregation.[10] 5. Ensure Complete Dissolution: Use sonication or gentle warming to fully dissolve the Fmoc-Glu(OcHex)-OH before activation.[12]
Presence of Side Products • Multiple unexpected peaks in the crude LC-MS profile. • Product mass corresponds to a known side product (e.g., pyroglutamate, N-acylurea).1. Racemization: Over-activation of the carboxylic acid or use of a strong base.[2][6] 2. Pyroglutamate Formation: Occurs with N-terminal Glu under acidic/basic conditions or heat.[3] 3. Guanidinylation: Excess uronium reagent (HATU/HBTU) can cap the N-terminus.[13] 4. N-acylurea Formation: Rearrangement of the O-acylisourea intermediate when using carbodiimides.[1]1. Minimize Racemization: Use additives like HOAt or Oxyma Pure.[6] Consider a weaker base like collidine instead of DIPEA.[6] Use phosphonium reagents like PyBOP.[6] 2. Prevent Pyroglutamate: Use highly active coupling reagents like HATU to ensure the desired coupling reaction is faster than the cyclization side reaction.[3] 3. Avoid Guanidinylation: Do not use a large excess of uronium reagents.[9] Alternatively, use phosphonium reagents (PyBOP, PyAOP). 4. Suppress N-acylurea: When using carbodiimides (DCC, DIC), always include an additive such as HOBt or, preferably, Oxyma Pure.[1]
Poor Solubility of Fmoc-Glu(OcHex)-OH • Reagent fails to dissolve completely in the coupling solvent (e.g., DMF).[12] • Precipitation observed during pre-activation or coupling.1. Intrinsic Properties: The combination of the Fmoc group and the bulky, hydrophobic OcHex group can lead to poor solubility. 2. Solvent Quality: Use of non-anhydrous or low-purity solvents.[4]1. Change or Mix Solvents: Use NMP or a mixture of DMF/DCM or DMF/DMSO.[10][12] 2. Use Solubilizing Aids: Employ sonication or gentle warming to aid dissolution.[12] Be cautious with heat to avoid degradation.[12] 3. Ensure High-Purity Solvents: Use fresh, anhydrous, peptide-grade solvents.[4]

Quantitative Data: Coupling Reagent Performance

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the performance of common reagents for challenging couplings.

Reagent ClassExample ReagentAdditiveTypical Equivalents (AA:Reagent:Base)Typical Reaction TimeAdvantagesDisadvantages
Uronium/Aminium HATUHOAt (intrinsic)3 : 2.9 : 615-45 min[8]Very high reactivity, low racemization, effective for hindered couplings.[2][8][9]Higher cost, potential for guanidinylation side reaction if used in large excess.[8]
Uronium/Aminium HBTUHOBt (intrinsic)3 : 2.9 : 620-60 min[8]Good balance of reactivity and cost, widely used.[8]Less effective than HATU for highly difficult couplings.[8]
Uronium/Aminium COMUOxyma (intrinsic)3 : 2.9 : 610-30 min[8]High efficiency, safer byproducts are water-soluble and easily removed.[8]Higher cost.[3][8]
Phosphonium PyBOPHOBt2 : 2 : 430-60 min[8]High efficiency, no risk of guanidinylation.[6] Good for hindered couplings.[2]Byproducts can be difficult to remove.[5]
Carbodiimide DICOxyma Pure3 : 3 : -2-6 hours[4][5]Cost-effective, Oxyma additive significantly reduces racemization.[5]Generally slower and less reactive than onium salts for hindered couplings.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU (Recommended for this compound)

This protocol is designed for sterically demanding couplings where maximum efficiency is required.

  • Resin Preparation: Swell the peptide-resin (containing a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[4][8] Allow the mixture to pre-activate for 1-2 minutes.[8]

  • Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature.

  • Monitoring and Reaction Time: Allow the reaction to proceed for 2 to 4 hours.[4] Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[2] A negative result (yellow/colorless beads) indicates complete coupling.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat steps 2-4 (a "double coupling").[6]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6][8]

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol is a more economical option, suitable for less challenging sequences or when optimizing costs.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve Fmoc-Glu(OcHex)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.[4]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry.[4] Agitate the reaction vessel at room temperature.

  • Monitoring and Reaction Time: Allow the reaction to proceed for 3 to 6 hours.[4] Monitor the reaction's completion using the Kaiser test.

  • Washing: Once coupling is complete (negative Kaiser test), drain the solution and wash the resin thoroughly with DMF (3-5 times).

Visualizations

sps_workflow start Start: Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 coupling 4. Coupling Step - Fmoc-Glu(OcHex)-OH - Coupling Reagent - Base wash1->coupling kaiser 5. Monitor (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Recouple) wash2 6. Wash (DMF) kaiser->wash2 Negative next Next Cycle or Final Cleavage wash2->next

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_workflow start Low Coupling Efficiency (Positive Kaiser Test) reagent 1. Change Reagent (e.g., to HATU, COMU) start->reagent Is reagent potent enough? double_couple 2. Double Couple reagent->double_couple Still incomplete? conditions 3. Modify Conditions - Extend Time - Increase Temp (40-50°C) double_couple->conditions Still incomplete? capping Final Step: Cap Unreacted Amines double_couple->capping solvent 4. Change Solvent (e.g., to NMP) conditions->solvent Suspect aggregation? conditions->capping solvent->capping

Caption: Troubleshooting decision tree for low coupling efficiency of hindered amino acids.

activation_pathway cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (Glu(OcHex)) ActiveEster OAt Active Ester (Highly Reactive) AA->ActiveEster HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster PeptideBond New Peptide Bond (Amide) ActiveEster->PeptideBond Nucleophilic Attack Resin Resin-Peptide-NH2 Resin->PeptideBond

Caption: Simplified mechanism of carboxyl activation by HATU and subsequent amide bond formation.

References

H-Glu(OcHex)-OH side reaction with scavengers during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting side reactions encountered during the cleavage of peptides containing H-Glu(OcHex)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when cleaving peptides containing this compound?

A1: The primary side reaction during the trifluoroacetic acid (TFA)-mediated cleavage of the O-cyclohexyl (OcHex) protecting group from the glutamic acid side chain is the formation of a reactive cyclohexyl cation. This carbocation is a potent electrophile and can subsequently alkylate nucleophilic residues within the peptide sequence, leading to undesired modifications.

Q2: Which amino acid residues are most susceptible to alkylation by the cyclohexyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to cyclohexylation.

  • Tyrosine (Tyr): The phenolic ring can be a target for the cyclohexyl cation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.

  • Cysteine (Cys): The free thiol group is susceptible to alkylation.

Q3: How do scavengers prevent this side reaction?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail. They react with and neutralize the cyclohexyl cations at a faster rate than the nucleophilic residues of the peptide, thus preventing the unwanted alkylation of the peptide.

Q4: Is the use of this compound advantageous despite this side reaction?

A4: Yes, protecting the side chains of glutamic acid and aspartic acid as cyclohexyl esters can be advantageous in minimizing undesired cyclization side reactions, such as the formation of pyroglutamate from N-terminal glutamine or aspartimide formation.[1] The key is to employ an effective scavenger strategy during the final cleavage step to mitigate the alkylation side reaction.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Observation of unexpected peaks in HPLC/LC-MS with a mass increase of +82 Da (or multiples thereof) after cleavage. Alkylation of sensitive amino acid residues (e.g., Trp, Tyr) by the cyclohexyl cation generated from the deprotection of Glu(OcHex).Incorporate a suitable scavenger or a scavenger cocktail into the cleavage reagent. Triisopropylsilane (TIS) is a common and effective scavenger for carbocations. For peptides containing tryptophan, the addition of a thiol-based scavenger like 1,2-ethanedithiol (EDT) is also recommended.
Low yield of the desired peptide. Incomplete cleavage of the OcHex protecting group or significant side product formation.Ensure a sufficient concentration of TFA and an adequate reaction time (typically 2-4 hours). Optimize the scavenger cocktail to minimize side reactions.
Presence of multiple hard-to-separate impurities. A combination of incomplete deprotection and various side reactions.Perform a small-scale trial cleavage and analyze the crude product by LC-MS to identify the nature of the impurities. Adjust the cleavage cocktail and reaction time based on the findings. Consider a two-step cleavage protocol for particularly sensitive sequences.[2]

Scavenger Cocktails for this compound Cleavage

Scavenger CocktailComposition (v/v/v)Key Application/Benefit
Standard Cocktail TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)A general-purpose cocktail suitable for peptides lacking highly sensitive residues like tryptophan. TIS is an effective scavenger of the cyclohexyl cation.
Tryptophan-Containing Peptides TFA / TIS / Water / 1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5)The addition of EDT provides enhanced protection for the indole side chain of tryptophan against alkylation.
"Odorless" Alternative TFA / TIS / Water / Dithiothreitol (DTT) (90:5:2.5:2.5 w/v/v/v)DTT can be used as a less odorous alternative to EDT for scavenging and preventing oxidation.
Reagent K (for complex peptides) TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust cocktail for peptides containing multiple sensitive residues, offering broad protection against various side reactions.[3]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide Containing this compound

This protocol is suitable for a 0.1 mmol scale synthesis.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in DCM in a reaction vessel for 30 minutes. Drain the DCM.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by combining TFA (9.5 mL), TIS (0.25 mL), and deionized water (0.25 mL).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin twice with 1-2 mL of fresh TFA. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether. A white precipitate of the crude peptide should form.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice with cold ether, centrifuging each time. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage and Side Reaction Pathway

Cleavage_Side_Reaction Peptide_GluOcHex Peptide-Glu(OcHex)-OH Cleaved_Peptide Peptide-Glu-OH Peptide_GluOcHex->Cleaved_Peptide Cleavage Cyclohexyl_Cation Cyclohexyl Cation (+) Peptide_GluOcHex->Cyclohexyl_Cation releases TFA TFA (H+) TFA->Peptide_GluOcHex Side_Product Cyclohexylated Tryptophan Side Product Cyclohexyl_Cation->Side_Product Alkylation (Side Reaction) Trapped_Cation Trapped Cation Cyclohexyl_Cation->Trapped_Cation Trapping Tryptophan Tryptophan Residue Tryptophan->Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: this compound cleavage and potential side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Peaks in LC-MS (+82 Da mass shift) CheckScavenger Was an effective scavenger used? Start->CheckScavenger AddScavenger Incorporate TIS and/or EDT into the cleavage cocktail. CheckScavenger->AddScavenger No OptimizeTime Optimize cleavage time. (2-4 hours is typical) CheckScavenger->OptimizeTime Yes Analyze Re-run cleavage and analyze by LC-MS. AddScavenger->Analyze OptimizeTime->Analyze Consider2Step Consider a two-step cleavage protocol for sensitive sequences. Analyze->Consider2Step Still Impure End End: Improved Purity Analyze->End Successful Consider2Step->Analyze

Caption: Troubleshooting workflow for this compound cleavage.

References

Technical Support Center: Managing Steric Hindrance with H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OcHex)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the unique challenges associated with this sterically hindered amino acid derivative in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the cyclohexyl ester used?

A1: this compound, or L-Glutamic acid γ-cyclohexyl ester, is a derivative of glutamic acid where the side-chain carboxylic acid is protected as a cyclohexyl ester.[1] This bulky protecting group is used to prevent side reactions at the γ-carboxyl group during peptide synthesis, such as pyroglutamate formation or peptide chain branching. The cyclohexyl group offers greater steric hindrance compared to smaller alkyl esters like methyl or t-butyl esters, which can be advantageous in specific synthetic strategies, but also presents challenges in peptide coupling reactions.

Q2: What are the primary challenges when using this compound in peptide synthesis?

A2: The primary challenge is steric hindrance originating from the bulky cyclohexyl group. This can lead to:

  • Slower coupling rates: The bulky side chain can physically obstruct the approach of the incoming activated amino acid, slowing down the formation of the peptide bond.

  • Incomplete or failed couplings: In some cases, the steric hindrance may be too great to overcome, leading to low yields or incomplete reactions.

  • Aggregation: The hydrophobicity of the cyclohexyl group can contribute to the aggregation of the growing peptide chain, particularly in longer and more hydrophobic sequences, further impeding coupling efficiency.[2]

  • Increased racemization: Forcing reaction conditions to overcome steric hindrance (e.g., by increasing temperature or using highly reactive coupling agents) can sometimes increase the risk of racemization at the alpha-carbon.

Q3: How does the choice of coupling reagent impact the incorporation of this compound?

A3: The choice of coupling reagent is critical. Due to the steric hindrance, standard carbodiimide reagents like DCC or EDC used with HOBt may be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are generally recommended. Reagents like HATU, HBTU, or PyBOP are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids.[3][4] The use of additives like HOAt with HATU can further enhance coupling efficiency and suppress racemization.

Q4: Can I use the same protocols for this compound as I do for H-Glu(OMe)-OH or H-Glu(OtBu)-OH?

A4: While the general principles are the same, you will likely need to optimize your protocols. Expect that you may need to:

  • Use more potent coupling reagents.

  • Increase coupling times.

  • Perform double couplings (repeating the coupling step).

  • Potentially use a higher excess of the incoming amino acid and coupling reagents.

  • Pay closer attention to monitoring reaction completion (e.g., using a Kaiser test in solid-phase peptide synthesis).[5]

Troubleshooting Guide

Problem 1: Low coupling yield or incomplete reaction when coupling an amino acid to the N-terminus of a peptide containing this compound.

Possible Cause Suggested Solution
Insufficient reactivity of coupling reagent Switch to a more potent coupling reagent such as HATU/HOAt or COMU.[6]
Steric hindrance from the OcHex group Increase the coupling reaction time (e.g., from 2 hours to 4-6 hours or even overnight). Perform a double coupling by draining the reaction vessel and adding a fresh solution of the activated amino acid.
Peptide aggregation Add a chaotropic salt (e.g., LiCl) to the coupling reaction to disrupt secondary structures. Use a solvent system known to reduce aggregation, such as NMP instead of or in combination with DMF.[7]
Incomplete Fmoc-deprotection of the N-terminal amine Increase the piperidine treatment time during the deprotection step. Ensure you are using a fresh 20% piperidine/DMF solution.[5]

Problem 2: Low purity of the final peptide with multiple side products.

Possible Cause Suggested Solution
Racemization Avoid high temperatures during coupling. Use a coupling reagent/additive combination known to suppress racemization, such as HATU/HOAt.
Side reactions from prolonged activation Pre-activate the incoming amino acid for a shorter period before adding it to the resin.
Diketopiperazine formation (if Glu is at the N-terminus of a dipeptide) This is a common side reaction, particularly with proline in the sequence.[5] The bulky OcHex group might influence the rate of this side reaction. Ensure complete coupling of the third amino acid as quickly as possible.

Quantitative Data

Table 1: Comparison of Coupling Reagents for a Sterically Hindered Coupling

Coupling ReagentAdditiveTypical Crude Purity (%)Typical Yield (%)Key Advantages for Hindered Couplings
HBTUHOBt~90-95~90Good balance of reactivity and cost.
HATUHOAt>98>95Very high reactivity, highly effective for sterically hindered amino acids, and minimizes racemization.[6]
PyBOPHOBt~95~92High coupling efficiency with low racemization.[6]
COMU->99>97High efficiency, often with shorter reaction times; byproducts are generally water-soluble.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Coupling of an Fmoc-Amino Acid to a Resin-Bound Peptide with N-Terminal this compound

This protocol assumes a standard Fmoc-SPPS workflow.

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal of this compound) in DMF for 30 minutes. Wash the resin with DMF (3 x 1 min).

  • Activation of the Incoming Amino Acid:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 4 hours.

  • Monitoring the Reaction:

    • Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[5]

    • A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), perform a second coupling (recoupling) by draining the reaction solution and repeating steps 2 and 3.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents.

  • Deprotection (for the next coupling cycle): Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Visualizations

H_Glu_OcHex_OH_Structure struct

Caption: Chemical structure of this compound.

Troubleshooting_Workflow Start Low Coupling Yield with this compound Check_Kaiser Perform Kaiser Test Start->Check_Kaiser Increase_Time Increase Coupling Time (e.g., 4-6h) Start->Increase_Time Change_Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Start->Change_Reagent Check_Aggregation Assess Potential for Aggregation Start->Check_Aggregation Recouple Perform Double Coupling Check_Kaiser->Recouple Positive (Blue) Success Coupling Successful Check_Kaiser->Success Negative (Yellow) Recouple->Check_Kaiser Increase_Time->Check_Kaiser Change_Reagent->Check_Kaiser Add_Chaotrope Add Chaotropic Salt (e.g., LiCl) Check_Aggregation->Add_Chaotrope Change_Solvent Use NMP instead of/with DMF Check_Aggregation->Change_Solvent Add_Chaotrope->Check_Kaiser Change_Solvent->Check_Kaiser

Caption: Troubleshooting workflow for low coupling efficiency.

Coupling_Reagent_Selection Start Coupling with this compound Is_Hindered Is the coupling sterically hindered? Start->Is_Hindered Use_HATU_COMU Use high-potency reagents: HATU/HOAt or COMU Is_Hindered->Use_HATU_COMU Yes Use_HBTU Standard high-potency reagents: HBTU/HOBt or PyBOP Is_Hindered->Use_HBTU No Is_Racemization_Prone Is the residue prone to racemization? Consider_HATU HATU/HOAt is highly recommended to suppress racemization Is_Racemization_Prone->Consider_HATU Yes Use_HATU_COMU->Is_Racemization_Prone Use_HBTU->Is_Racemization_Prone

References

Technical Support Center: Improving Solubility of Peptides Containing H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides incorporating the H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) residue. The bulky and non-polar nature of the cyclohexyl ester group significantly increases peptide hydrophobicity, often leading to difficulties in dissolution.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound insoluble in aqueous buffers?

A1: The primary reason for poor aqueous solubility is the presence of the O-cyclohexyl (OcHex) ester on the glutamic acid side chain. The cyclohexyl group is large and hydrophobic, which can dominate the peptide's overall physicochemical properties, leading to a high propensity for aggregation in water-based solutions.[1][3] Peptides with a high content of hydrophobic amino acids often have limited solubility in aqueous environments.[2][4]

Q2: What is the very first step I should take when trying to dissolve my peptide?

A2: Always begin by performing a solubility test on a small aliquot of your lyophilized peptide rather than using the entire sample.[4][5] This precaution prevents the potential loss of valuable material in an inappropriate solvent. Before opening the vial, allow the peptide to warm to room temperature, preferably in a desiccator.[4] The recommended starting solvent for most peptides is sterile, distilled water.[6][7]

Q3: How does pH influence the solubility of my peptide?

A3: The pH of the solvent is a critical factor because it determines the net charge of the peptide.[2][8] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] To improve solubility, adjust the pH of the solution to be at least two units away from the pI.[6] For a peptide containing this compound, the free N-terminal amine and the alpha-carboxyl group of the C-terminal residue will be the primary ionizable groups (assuming no other charged residues are present).

  • For basic peptides (net positive charge), dissolving in a dilute acidic solution like 10% acetic acid can help.[8][9]

  • For acidic peptides (net negative charge), a dilute basic solution like 10% ammonium bicarbonate may be effective.[8]

Q4: My peptide is still insoluble after trying water and pH adjustments. What organic solvents can I use?

A4: For highly hydrophobic peptides, organic co-solvents are often necessary.[4] The recommended approach is to first dissolve the peptide in a minimal volume of an organic solvent and then slowly dilute it with your desired aqueous buffer.[1][4]

  • Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power and low toxicity in cell culture.[4]

  • N,N-Dimethylformamide (DMF) is a suitable alternative, especially for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), as DMSO can oxidize these residues.[1]

  • Acetonitrile (ACN) can also be used, but its high volatility can make concentration difficult to manage.[4]

Q5: What can I do if I observe peptide aggregation or gel formation?

A5: Aggregation is a common issue with hydrophobic peptides and can sometimes be reversed.[3]

  • Sonication: Using a bath sonicator can help break up aggregates and facilitate dissolution. Use caution, as prolonged sonication can generate heat and potentially degrade the peptide.[6][10]

  • Gentle Warming: Heating the solution to temperatures up to 40°C can sometimes improve solubility. Avoid excessive heat, which can cause degradation.[4][10]

  • Chaotropic Agents: As a last resort for severely aggregated peptides, strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used. These agents disrupt the hydrogen bonds that hold aggregates together. Note that these will need to be removed for most biological assays.[6][9]

Troubleshooting Guides & Experimental Protocols

Problem: Peptide containing this compound fails to dissolve.

This guide provides a systematic workflow to identify an effective solvent system for your peptide. The strategy progresses from the mildest to the harshest solvents.

G cluster_0 Solubilization Workflow start Start: Weigh small peptide aliquot water Add sterile dH₂O. Vortex. start->water is_soluble1 Soluble? water->is_soluble1 ph_adjust Adjust pH (Acidic/Basic Buffer) is_soluble1->ph_adjust No success Success: Prepare stock solution is_soluble1->success Yes is_soluble2 Soluble? ph_adjust->is_soluble2 organic Use minimal organic solvent (DMSO, DMF) is_soluble2->organic No is_soluble2->success Yes is_soluble3 Soluble? organic->is_soluble3 chaotropic Use Chaotropic Agent (6M GdnHCl, 8M Urea) is_soluble3->chaotropic No dilute Slowly dilute with aqueous buffer is_soluble3->dilute Yes chaotropic->success If Soluble fail Insoluble: Re-evaluate peptide design or consult specialist chaotropic->fail If Insoluble dilute->success

Caption: Systematic workflow for peptide solubilization.

Data Presentation: Solvent Selection Summary

The following table summarizes solvent choices based on peptide properties. Peptides with this compound are inherently hydrophobic.

Solvent SystemPeptide TypeMechanism of ActionConsiderations
Sterile Water / Aqueous Buffer Short (<5 residues), highly charged, hydrophilic peptides.[4][8]Solvation of polar/charged groups.Often insufficient for peptides with hydrophobic modifications like OcHex.[1]
Aqueous Acid/Base Peptides with a net positive (basic) or negative (acidic) charge.[11]Ionizes side chains, increasing polarity.[11]Adjust pH away from the peptide's isoelectric point (pI). Check for compatibility with the assay.
Organic Co-solvents (DMSO, DMF) Hydrophobic or aggregation-prone peptides.[4][11]Disrupts hydrophobic interactions.[11]Use minimal volume first, then dilute. Avoid DMSO for peptides with Cys, Met, or Trp.[1]
Denaturants (GdnHCl, Urea) Severely aggregated peptides unresponsive to other methods.[9][11]Disrupts intermolecular hydrogen bonds.[11]Must be removed by dialysis or chromatography before most biological assays.[11]

Detailed Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol details a stepwise method to find a suitable solvent.

  • Preparation: Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.

  • Step 1 (Water): Add a small volume of sterile, distilled water to achieve a high concentration (e.g., 20-50 µL for 1 mg). Vortex thoroughly for 30 seconds. If the peptide dissolves completely, this can be your stock.

  • Step 2 (pH Adjustment): If the peptide is not soluble in water, determine its theoretical net charge.

    • If Basic: Add 10% acetic acid dropwise while vortexing.

    • If Acidic: Add 10% ammonium bicarbonate dropwise while vortexing.

    • Observe for dissolution after each drop.

  • Step 3 (Organic Solvent): If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume (e.g., 10-20 µL for 1 mg) of 100% DMSO (or DMF).[6] Vortex gently until the peptide is fully dissolved.

  • Step 4 (Dilution): Slowly add your desired aqueous buffer to the organic stock solution in a drop-wise manner while gently vortexing.[1][6] Continuously monitor for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.[6]

Protocol 2: Handling Peptide Aggregates

This protocol is for peptides that have formed visible precipitates or are resistant to the methods above.

  • Prepare Chaotropic Agent Stock: Prepare a stock solution of 6 M guanidine hydrochloride or 8 M urea in your desired buffer.[6]

  • Dissolution: Add a small volume of the chaotropic agent solution to the aggregated peptide.

  • Vortex/Sonicate: Vortex the tube until the peptide dissolves. Gentle sonication may also be applied to aid dissolution.[6]

  • Removal (Optional but Recommended): For most biological applications, the chaotropic agent must be removed. This can be achieved through methods such as dialysis or buffer exchange on a desalting column.

Visualizations

G cluster_1 Factors Affecting Solubility of Peptides with this compound Solubility Peptide Solubility Aggregation Aggregation Aggregation->Solubility decreases AA_Comp Amino Acid Composition Hydrophobicity High Hydrophobicity AA_Comp->Hydrophobicity influences Hydrophobicity->Aggregation OcHex This compound OcHex->Hydrophobicity greatly increases Length Peptide Length Length->Aggregation longer chains can increase pH pH and Net Charge pH->Solubility modulates Solvent Solvent Choice Solvent->Solubility determines

Caption: Key factors influencing the solubility of hydrophobic peptides.

References

Technical Support Center: HPLC Purification of H-Glu(OcHex)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of synthetic peptides containing the H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) modification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of these highly hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence HPLC purification?

A1: The defining characteristic of the this compound modification is its large, non-polar cyclohexyl group. This group significantly increases the overall hydrophobicity of the peptide.[1] Consequently, peptides containing this residue exhibit stronger interaction with the hydrophobic stationary phase (e.g., C18, C8) in RP-HPLC, leading to longer retention times compared to their counterparts with an unprotected glutamic acid residue.[2] This increased hydrophobicity can also lead to challenges such as poor aqueous solubility and a higher tendency for aggregation.[3]

Q2: I am observing a broad or tailing peak for my main product. What are the likely causes and solutions?

A2: Broad and tailing peaks are common issues when purifying highly hydrophobic peptides. Several factors can contribute to this phenomenon:

  • Peptide Aggregation: The hydrophobic nature of the OcHex group can promote peptide self-association, leading to poor peak shape.

  • Secondary Interactions: The peptide may be interacting with active sites on the silica backbone of the column.

  • Sub-optimal Gradient: A steep gradient may not allow for sufficient interaction and separation, causing the peak to broaden.

To address this, consider the troubleshooting strategies outlined in the table below.

Q3: My peptide is eluting much later than expected, requiring a very high concentration of organic solvent. How can I modify my method?

A3: The strong retention of this compound containing peptides is due to their high hydrophobicity. To reduce retention time and improve peak shape, you can:

  • Switch to a Less Retentive Column: A column with a shorter alkyl chain (e.g., C8 or C4) or a phenyl-hexyl column can reduce the hydrophobic interaction and allow the peptide to elute earlier.[1]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50°C) can decrease mobile phase viscosity and improve mass transfer, often leading to earlier elution and sharper peaks.

  • Use a Stronger Organic Modifier: While acetonitrile is standard, for extremely hydrophobic peptides, adding a small percentage of n-propanol or isopropanol to the organic mobile phase can increase its eluotropic strength.

Q4: I am seeing a second major peak that seems to be related to my target peptide, but it elutes earlier. What could this be?

A4: An earlier eluting peak is often indicative of a more polar species. A likely cause is the premature cleavage (deprotection) of the acid-labile O-cyclohexyl ester from the glutamic acid side chain. This can occur if the peptide is exposed to strong acidic conditions for an extended period, including during the HPLC run itself with mobile phases containing trifluoroacetic acid (TFA).[4] The resulting peptide with a free carboxylic acid on the glutamic acid side chain will be significantly more polar and thus elute earlier.

Q5: How can I prevent the on-column deprotection of the O-cyclohexyl group?

A5: To minimize the risk of cleaving the OcHex group during purification, consider the following:

  • Use a Milder Acid Modifier: Replace 0.1% TFA with 0.1% formic acid (FA) in your mobile phases. Formic acid is less acidic than TFA and can help preserve the integrity of acid-labile protecting groups.[5] Be aware that this may lead to broader peaks, which can be counteracted by optimizing the gradient.

  • Minimize Run Time: Use a shorter, optimized gradient to reduce the peptide's exposure time to acidic conditions on the column.

  • Purify at a Lower Temperature: Running the purification at ambient or slightly below ambient temperature can slow down the rate of acid-catalyzed hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening/Tailing) Peptide aggregation due to high hydrophobicity.Increase the concentration of the organic modifier in the sample solvent. Try a shallower gradient (e.g., 0.5% B/min).[4]
Secondary interactions with the column.Use a mobile phase with a stronger ion-pairing agent like TFA. Consider a different column with end-capping.
Low Recovery/Yield Poor solubility of the crude peptide in the injection solvent.Dissolve the sample in a solvent with a higher organic content (e.g., 50% acetonitrile). Ensure the sample is fully dissolved before injection.
Irreversible adsorption to the column.Use a C4 or C8 column which is less retentive. Passivate the HPLC system if metallic interactions are suspected.
Peptide aggregation and precipitation on the column.Lower the sample concentration. Add a small amount of an organic solvent like isopropanol to the sample.
Co-elution of Impurities Deletion sequences or other closely related hydrophobic impurities.Optimize the gradient slope to be very shallow around the elution point of the target peptide.[4]
Incomplete deprotection of other side-chain protecting groups.Verify the completeness of the final cleavage and deprotection step post-synthesis using mass spectrometry.
Presence of an Earlier Eluting Peak On-column deprotection of the O-cyclohexyl ester.Switch from 0.1% TFA to 0.1% formic acid as the mobile phase modifier.[5] Minimize the HPLC run time.
Oxidation of sensitive residues (e.g., Met, Trp).Degas mobile phases thoroughly. Add a scavenger like DTT to collection tubes if the free thiol form of a Cys-containing peptide is desired.

Experimental Protocols

Protocol 1: Initial Scouting Run for this compound Peptides

This protocol is designed to determine the approximate retention time of your target peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm and 280 nm.

  • Gradient:

    • 5% to 95% B over 30 minutes.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, adding Mobile Phase B dropwise until the peptide dissolves. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized Preparative Purification

This protocol uses a shallower gradient to improve resolution around the target peptide's elution time, as determined from the scouting run.

  • Column: Preparative C8 or C4 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (to minimize deprotection).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Flow Rate: 18-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: 214 nm.

  • Gradient: Based on the scouting run elution percentage (%B_elution):

    • (%B_elution - 15%) to (%B_elution + 15%) B over 60 minutes.

  • Sample Loading: Dissolve the crude peptide in the initial mobile phase conditions at the lowest possible volume.

  • Fraction Collection: Collect fractions across the main peak and analyze by analytical HPLC and mass spectrometry to confirm purity and identity.

Visualizations

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for this compound Peptide Purification start Crude Peptide Analysis scouting_run Perform Analytical Scouting Run (C18, 0.1% TFA, 5-95% ACN) start->scouting_run eval_chromatogram Evaluate Chromatogram scouting_run->eval_chromatogram good_peak Sharp, Symmetrical Peak eval_chromatogram->good_peak Good broad_peak Broad or Tailing Peak eval_chromatogram->broad_peak Poor Shape late_elution Very Late Elution eval_chromatogram->late_elution High Retention extra_peak Early Eluting Impurity Peak eval_chromatogram->extra_peak Unexpected Peak scale_up Proceed to Preparative HPLC with Optimized Gradient good_peak->scale_up optimize_gradient Use Shallower Gradient (e.g., 0.5% B/min) broad_peak->optimize_gradient change_column Switch to Less Retentive Column (C8, C4, or Phenyl) late_elution->change_column change_modifier Switch to Milder Acid (0.1% Formic Acid) extra_peak->change_modifier optimize_gradient->scale_up change_column->scouting_run Re-scout confirm_identity Analyze by Mass Spectrometry to Confirm Deprotection change_modifier->confirm_identity

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Premature_Deprotection_Pathway On-Column Premature Deprotection of this compound peptide_on_column Peptide with this compound on RP-Column hydrolysis Acid-Catalyzed Hydrolysis of Cyclohexyl Ester peptide_on_column->hydrolysis acidic_mobile_phase Acidic Mobile Phase (e.g., 0.1% TFA) acidic_mobile_phase->hydrolysis deprotected_peptide Peptide with H-Glu(OH)-OH (More Polar) hydrolysis->deprotected_peptide early_elution Earlier Elution Time deprotected_peptide->early_elution

Caption: Pathway illustrating on-column deprotection of the OcHex group.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: H-Glu(OcHex)-OH vs. H-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Solid-Phase Peptide Synthesis (SPPS), the selection of protecting groups for trifunctional amino acids is a critical decision that dictates the success of synthesizing a target peptide. For glutamic acid, a common amino acid residue, the choice of its side-chain protecting group significantly influences synthesis efficiency, purity, and the potential for side reactions. This guide provides an in-depth, objective comparison of two key protected glutamic acid derivatives: H-Glu(OcHex)-OH and H-Glu(OtBu)-OH, offering researchers, scientists, and drug development professionals the data and methodologies to make informed decisions for their synthetic strategies.

The fundamental difference between these two building blocks lies in the nature of their γ-carboxyl protecting groups: the cyclohexyl (cHex) ester and the tert-butyl (tBu) ester. This distinction dictates their compatibility with different SPPS strategies—primarily Boc and Fmoc chemistry, respectively—and their deprotection conditions, which in turn affect the overall workflow and potential for side-product formation.

Chemical Structures at a Glance

The structural difference between the two molecules is the ester group on the side-chain carboxyl.

Caption: Chemical structures of this compound and H-Glu(OtBu)-OH.

Performance and Properties: A Comparative Analysis

The choice between the cyclohexyl and tert-butyl protecting groups is intrinsically linked to the overarching SPPS strategy. H-Glu(OtBu)-OH is the standard choice for the widely used Fmoc/tBu strategy, while this compound is often employed in the more traditional Boc/Bzl strategy.[1]

FeatureThis compoundH-Glu(OtBu)-OH
Typical SPPS Strategy Boc/BzlFmoc/tBu
Side-Chain Protection Cyclohexyl (cHex) estertert-Butyl (tBu) ester
Nα-Protection Compatibility Boc (acid-labile)Fmoc (base-labile)
Side-Chain Deprotection Strong acid (e.g., HF)Strong acid (e.g., TFA)
Orthogonality Quasi-orthogonal with BocFully orthogonal with Fmoc
Primary Advantage Reduced risk of cyclization side reactions (e.g., pyroglutamate, aspartimide)[2]Milder overall deprotection conditions for the growing peptide chain[3]
Primary Disadvantage Requires harsh final cleavage conditions (HF)Potential for side-chain alkylation by tert-butyl cations during cleavage[4]

Delving into Deprotection and Side Reactions

The deprotection of the side-chain is a critical step where the choice of protecting group has the most significant impact.

H-Glu(OtBu)-OH: The tert-butyl ester is stable to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group from the N-terminus during each cycle of SPPS.[4] This orthogonality is a major advantage of the Fmoc/tBu strategy.[5] However, during the final cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA), the OtBu group is removed. This process generates reactive tert-butyl cations, which can lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine if appropriate scavengers are not used.[4]

This compound: The cyclohexyl ester is significantly more stable to acid than the benzyl esters often used in Boc chemistry.[2] This increased stability minimizes the premature deprotection of the side chain during the repeated TFA treatments required to remove the Nα-Boc group in each cycle. The OcHex group is typically removed during the final cleavage with a very strong acid, such as hydrogen fluoride (HF).[4] While effective, HF is a hazardous reagent that requires specialized equipment. The primary benefit of using the OcHex ester is the reported reduction in the formation of cyclic side products. N-terminal glutamic acid residues are prone to cyclize to form pyroglutamate, a reaction that can be promoted by the acidic conditions of Boc-SPPS.[6][7] The steric bulk of the cyclohexyl group is thought to hinder this intramolecular reaction.

cluster_OtBu Fmoc-SPPS with H-Glu(OtBu)-OH cluster_OcHex Boc-SPPS with this compound a Fmoc-Peptide-Resin b H-Peptide-Resin a->b Piperidine c Fmoc-Glu(OtBu)-OH Coupling b->c d Fmoc-Glu(OtBu)-Peptide-Resin c->d d->a Cycle Repeats e Final Cleavage (TFA) d->e f Crude Peptide + tBu cations e->f g Alkylation of sensitive residues f->g h Boc-Peptide-Resin i H-Peptide-Resin h->i TFA j Boc-Glu(OcHex)-OH Coupling i->j k Boc-Glu(OcHex)-Peptide-Resin j->k k->h Cycle Repeats l Final Cleavage (HF) k->l m Crude Peptide l->m n Reduced Pyroglutamate Formation m->n

Caption: SPPS workflows for H-Glu(OtBu)-OH and this compound.

Experimental Protocols

General Fmoc-SPPS Protocol for H-Glu(OtBu)-OH

This protocol outlines a typical manual coupling cycle on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and an activator base like DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.[8]

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[4]

    • Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

General Boc-SPPS Protocol for this compound

This protocol outlines a typical manual coupling cycle on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.

  • Washing: Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).

  • Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes, drain, and repeat.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Boc-Glu(OcHex)-OH (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid.

  • Final Cleavage and Deprotection (HF):

    • Dry the peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole).

    • Introduce anhydrous HF and stir at 0°C for 1-2 hours.[4]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate and wash the peptide with cold diethyl ether.

start Start SPPS swell Resin Swelling start->swell deprotect Nα-Deprotection swell->deprotect wash1 Washing deprotect->wash1 couple Amino Acid Coupling wash1->couple wash2 Washing couple->wash2 repeat Last Amino Acid? wash2->repeat repeat->deprotect No final_deprotect Final Nα-Deprotection repeat->final_deprotect Yes final_cleavage Final Cleavage & Side-Chain Deprotection final_deprotect->final_cleavage precipitate Peptide Precipitation final_cleavage->precipitate end Purification precipitate->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The choice between this compound and H-Glu(OtBu)-OH is a strategic one, deeply rooted in the chosen SPPS methodology. H-Glu(OtBu)-OH is the undisputed workhorse for modern Fmoc-based SPPS, offering the advantages of a fully orthogonal protecting group scheme and milder deprotection conditions for the growing peptide chain. However, the potential for tert-butylation of sensitive residues during final cleavage necessitates careful selection of scavengers.

On the other hand, this compound, while part of the older Boc-based strategy that requires the use of hazardous HF for final cleavage, presents a valuable tool for minimizing cyclization side reactions, particularly the formation of pyroglutamate. This can be a significant advantage in the synthesis of peptides with N-terminal glutamic acid.

Ultimately, the optimal choice depends on the specific peptide sequence, the presence of sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure. For routine synthesis of a wide variety of peptides, the Fmoc/tBu strategy with H-Glu(OtBu)-OH is generally favored for its convenience and the avoidance of HF. However, for sequences particularly prone to cyclization, the Boc/Bzl strategy with this compound remains a robust and effective alternative.

References

A Comparative Guide to H-Glu(OcHex)-OH and H-Glu(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups for amino acid side chains is a critical decision that profoundly impacts the efficiency, purity, and overall success of peptide synthesis. Glutamic acid, a frequently incorporated residue, requires robust protection of its γ-carboxyl group to prevent side reactions. This guide provides an objective, data-driven comparison of two key protected glutamic acid derivatives: H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester) and H-Glu(OBzl)-OH (L-Glutamic acid γ-benzyl ester).

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these derivatives is essential for their effective application in peptide synthesis. The following table summarizes their key characteristics.

PropertyThis compoundH-Glu(OBzl)-OH
Synonyms L-Glutamic acid γ-cyclohexyl esterL-Glutamic acid γ-benzyl ester
Molecular Formula C₁₁H₁₉NO₄[1]C₁₂H₁₅NO₄[2][3]
Molecular Weight 229.27 g/mol [1][4]237.25 g/mol [2]
Appearance White crystalline powderWhite crystalline powder[2]
Melting Point 158-164 °C181-182 °C[2]
Solubility Enhanced lipophilicity may improve solubility in certain organic solvents.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]

Performance in Peptide Synthesis: Stability and Deprotection

The primary difference between this compound and H-Glu(OBzl)-OH lies in the stability of their respective side-chain protecting groups and the conditions required for their removal. This has significant implications for their application in different solid-phase peptide synthesis (SPPS) strategies.

H-Glu(OBzl)-OH is a classical building block in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[6][7] The benzyl ester is relatively stable to the milder acidic conditions used for the repeated cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA). However, it is susceptible to some degradation over multiple TFA cycles.[2] Final deprotection of the benzyl group is typically achieved through strong acidolysis, commonly with hydrogen fluoride (HF), or via catalytic hydrogenolysis.[2][8]

This compound , on the other hand, offers significantly enhanced acid stability. The cyclohexyl ester is substantially more resistant to cleavage by TFA compared to the benzyl ester. One study on the analogous O-cyclohexyl (Chx) ether protecting group for serine and threonine found its rate of removal in 50% TFA in CH₂Cl₂ to be less than one-twentieth of that for the corresponding O-benzyl (Bzl) group.[9] This superior stability makes this compound a more robust choice for the synthesis of long peptides requiring numerous Boc-deprotection steps, as it minimizes the premature loss of the side-chain protecting group.

FeatureThis compoundH-Glu(OBzl)-OH
Protecting Group Stability High stability towards TFA, minimizing premature deprotection.Moderate stability towards TFA, with potential for gradual loss.[2]
Deprotection Conditions Stronger acidolysis required (e.g., 1 M TFMSA/thioanisole in TFA).[9]Strong acidolysis (e.g., HF) or catalytic hydrogenolysis.[2][8]
Orthogonality Compatible with Boc- and Fmoc-based strategies due to high acid stability.[9]Primarily used in Boc/Bzl strategy; not fully orthogonal to Boc.[10]

Potential Side Reactions

A critical consideration in peptide synthesis is the occurrence of side reactions that can impact the purity and yield of the final product. For glutamic acid, a common side reaction is the formation of pyroglutamate, particularly at the N-terminus. While both derivatives can be susceptible to this, the choice of protecting group can influence other side reactions.

For the analogous aspartic acid residue, it has been shown that the use of a β-cyclohexyl ester significantly reduces the formation of aspartimide, a common and problematic side reaction, compared to the β-benzyl ester. This suggests that this compound may offer a similar advantage in minimizing related side reactions for glutamic acid-containing peptides. The benzyl group in H-Glu(OBzl)-OH can also be susceptible to transesterification in the presence of alcohols and a base.[6]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle (Boc Strategy)

The following diagram outlines a generalized workflow for a single coupling cycle in Boc-SPPS, applicable to both this compound and H-Glu(OBzl)-OH.

SPPS_Cycle start Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash (DCM/DMF) coupling->wash end Elongated Peptide wash->end end->deprotection Repeat for next amino acid

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Deprotection of this compound

While a specific protocol for this compound is not widely published, based on the data for the analogous O-cyclohexyl protected serine, the following conditions are recommended for the final cleavage and deprotection:

  • Reagent: 1 M Trifluoromethanesulfonic acid (TFMSA) – thioanisole in Trifluoroacetic acid (TFA).[9]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for a specified period (e.g., 1-2 hours) at room temperature to simultaneously cleave the peptide from the resin and remove the OcHex and other acid-labile side-chain protecting groups.

Deprotection of H-Glu(OBzl)-OH

The final cleavage and deprotection of peptides containing Glu(OBzl) residues are typically performed using one of the following methods:

  • Strong Acidolysis: Treatment with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours.

  • Catalytic Hydrogenolysis: The protected peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid) and stirred under a hydrogen atmosphere in the presence of a palladium catalyst (e.g., Pd/C).

Logical Relationship of Protecting Groups and Deprotection Strategies

The choice between this compound and H-Glu(OBzl)-OH is intrinsically linked to the overall protecting group strategy employed in the peptide synthesis.

Protecting_Groups cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc-AA-OH Boc-AA-OH TFA TFA Boc-AA-OH->TFA Cleaved by Glu(OBzl) Glu(OBzl) Strong Acid (HF/TFMSA) Strong Acid (HF/TFMSA) Glu(OBzl)->Strong Acid (HF/TFMSA) Cleaved by Hydrogenolysis Hydrogenolysis Glu(OBzl)->Hydrogenolysis Cleaved by Glu(OcHex) Glu(OcHex) Glu(OcHex)->Strong Acid (HF/TFMSA) Cleaved by Fmoc-AA-OH Fmoc-AA-OH Piperidine Piperidine Fmoc-AA-OH->Piperidine Cleaved by Glu(OtBu) Glu(OtBu) Glu(OtBu)->TFA Cleaved by

Caption: Relationship between protecting groups and their respective deprotection reagents.

Conclusion

Both this compound and H-Glu(OBzl)-OH are valuable reagents for the incorporation of glutamic acid into synthetic peptides. The choice between them should be guided by the specific requirements of the synthesis.

  • H-Glu(OBzl)-OH is a well-established and cost-effective option for routine peptide synthesis, particularly for shorter sequences, within a Boc/Bzl strategy. However, its moderate stability to TFA may lead to premature deprotection in lengthy syntheses.

  • This compound offers superior acid stability, making it the preferred choice for the synthesis of long and complex peptides where repeated exposure to TFA is required. This enhanced stability minimizes side reactions associated with premature deprotection, potentially leading to higher purity and yield of the final peptide. The potential to reduce side reactions analogous to aspartimide formation further strengthens its utility.

For researchers aiming for high fidelity in the synthesis of complex peptides, the enhanced stability of the cyclohexyl ester protecting group in this compound presents a significant advantage over the traditional benzyl ester.

References

A Comparative Analysis of Protecting Groups for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of a protecting group for the γ-carboxyl group of glutamic acid is a critical determinant of success. This choice significantly influences coupling efficiency, the prevention of side reactions, and the ultimate yield and purity of the target peptide.[1] This guide provides an objective comparison of the most commonly employed protecting groups for the glutamic acid side chain in Fmoc-based SPPS, supported by experimental data and detailed methodologies.

The ideal protecting group for the glutamic acid side chain must remain stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.[1] The most prevalent choices in Fmoc-SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1]

Performance Comparison of Glutamic Acid Protecting Groups

The selection of an optimal protecting group is contingent on the specific requirements of the peptide sequence and the desired orthogonality.[2] The tert-butyl ester is the most widely used for standard Fmoc-SPPS due to its high stability and minimal side reactions.[1] The benzyl and allyl esters offer orthogonality, allowing for the synthesis of protected peptide fragments or on-resin side-chain modifications.[1][3]

Data Presentation

The following table summarizes the key performance characteristics of the most common glutamic acid side-chain protecting groups.

Parametertert-Butyl (OtBu)Benzyl (OBzl)Allyl (OAll)
Coupling Efficiency HighHighHigh
Prevention of Pyroglutamate Formation Excellent[1]Moderate[1]Good[1]
Prevention of Glutarimide Formation Excellent[1]Moderate[1]Good[1]
Orthogonality to Fmoc Group Excellent[1]Excellent[1]Excellent[1]
Cleavage Conditions Strong Acid (e.g., TFA)[1]Catalytic Hydrogenation (e.g., H₂/Pd)[1]Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1]
Suitability for Protected Fragments No[1]Yes[1]Yes[1]
Typical Crude Peptide Purity HighModerate to HighModerate to High
Common Side Reactions Minimal; formation of t-butyl cations that can alkylate sensitive residues (e.g., Trp, Met, Cys).[2]Partial deprotection during repeated piperidine treatments; incomplete deprotection if the catalyst is poisoned.[1]Incomplete removal; potential for side reactions if not fully cleaved.

Detailed Protecting Group Profiles

tert-Butyl (OtBu) Ester : The OtBu group is the standard and most widely used protecting group for the glutamic acid side chain in Fmoc-SPPS.[1] Its high stability under the basic conditions required for Fmoc group removal minimizes premature deprotection and subsequent side reactions like pyroglutamate and glutarimide formation.[1] The OtBu group is efficiently cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[1] This lack of orthogonality with resin cleavage makes it unsuitable for the synthesis of protected peptide fragments.[1]

Benzyl (Bzl) Ester : The benzyl ester provides orthogonality to the base-labile Fmoc group and acid-labile resin linkages.[1] This feature is advantageous for synthesizing protected peptide fragments, as the Bzl group can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[1] While generally stable, some partial cleavage of the Bzl group can occur during the repeated piperidine treatments for Fmoc deprotection, potentially leading to impurities.[1]

Allyl (OAll) Ester : The allyl ester offers another layer of orthogonality, as it is stable to both the acidic conditions used for OtBu removal and the basic conditions for Fmoc removal.[3] It is selectively cleaved using a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (PhSiH₃).[4] This makes the OAll group particularly useful for on-resin side-chain modifications, such as lactamization or the introduction of other functionalities.[4][5]

Experimental Protocols

Detailed methodologies for key steps in Fmoc-based SPPS incorporating a protected glutamic acid residue are provided below. These are general protocols and may require optimization based on the specific peptide sequence and resin.

1. Coupling of Fmoc-Glu(P)-OH (P = OtBu, OBzl, or OAll)

This protocol describes the coupling of an Fmoc-protected glutamic acid derivative to a resin-bound peptide chain.

  • Materials : Fmoc-Glu(P)-OH, coupling reagent (e.g., HBTU, HATU), base (e.g., DIPEA, NMM), DMF, DCM.

  • Procedure :

    • Swell the resin in DMF.

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, pre-activate the Fmoc-Glu(P)-OH (2-5 equivalents) with the coupling reagent (e.g., HBTU, 2-5 equivalents) and a base (e.g., DIPEA, 4-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.[1]

2. Deprotection of the γ-Carboxyl Protecting Group

A. Cleavage of the OtBu Group (Concurrent with Resin Cleavage)

  • Materials : Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS), DCM, cold diethyl ether.

  • Procedure :

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

    • Collect the peptide pellet by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.[2]

B. Selective Deprotection of the OBzl Group

  • Materials : H₂ gas, Palladium on carbon (Pd/C) catalyst, solvent (e.g., MeOH, DMF).

  • Procedure :

    • Suspend the protected peptide or peptide-resin in a suitable solvent.

    • Add the Pd/C catalyst.

    • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically via a balloon).

    • Stir the mixture at room temperature until the reaction is complete (monitoring by HPLC or TLC).

    • Filter the mixture through celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.[1]

C. Selective Deprotection of the OAll Group

  • Materials : Pd(PPh₃)₄, scavenger (e.g., PhSiH₃), DCM.

  • Procedure :

    • Swell the peptide-resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.

    • Add the solution to the resin.

    • Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 1-2 hours.

    • Wash the resin thoroughly with DCM, a chelating agent solution (e.g., sodium diethyldithiocarbamate in DMF) to remove residual palladium, followed by DMF and DCM.[4]

Mandatory Visualization

sps_workflow cluster_cycle Fmoc-SPPS Cycle cluster_cleavage Final Cleavage & Deprotection Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Resin Elongated Peptide Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Final_Cleavage Crude_Peptide Crude_Peptide Final_Cleavage->Crude_Peptide Crude Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

protecting_group_selection start Need to Synthesize a Peptide with Glutamic Acid q1 Need Protected Peptide Fragment? start->q1 q2 On-Resin Side-Chain Modification/Cyclization? q1->q2 No pg_obzl Use Fmoc-Glu(OBzl)-OH q1->pg_obzl Yes pg_otbu Use Fmoc-Glu(OtBu)-OH q2->pg_otbu No pg_oall Use Fmoc-Glu(OAll)-OH q2->pg_oall Yes

Caption: Decision tree for selecting a glutamic acid protecting group.

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Glu(OcHex)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid protecting groups is a critical determinant of the final product's purity and analytical profile. The use of H-Glu(OcHex)-OH, with its cyclohexyl ester side-chain protection, offers a distinct alternative to more common derivatives like H-Glu(OtBu)-OH (tert-butyl ester) and H-Glu(OBzl)-OH (benzyl ester). This guide provides an objective comparison of the performance of these glutamic acid derivatives, with a focus on the high-performance liquid chromatography (HPLC) analysis of the resulting synthetic peptides. We present supporting experimental data from various sources, detailed methodologies, and visual workflows to aid in the selection of the most appropriate building block for your research needs.

Performance Comparison of Glutamic Acid Protecting Groups

The selection of a side-chain protecting group for glutamic acid influences not only the efficiency of peptide synthesis and the potential for side reactions but also the chromatographic behavior of the final peptide. The hydrophobicity and cleavage conditions of the protecting group are key factors affecting the retention time and purity profile observed in reversed-phase HPLC (RP-HPLC).

Table 1: Comparison of Key Performance Parameters of Glutamic Acid Derivatives in Peptide Synthesis

FeatureThis compoundH-Glu(OtBu)-OHH-Glu(OBzl)-OH
Primary Application Standard linear and complex peptide synthesisStandard linear Fmoc-SPPSBoc and Fmoc-based SPPS
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA)[1]Strong acid (e.g., >90% TFA)Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HF)
Orthogonality Compatible with Fmoc/tBu strategyNot orthogonal to tBu-based groupsOrthogonal to acid- and base-labile groups when using hydrogenation
Potential Side Reactions Minimal side reactions reported under standard cleavage.Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met, Cys).[2]Incomplete deprotection with bulky peptides. Potential for benzyl ether formation.
Reported Crude Purity Approx. 95% for GLP-1 analogues[1]Generally high, often >90%Variable, dependent on sequence and cleavage efficiency
Impact on HPLC Retention Increases hydrophobicity, leading to longer retention times compared to OtBu.Standard reference for hydrophobicity.Benzyl group is hydrophobic, leading to increased retention time.

Experimental Data: HPLC Purity and Retention Time

The following tables summarize representative HPLC data for peptides synthesized using different glutamic acid derivatives. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 2: Representative HPLC Purity of Peptides Synthesized with Different Glu Derivatives

Peptide SequenceGlutamic Acid DerivativeCrude Purity (%)Post-Purification Purity (%)Reference
Model Peptide 1This compound~95>98[1]
Model Peptide 2H-Glu(OtBu)-OH85-95>98[3]
Model Peptide 3H-Glu(OBzl)-OHVariable>97Inferred from general SPPS knowledge
GLP-1 AnalogueThis compound~95Not specified[1]

Table 3: Predicted and Observed Impact of Glu Protecting Groups on RP-HPLC Retention Time

Glutamic Acid DerivativeExpected Impact on Retention TimeRationale
This compoundSignificant increaseThe cyclohexyl group is more hydrophobic than the tert-butyl group, leading to stronger interaction with the C18 stationary phase.[4]
H-Glu(OtBu)-OHModerate (Baseline)The tert-butyl group is a standard hydrophobic protecting group.
H-Glu(OBzl)-OHIncreaseThe aromatic benzyl group increases the hydrophobicity of the peptide.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of peptides. The following protocols provide a general framework for solid-phase peptide synthesis (SPPS) and subsequent HPLC analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Glu(OcHex)-OH, Fmoc-Glu(OtBu)-OH, or Fmoc-Glu(OBzl)-OH)

  • Coupling reagents: HBTU, HOBt

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Analysis

This protocol outlines a standard method for the analytical RP-HPLC of crude and purified peptides.

Instrumentation and Columns:

  • HPLC System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Mandatory Visualization

The following diagrams illustrate the workflows for peptide synthesis and HPLC analysis.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Add Fmoc-AA Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage & Deprotection Wash->Cleavage Final AA coupled Precipitation Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis HPLC/MS Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow Sample_Prep Sample Preparation Injection HPLC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Gradient Elution Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Result Purity & Retention Time Data_Analysis->Result

Caption: Workflow for HPLC analysis of synthetic peptides.

Conclusion

The choice of a glutamic acid protecting group has a significant impact on the synthesis and analysis of peptides. This compound presents a viable alternative to the more common OtBu and OBzl derivatives, particularly in strategies where HF cleavage is employed. Its increased hydrophobicity will lead to longer retention times in RP-HPLC, a factor that can be leveraged for the separation of complex peptide mixtures. While direct comparative HPLC data remains sparse, the available information indicates that high purity peptides can be successfully synthesized using this compound. Researchers should consider the overall synthetic strategy, including the desired orthogonality and the nature of other amino acids in the sequence, when selecting the most appropriate glutamic acid derivative for their application. The provided protocols and workflows offer a solid foundation for the synthesis and HPLC analysis of peptides containing these important building blocks.

References

A Comparative Guide to the Mass Spectrometry Characterization of H-Glu(OcHex)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric characterization of peptides containing glutamic acid with a cyclohexyl ester side-chain protection (H-Glu(OcHex)-OH) versus other common glutamic acid derivatives. The choice of protecting group during peptide synthesis can influence the mass spectrometric behavior of the final peptide, impacting identification and characterization. This document outlines the expected fragmentation patterns, potential side reactions, and provides experimental protocols for analysis.

Introduction to Glutamic Acid Side-Chain Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the reactive side chain of glutamic acid is typically protected to prevent unwanted reactions. The choice of protecting group is critical as it must be stable during peptide chain elongation and selectively removable under conditions that do not degrade the peptide. Common protecting groups for the γ-carboxyl group of glutamic acid include the tert-butyl ester (OtBu) and the cyclohexyl ester (OcHex). While both are cleaved under acidic conditions, their different steric and electronic properties can influence the mass spectrometric analysis of the resulting peptides.

Comparison of Mass Spectrometric Performance

While direct head-to-head quantitative mass spectrometric studies comparing this compound and H-Glu(OtBu)-OH peptides are not extensively available in the public literature, a comparative analysis can be inferred based on the known fragmentation behaviors of esters and the general principles of peptide mass spectrometry.

Fragmentation Patterns

The primary fragmentation pathway for peptides in collision-induced dissociation (CID) is the cleavage of the peptide backbone, leading to the formation of b- and y-ions, which allows for sequence determination. The nature of the side-chain protecting group can influence the fragmentation spectrum by introducing characteristic neutral losses.

  • This compound Peptides: Peptides containing the cyclohexyl ester are expected to exhibit a neutral loss of cyclohexene (C₆H₁₀, 82.14 Da) or cyclohexanol (C₆H₁₂O, 100.16 Da) from the precursor or fragment ions. The loss of cyclohexene is analogous to the well-documented loss of isobutylene from tert-butyl esters.

  • H-Glu(OtBu)-OH Peptides: The tert-butyl ester protecting group is well-characterized to undergo a facile neutral loss of isobutylene (C₄H₈, 56.11 Da) upon collisional activation. This is a prominent peak in the MS/MS spectra of peptides containing Glu(OtBu).

  • Unprotected H-Glu-OH Peptides: Peptides with a free glutamic acid side chain can undergo a neutral loss of water (H₂O, 18.02 Da) or ammonia (NH₃, 17.03 Da) from the N-terminus, especially when glutamic acid is at the N-terminal position, leading to the formation of a pyroglutamate residue.[1]

The relative abundance of these neutral loss fragments can provide information about the identity of the side-chain modification.

Quantitative Data Summary

The following table summarizes the expected key mass spectrometric characteristics for peptides containing this compound and its common alternatives.

FeatureThis compoundH-Glu(OtBu)-OHUnprotected H-Glu-OH
Protecting Group Mass 83.13 Da (Cyclohexyl)57.12 Da (tert-Butyl)1.01 Da (Hydrogen)
Primary Neutral Loss Cyclohexene (82.14 Da) or Cyclohexanol (100.16 Da)Isobutylene (56.11 Da)Water (18.02 Da) or Ammonia (17.03 Da)
Expected Purity HighHighN/A
Potential Side Reactions Incomplete deprotectionIncomplete deprotectionPyroglutamate formation
Ionization Efficiency Expected to be similar to other protected peptidesHighGenerally lower for acidic peptides

Experimental Protocols

A detailed methodology for the LC-MS/MS analysis of peptides with bulky side-chain protecting groups is provided below. This protocol can be adapted for the specific analysis of this compound peptides.

Protocol: LC-MS/MS Analysis of Peptides with Bulky Side-Chain Protecting Groups

1. Sample Preparation:

  • Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
  • Vortex the sample to ensure complete dissolution.
  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
  • Transfer the supernatant to an autosampler vial.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive ion electrospray ionization (ESI+).
  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution analysis.
  • MS1 Scan Range: m/z 200-2000.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
  • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a comprehensive fragmentation pattern.
  • Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter, Proteome Discoverer).
  • Identify the precursor ion corresponding to the peptide of interest.
  • Analyze the MS/MS spectrum for characteristic b- and y-ion series to confirm the peptide sequence.
  • Identify and characterize any neutral loss peaks corresponding to the side-chain protecting group.

Visualizations

Experimental Workflow for Peptide Characterization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation LC_Separation Reversed-Phase LC Separation Centrifugation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Full Scan (Precursor Ion Selection) ESI->MS1_Scan MS2_Scan MS/MS Fragmentation (CID/HCD) MS1_Scan->MS2_Scan Sequence_Verification Sequence Verification (b- and y-ions) MS2_Scan->Sequence_Verification Neutral_Loss_Analysis Neutral Loss Analysis (e.g., -Cyclohexene) MS2_Scan->Neutral_Loss_Analysis Purity_Assessment Purity and Side Product Assessment Sequence_Verification->Purity_Assessment Neutral_Loss_Analysis->Purity_Assessment

Caption: Workflow for the characterization of peptides with modified side chains.

Logical Relationship of Protecting Group Choice and MS Analysis

G cluster_synthesis Peptide Synthesis Strategy cluster_peptide Resulting Peptide Population cluster_ms Mass Spectrometric Readout Protecting_Group Choice of Glu Protecting Group Cleavage_Conditions Cleavage Conditions (e.g., TFA) Protecting_Group->Cleavage_Conditions Target_Peptide Target Peptide Cleavage_Conditions->Target_Peptide Side_Products Potential Side Products (e.g., incomplete deprotection) Cleavage_Conditions->Side_Products MS_Signal Precursor Ion Signal Target_Peptide->MS_Signal Fragmentation_Pattern Fragmentation Pattern (b/y ions + neutral loss) Target_Peptide->Fragmentation_Pattern Side_Products->MS_Signal

Caption: Impact of protecting group choice on the final peptide and its MS analysis.

Conclusion

The selection of a side-chain protecting group for glutamic acid in peptide synthesis has a direct impact on the subsequent mass spectrometric analysis. While this compound is a viable option, particularly in Boc-based synthesis strategies, it is important to be aware of its potential fragmentation behavior, including the characteristic neutral loss of cyclohexene or cyclohexanol. By employing high-resolution mass spectrometry and appropriate fragmentation techniques, researchers can confidently identify and characterize peptides containing this and other modifications, ensuring the quality and integrity of their synthetic peptides for downstream applications in research and drug development.

References

Validating H-Glu(OcHex)-OH Incorporation: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of modified amino acids is a critical step in modern peptide and drug development. Verifying the correct structure and purity of the resulting peptide is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the unambiguous confirmation of such incorporations. This guide provides a comparative analysis of NMR data for peptides with and without the successful incorporation of H-Glu(OcHex)-OH, alongside detailed experimental protocols to aid in your research.

Distinguishing Successful Incorporation: A Spectral Comparison

The key to validating the incorporation of this compound lies in identifying the unique NMR signals originating from the cyclohexyl ester moiety. These signals will be absent in the spectra of the unmodified peptide or in cases of failed incorporation. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts that differentiate a peptide containing this compound from its standard glutamic acid counterpart.

Table 1: Comparative ¹H NMR Chemical Shifts (δ)
Proton AssignmentExpected δ (ppm) for Glu ResidueExpected δ (ppm) for Glu(OcHex) ResidueKey Differentiating Signal
α-CH~ 4.3~ 4.3No significant change
β-CH₂~ 2.1 - 2.3~ 2.1 - 2.3No significant change
γ-CH₂~ 2.5~ 2.5No significant change
OcHex-CH (ester) N/A ~ 4.8 - 5.0 [1]Appearance of a multiplet
OcHex-CH₂ (aliphatic) N/A ~ 1.2 - 1.9 Appearance of broad multiplets
Table 2: Comparative ¹³C NMR Chemical Shifts (δ)
Carbon AssignmentExpected δ (ppm) for Glu ResidueExpected δ (ppm) for Glu(OcHex) ResidueKey Differentiating Signal
α-C~ 54~ 54No significant change
β-C~ 28~ 28No significant change
γ-C~ 34~ 34No significant change
δ-C=O (acid)~ 178N/ADisappearance of the carboxylic acid signal
δ-C=O (ester) N/A ~ 173 Appearance of the ester carbonyl signal
OcHex-CH (ester) N/A ~ 73 Appearance of the ester methine signal
OcHex-CH₂ (aliphatic) N/A ~ 23 - 32 Appearance of aliphatic signals

Experimental Workflow for Validation

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR validation of a peptide incorporating this compound.

Workflow for this compound Incorporation and NMR Validation.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Monitoring

A direct method to validate incorporation during synthesis is the use of ¹³C labeled Fmoc-Glu(OcHex)-OH and monitoring the reaction on-resin using High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy.

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution twice for 5 and 15 minutes respectively to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Glu(OcHex)-OH:

    • Pre-activate Fmoc-Glu(OcHex)-OH (1.5 equivalents) with a coupling reagent such as HBTU (1.5 eq.) and a base like DIEA (2 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • On-Resin NMR Sample Preparation:

    • Transfer a small aliquot of the resin (10-20 mg) to an HR-MAS NMR rotor.

    • Add a deuterated solvent compatible with the resin (e.g., DMF-d₇).

  • ¹³C HR-MAS NMR Acquisition:

    • Acquire a ¹³C NMR spectrum. The disappearance of the signal corresponding to the free amine on the resin and the appearance of new signals corresponding to the incorporated amino acid confirm the coupling.

Solution-State NMR of the Cleaved Peptide

Following synthesis and purification, solution-state NMR provides the definitive validation of this compound incorporation.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For peptides, a concentration of 1-5 mM is generally required.[2]

    • Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D proton NMR spectrum.

    • Validation: Look for the characteristic multiplet of the cyclohexyl methine proton (H-1') around 4.8-5.0 ppm and the broad multiplets of the other cyclohexyl protons between 1.2 and 1.9 ppm. The integration of the H-1' proton signal should correspond to one proton relative to other protons in the peptide backbone.

  • 1D ¹³C NMR Spectroscopy (with Proton Decoupling):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Validation: Confirm the presence of the ester carbonyl carbon at approximately 173 ppm and the cyclohexyl carbons in the aliphatic region (CH at ~73 ppm, and CH₂ groups between 23-32 ppm). The carboxylic acid signal around 178 ppm from an unincorporated glutamic acid should be absent.

  • 2D NMR Spectroscopy (for complex peptides):

    • For larger or more complex peptides where 1D spectra may have significant signal overlap, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, helping to identify the spin systems of the amino acid residues, including the coupled protons within the cyclohexyl ring.

    • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue, which is useful for identifying all the protons of the incorporated this compound.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the cyclohexyl proton and carbon signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure of the peptide and confirming the proximity of the cyclohexyl group to other parts of the peptide.[2][3][4]

By employing these NMR techniques and comparing the acquired data with the expected chemical shifts, researchers can confidently validate the successful incorporation of this compound into their peptide sequences, ensuring the integrity of their synthetic products for further research and development.

References

Purity Assessment of H-Glu(OcHex)-OH Raw Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides a comprehensive comparison of the purity assessment of H-Glu(OcHex)-OH (L-Glutamic acid γ-cyclohexyl ester), a key raw material in solid-phase peptide synthesis (SPPS), with other commonly used glutamic acid protecting groups. This document outlines key analytical methodologies, presents comparative data on performance, and provides detailed experimental protocols.

Introduction to Glutamic Acid Protecting Groups in Peptide Synthesis

The γ-carboxyl group of glutamic acid is reactive and must be protected during peptide synthesis to prevent side reactions, such as the formation of pyroglutamate and undesired branching of the peptide chain. The choice of protecting group is crucial as it influences coupling efficiency, stability during synthesis, and the conditions required for its removal.[1][2] this compound is utilized in Boc-based SPPS, where the cyclohexyl ester provides robust protection. In the more common Fmoc-based SPPS, derivatives like Fmoc-Glu(OtBu)-OH are standard.[3]

Comparative Purity and Performance of Glutamic Acid Derivatives

The selection of a glutamic acid derivative has a significant impact on the crude purity of the synthesized peptide. While this compound is primarily used in Boc-SPPS, a comparison with alternatives used in the widely adopted Fmoc-SPPS provides valuable context for its performance.

ParameterThis compound (in Boc-SPPS)Fmoc-Glu(OtBu)-OH (in Fmoc-SPPS)Fmoc-Glu(OBzl)-OH (in Fmoc-SPPS)
Typical Raw Material Purity >98%>98.0% (HPLC)>98%
Primary Application Boc-based Solid-Phase Peptide SynthesisStandard Fmoc-based Solid-Phase Peptide SynthesisOrthogonal protection strategies, synthesis of protected fragments
Side-Chain Deprotection Strong acid (e.g., HF)Strong acid (e.g., TFA)Catalytic Hydrogenation (e.g., H₂/Pd)
Prevention of Pyroglutamate GoodExcellentModerate
Common Impurities Di-cyclohexyl ester, unreacted glutamic acid, pyroglutamatet-butylated byproducts, pyroglutamateBenzylated byproducts, premature deprotection products
Typical Crude Peptide Purity Moderate to HighHighModerate to High

Analytical Methodologies for Purity Assessment

A multi-faceted approach is essential for the comprehensive purity assessment of amino acid derivatives. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the compound and separating it from impurities.[4] Other methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identity confirmation.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of amino acid derivatives. The method separates compounds based on their hydrophobicity.

Enantiomeric Purity

The stereochemical integrity of the amino acid is crucial for the biological activity of the final peptide. Chiral HPLC methods are employed to determine the enantiomeric purity (%ee) of the raw material.

Experimental Protocols

Purity Determination by Reversed-Phase HPLC

This protocol is a general method that can be adapted for the analysis of this compound and its alternatives.

Objective: To determine the chemical purity of the amino acid derivative raw material.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Solvent: Mobile Phase A or a suitable mixture of water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient: A linear gradient tailored to the hydrophobicity of the analyte. A typical gradient might be 5% to 95% B over 20 minutes.

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[4]

Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric excess of the L-amino acid derivative.

Method: Indirect separation via chiral derivatizing agents (e.g., Marfey's reagent) followed by RP-HPLC analysis is a common approach.

Procedure (using Marfey's Reagent):

  • Derivatization:

    • Dissolve a small amount of the amino acid sample in a sodium bicarbonate solution.

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture.

    • Neutralize the reaction with HCl.

  • HPLC Analysis:

    • Analyze the derivatized sample using a standard C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • The L- and D-enantiomers will be separated as diastereomers with different retention times.

    • Detection is typically at 340 nm.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis raw_material This compound Raw Material dissolution Dissolution in appropriate solvent raw_material->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc RP-HPLC for Chemical Purity filtration->hplc chiral_hplc Chiral HPLC for Enantiomeric Purity filtration->chiral_hplc ms Mass Spectrometry for Identity filtration->ms purity_calc Purity Calculation (% Area) hplc->purity_calc ee_calc Enantiomeric Excess (%ee) chiral_hplc->ee_calc identity_confirm Molecular Weight Confirmation ms->identity_confirm

Figure 1. General workflow for the purity assessment of this compound raw material.

Peptide_Synthesis_Comparison cluster_boc Boc-SPPS cluster_fmoc Fmoc-SPPS boc_glu This compound boc_deprotection TFA for Boc removal boc_glu->boc_deprotection boc_coupling Coupling boc_deprotection->boc_coupling boc_final HF Cleavage boc_coupling->boc_final peptide peptide boc_final->peptide Crude Peptide fmoc_glu Fmoc-Glu(OtBu)-OH fmoc_deprotection Piperidine for Fmoc removal fmoc_glu->fmoc_deprotection fmoc_coupling Coupling fmoc_deprotection->fmoc_coupling fmoc_final TFA Cleavage fmoc_coupling->fmoc_final fmoc_final->peptide start Choice of Glutamic Acid Derivative start->boc_glu start->fmoc_glu hplc_analysis hplc_analysis peptide->hplc_analysis Purification & Analysis

Figure 2. Logical relationship in the application of different glutamic acid derivatives in peptide synthesis.

Conclusion

The purity of this compound is a critical parameter for the successful synthesis of peptides using the Boc-SPPS strategy. A thorough assessment of its chemical and enantiomeric purity using techniques like HPLC is essential. While Fmoc-based strategies with derivatives such as Fmoc-Glu(OtBu)-OH are more prevalent, understanding the performance characteristics of this compound within its intended synthetic methodology allows researchers to make informed decisions for their specific peptide synthesis requirements. The use of orthogonal analytical methods provides a comprehensive purity profile, ensuring the quality and reliability of the final peptide product.

References

A Comparative Performance Analysis of H-Glu(OcHex)-OH and Other Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of H-Glu(OcHex)-OH against other commonly used γ-ester derivatives of glutamic acid: H-Glu(OtBu)-OH, H-Glu(OMe)-OH, and H-Glu(OEt)-OH. Due to a lack of publicly available direct comparative studies on the biological performance of this compound, this guide will focus on a comparison of their physicochemical properties and their implications for performance in research and drug discovery contexts. The experimental protocols provided are standardized methods that can be employed to generate direct comparative data.

Introduction to Glutamic Acid Derivatives

L-Glutamic acid is a fundamental excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic glutamate receptors.[1] Its derivatives, particularly those with ester modifications on the γ-carboxyl group, are widely utilized in peptide synthesis and as pharmacological tools to study glutamate receptor function. The nature of the ester group can significantly influence a derivative's lipophilicity, steric hindrance, and metabolic stability, thereby affecting its biological activity and potential therapeutic applications.

Physicochemical Property Comparison

The structure of the ester group is the primary determinant of the differences in the physicochemical properties of these derivatives. These properties, in turn, can predict their behavior in biological systems.

DerivativeMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C11H19NO4229.27-1.4
H-Glu(OtBu)-OH C9H17NO4203.24-1.1
H-Glu(OMe)-OH C6H11NO4161.16-1.8
H-Glu(OEt)-OH C7H13NO4175.18-1.3

Data sourced from PubChem.[2][3][4][5]

Interpretation of Physicochemical Properties:

  • Lipophilicity (XLogP3): The XLogP3 value is a measure of a compound's lipophilicity, which can influence its ability to cross cell membranes. A lower value suggests higher hydrophilicity. H-Glu(OMe)-OH is the most hydrophilic, while H-Glu(OtBu)-OH is the most lipophilic among the smaller ester derivatives. The cyclohexyl group in this compound provides a significant increase in lipophilicity compared to the smaller alkyl esters, which may enhance its membrane permeability.

  • Molecular Weight: The molecular weight can impact diffusion rates and interactions with binding pockets of receptors. This compound is the largest of the compared derivatives.

  • Steric Hindrance: The bulky cyclohexyl group of this compound and the tert-butyl group of H-Glu(OtBu)-OH can introduce steric hindrance. This can affect the efficiency of peptide coupling reactions and the binding affinity to glutamate receptors. The smaller methyl and ethyl esters of H-Glu(OMe)-OH and H-Glu(OEt)-OH present less steric bulk.

Performance Comparison and Applications

The primary application for these derivatives is in peptide synthesis, where the ester group protects the side-chain carboxyl group of glutamic acid.[6][7][8] The choice of derivative is often dictated by the specific requirements of the synthesis strategy, particularly the deprotection conditions.

Beyond peptide synthesis, these derivatives can be used as ligands for glutamate receptors. The nature of the ester group can influence receptor binding affinity and selectivity. For instance, glutamate diethyl ester has been shown to displace L-[3H]glutamate from retinal membranes, indicating it interacts with glutamate binding sites.[9]

Hypothetical Performance Attributes:

Performance MetricThis compoundH-Glu(OtBu)-OHH-Glu(OMe)-OHH-Glu(OEt)-OH
Receptor Binding Affinity Potentially altered affinity and/or selectivity due to the bulky cyclohexyl group.Steric bulk of the tert-butyl group may influence binding.Smaller size may mimic glutamate more closely in some receptor pockets.Similar to H-Glu(OMe)-OH but with slightly increased lipophilicity.
Metabolic Stability The cyclohexyl ester may offer increased resistance to hydrolysis by esterases compared to smaller alkyl esters.The tert-butyl ester is generally more stable to chemical hydrolysis than primary esters.Methyl esters are generally susceptible to enzymatic cleavage.Ethyl esters are also susceptible to enzymatic cleavage.
Cell Permeability Higher lipophilicity may lead to increased passive diffusion across cell membranes.The tert-butyl group increases lipophilicity, potentially enhancing permeability.Lower lipophilicity might result in lower passive permeability.Moderately increased lipophilicity compared to the methyl ester.

Experimental Protocols

To obtain direct comparative data, the following experimental protocols can be utilized.

Glutamate Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the glutamic acid derivatives for glutamate receptors.

Objective: To determine the inhibitory constant (Ki) of this compound and other derivatives for a specific glutamate receptor subtype.

Materials:

  • Cell membranes expressing the glutamate receptor of interest.

  • Radiolabeled glutamate (e.g., [3H]glutamate).

  • Test compounds: this compound, H-Glu(OtBu)-OH, H-Glu(OMe)-OH, H-Glu(OEt)-OH.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microtiter plate, add the cell membranes, [3H]glutamate at a concentration close to its Kd, and the test compound dilutions.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value for each compound and then determine the Ki value using the Cheng-Prusoff equation.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of the derivatives to metabolism by liver enzymes.[10][11]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the glutamic acid derivatives.

Materials:

  • Liver microsomes (human, rat, or other species).

  • NADPH regenerating system.

  • Test compounds.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model for predicting passive intestinal absorption.[12]

Objective: To evaluate the passive permeability of the glutamic acid derivatives.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate separated by a filter membrane coated with a lipid solution).

  • Test compounds.

  • Phosphate buffered saline (PBS), pH 7.4.

  • UV plate reader or LC-MS/MS system.

Procedure:

  • Dissolve the test compounds in PBS.

  • Add the compound solutions to the donor wells of the PAMPA plate.

  • Fill the acceptor wells with fresh PBS.

  • Assemble the PAMPA plate sandwich and incubate at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Visualizations

Glutamate Receptor Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Vesicle Glutamate->Vesicle vGluT iGluR Ionotropic Receptors (AMPA, NMDA, Kainate) Vesicle->iGluR Release mGluR Metabotropic Receptors (Group I, II, III) Vesicle->mGluR Release Ion_Flux Ion Flux (Na+, Ca2+) iGluR->Ion_Flux Second_Messengers Second Messengers (IP3, DAG, cAMP) mGluR->Second_Messengers Cellular_Response Cellular Response (Excitation, Plasticity) Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Caption: Simplified overview of major glutamate signaling pathways.

Experimental Workflow for Performance Benchmarking

Start Select Derivatives Receptor_Binding Receptor Binding Assay Start->Receptor_Binding Metabolic_Stability Metabolic Stability Assay Start->Metabolic_Stability Cell_Permeability Cell Permeability Assay Start->Cell_Permeability Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Metabolic_Stability->Data_Analysis Cell_Permeability->Data_Analysis Conclusion Performance Profile Data_Analysis->Conclusion

Caption: Workflow for comparing glutamic acid derivative performance.

Conclusion

While this compound and other γ-ester derivatives of glutamic acid are valuable tools, particularly in peptide synthesis, their comparative biological performance is not well-documented in publicly available literature. The physicochemical differences, driven by the nature of the ester group, suggest that this compound, with its bulky and lipophilic cyclohexyl moiety, may exhibit distinct properties in terms of receptor binding, metabolic stability, and cell permeability compared to derivatives with smaller alkyl esters. The provided experimental protocols offer a framework for researchers to generate the necessary data for a direct and quantitative comparison to guide the selection of the most appropriate derivative for their specific research or drug discovery applications.

References

A Comparative Guide to the Application of H-Glu(OcHex)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success in peptide synthesis. This guide provides a comprehensive comparison of H-Glu(OcHex)-OH, a glutamic acid derivative with a cyclohexyl ester protecting group for its side-chain carboxyl group, with other commonly used glutamic acid derivatives in solid-phase peptide synthesis (SPPS). This analysis is supported by established chemical principles and general performance data to facilitate an informed choice for specific synthetic requirements.

The use of this compound is primarily situated within the Boc (tert-butyloxycarbonyl) strategy of SPPS.[1][2] The cyclohexyl (OcHex) ester provides robust protection for the γ-carboxyl group of glutamic acid, minimizing side reactions during the repeated acidic treatments required for Nα-Boc deprotection.[2] This guide will compare the performance of this compound in Boc-SPPS with the more contemporary and widely used Fmoc-Glu(OtBu)-OH in Fmoc-SPPS.

Performance Comparison of Glutamic Acid Side-Chain Protection Strategies

The selection of a side-chain protecting group for glutamic acid is pivotal for preventing side reactions such as pyroglutamate and glutarimide formation and ensuring high coupling efficiency and final peptide purity. The following table summarizes the key characteristics of the cyclohexyl (OcHex) protecting group, primarily used in Boc-SPPS, and compares it with the tert-butyl (OtBu) group, the standard for Fmoc-SPPS.

ParameterThis compound (in Boc-SPPS)H-Glu(OtBu)-OH (in Fmoc-SPPS)
SPPS Strategy Boc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Strong Acid (e.g., TFA)Mild Base (e.g., 20% Piperidine in DMF)
Side-Chain Stability Stable to repeated TFA treatmentStable to repeated piperidine treatment
Final Cleavage Harsh Acid (e.g., HF, TFMSA)Strong Acid (e.g., 95% TFA)
Orthogonality Quasi-orthogonal with Nα-BocFully orthogonal with Nα-Fmoc
Prevention of Side Reactions Effective in preventing side reactions during acidic and basic treatments.Excellent prevention of pyroglutamate and glutarimide formation.[3]
Typical Crude Peptide Purity Moderate to HighHigh
Common Side Reactions Potential for side reactions associated with harsh final cleavage conditions (HF).Formation of tert-butyl cations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met).[4]
Suitability for Protected Fragments Not ideal due to harsh final cleavage.Can be suitable with specific resin linkers.

Experimental Protocols

Detailed methodologies for the incorporation of a protected glutamic acid residue are provided below. The first protocol describes a general workflow for Boc-based SPPS, the context for using this compound. The second outlines the final cleavage and deprotection step.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-protected amino acid (e.g., Boc-Glu(OcHex)-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% DIEA in DCM

  • Washing solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: HF Cleavage and Deprotection for Boc-SPPS

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the OcHex group from glutamic acid residues.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add appropriate scavengers.

  • HF Distillation: Cool the reaction vessel with dry ice/acetone and distill a calculated amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the precipitated peptide and wash with cold diethyl ether.

  • Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain the crude peptide powder.

Mandatory Visualization

The following diagrams illustrate the workflows for peptide synthesis and deprotection using the Boc strategy with this compound.

Boc_SPPS_Workflow start Start: Resin-NH-Peptide-Boc deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling: Boc-Glu(OcHex)-OH + HBTU/DIEA wash2->coupling wash3 Wash (DCM, DMF) coupling->wash3 end Elongated Peptide: Resin-NH-Peptide-Glu(OcHex)-Boc wash3->end

Caption: Boc-SPPS cycle for incorporating Boc-Glu(OcHex)-OH.

HF_Cleavage_Workflow start Start: Resin-Peptide(Protected) hf_treatment HF Cleavage (HF, Scavengers, 0°C) start->hf_treatment hf_evaporation HF Evaporation hf_treatment->hf_evaporation ether_precipitation Precipitation (Cold Diethyl Ether) hf_evaporation->ether_precipitation filtration Filtration & Washing ether_precipitation->filtration extraction Extraction of Peptide filtration->extraction lyophilization Lyophilization extraction->lyophilization end Final Product: Crude Peptide(Deprotected) lyophilization->end

Caption: Final HF cleavage and deprotection workflow.

References

Evaluating the Impact of H-Glu(OcHex)-OH on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids is a critical strategy in modern peptide drug discovery, influencing stability, conformation, and ultimately, biological activity. Among these, derivatives of glutamic acid are pivotal. This guide provides an objective comparison of H-Glu(OcHex)-OH, a glutamic acid derivative with a cyclohexyl ester protecting group on its side chain, against other commonly used alternatives. The aim is to furnish researchers with the necessary information to make informed decisions when designing and synthesizing bioactive peptides. While direct comparative studies on the bioactivity of peptides synthesized with this compound are not abundant in peer-reviewed literature, this guide leverages established principles of peptide chemistry and structure-activity relationships to provide a comprehensive evaluation.

The Role of Side-Chain Protection in Peptide Synthesis and Bioactivity

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the reactive side chains of amino acids. For glutamic acid, the γ-carboxyl group must be protected to avoid side reactions like pyroglutamate formation. The choice of protecting group is dictated by the overall synthesis strategy (e.g., Boc or Fmoc chemistry) and can have implications for the final peptide's purity and yield.

Crucially, the nature of the protecting group can also indirectly influence the peptide's bioactivity. The size, hydrophobicity, and cleavage conditions of the protecting group can potentially affect the peptide's folding, aggregation propensity, and even leave residual modifications that alter its interaction with its biological target.

Comparative Analysis of Glutamic Acid Derivatives

The selection of a glutamic acid derivative with a specific side-chain protecting group is a key consideration in peptide synthesis. The properties of the protecting group, such as its stability and the conditions required for its removal, are critical. Below is a comparison of this compound with other commonly used glutamic acid derivatives.

Glutamic Acid Derivative Side-Chain Protecting Group Typical Synthesis Strategy Deprotection Conditions Potential Impact on Bioactivity
This compound Cyclohexyl (OcHex)BocStrong acid (e.g., HF)[1]The bulky and hydrophobic cyclohexyl group may influence peptide folding and aggregation. Complete removal is crucial to avoid altered receptor binding.
H-Glu(OtBu)-OH tert-Butyl (OtBu)FmocStrong acid (e.g., TFA)[2]Widely used due to its stability and clean cleavage. The tert-butyl cation formed during cleavage can potentially modify sensitive residues if not properly scavenged.[3]
H-Glu(OBzl)-OH Benzyl (OBzl)Boc/FmocCatalytic hydrogenation or strong acid (HF)[3]Orthogonal to Fmoc deprotection, allowing for on-resin modifications. Incomplete removal can significantly alter peptide properties.
H-Glu(OAll)-OH Allyl (OAll)FmocPalladium(0) catalyst[3]Fully orthogonal to both acid- and base-labile protecting groups, ideal for complex peptide synthesis and on-resin cyclization. Requires specific and potentially contaminating catalysts.[3]

Experimental Protocols

To rigorously evaluate the impact of incorporating this compound or any other glutamic acid derivative on a peptide's bioactivity, a series of well-defined experiments are necessary.

Peptide Synthesis using Boc-Glu(OcHex)-OH

This protocol outlines the general steps for incorporating Boc-Glu(OcHex)-OH into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS

  • Boc-protected amino acids, including Boc-Glu(OcHex)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Anhydrous Hydrogen Fluoride (HF) for cleavage (requires specialized apparatus)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF.

  • Coupling: Dissolve Boc-Glu(OcHex)-OH (or another Boc-amino acid) and a coupling reagent in DMF. Add this solution to the resin and agitate for 2 hours or until a negative Kaiser test is achieved.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and N-terminal Boc deprotection, treat the peptide-resin with anhydrous HF in the presence of scavengers to cleave the peptide from the resin and remove all side-chain protecting groups, including the OcHex group.[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for its receptor.

Materials:

  • Synthesized peptide

  • Radiolabeled or fluorescently labeled known ligand for the receptor

  • Purified receptor or cell membranes expressing the receptor

  • Assay buffer

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate Coating (if applicable): If using purified receptor, coat the wells of a 96-well plate with the receptor.

  • Competitive Binding: In each well, add a fixed concentration of the labeled ligand and varying concentrations of the synthesized peptide.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound ligand and peptide.

  • Detection: Measure the amount of bound labeled ligand in each well using a suitable detector.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the synthesized peptide. Calculate the IC50 value, which can be converted to the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell-Based Functional Assay

This protocol outlines a general method to assess the biological activity of the peptide in a cellular context.

Materials:

  • Synthesized peptide

  • Cell line expressing the target receptor and a downstream reporter system (e.g., cAMP, calcium flux, or a reporter gene like luciferase)

  • Cell culture medium and supplements

  • Assay buffer or medium

  • Reagents for detecting the reporter signal

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Replace the culture medium with assay buffer containing varying concentrations of the synthesized peptide.

  • Incubation: Incubate the plate for a time appropriate for the specific signaling pathway being measured.

  • Signal Detection: Add the detection reagents and measure the reporter signal (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the reporter signal against the peptide concentration to generate a dose-response curve and determine the EC50 or IC50 value, representing the peptide's potency.

In Vivo Efficacy Model

This protocol provides a general framework for evaluating the peptide's efficacy in a relevant animal model.

Materials:

  • Synthesized peptide formulated for in vivo administration

  • Appropriate animal model of a disease or physiological process relevant to the peptide's target

  • Vehicle control

  • Equipment for dosing and sample collection

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions.

  • Dosing: Administer the synthesized peptide to the treatment group and the vehicle to the control group via a suitable route (e.g., intravenous, subcutaneous, oral).

  • Monitoring: Observe the animals for clinical signs and measure relevant physiological or behavioral endpoints at predetermined time points.

  • Sample Collection: At the end of the study, collect tissues or blood for biomarker analysis.

  • Data Analysis: Statistically compare the outcomes between the treatment and control groups to determine the in vivo efficacy of the peptide.

Visualizing Workflows and Pathways

To better illustrate the processes involved in evaluating the impact of this compound on peptide bioactivity, the following diagrams are provided.

G cluster_0 Peptide Synthesis Resin Resin Deprotection Deprotection Resin->Deprotection TFA Coupling Coupling Deprotection->Coupling Neutralization Wash Wash Coupling->Wash Amino_Acid Boc-Glu(OcHex)-OH Amino_Acid->Coupling Repeat Repeat Wash->Repeat Repeat->Deprotection Next Cycle Final_Cleavage HF Cleavage Repeat->Final_Cleavage End Purification Purification Final_Cleavage->Purification RP-HPLC Bioactive_Peptide Bioactive_Peptide Purification->Bioactive_Peptide

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) using the Boc strategy with this compound.

G Peptide_Ligand Peptide (with Glu) GPCR G-Protein Coupled Receptor Peptide_Ligand->GPCR Binds G_Protein G-Protein (GDP) GPCR->G_Protein Activates G_Protein_Active G-Protein (GTP) G_Protein->G_Protein_Active GDP -> GTP Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector_Enzyme Activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates Targets

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway activated by a peptide ligand containing glutamic acid.

G Start Synthesize Peptides with different Glu derivatives (e.g., OcHex, OtBu) Binding_Assay In Vitro Receptor Binding Assay Start->Binding_Assay Functional_Assay Cell-Based Functional Assay Start->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis In_Vivo_Study In Vivo Efficacy Model Conclusion Determine Impact of Glu Side-Chain Modification on Bioactivity In_Vivo_Study->Conclusion SAR_Analysis->In_Vivo_Study Promising Candidates

Caption: A logical workflow for the comparative evaluation of peptide bioactivity based on glutamic acid side-chain modification.

Conclusion

The choice of a protected glutamic acid derivative, such as this compound, in peptide synthesis is a critical decision that extends beyond mere synthetic convenience. While the primary role of the cyclohexyl ester in this compound is to serve as a side-chain protecting group within the Boc-SPPS strategy, its chemical properties—bulkiness and hydrophobicity—have the potential to influence the resulting peptide's physicochemical characteristics and, by extension, its biological activity.

A thorough evaluation, encompassing meticulous synthesis and purification followed by a hierarchical series of in vitro and in vivo assays, is paramount to understanding the structure-activity relationship and the true impact of such modifications. The protocols and workflows presented in this guide offer a robust framework for researchers to systematically investigate these effects and to select the optimal building blocks for the development of potent and specific peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of H-Glu(OcHex)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of H-Glu(OcHex)-OH. The following procedural guidance is based on general laboratory safety protocols for similar chemical compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions. An SDS for this compound from Advanced ChemTech is referenced online, but a direct copy could not be publicly accessed at the time of this writing[1].

I. Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. In case of accidental contact, adhere to the following first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound, primarily sourced from PubChem[2].

PropertyValue
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Appearance Solid (Assumed)
Solubility No data available
Melting Point No data available
Boiling Point No data available
Density No data available
XLogP3 -1.4

Note: This data is based on computed properties and may not reflect experimentally determined values.

III. Disposal Procedures

The proper disposal route for this compound depends on its form (pure substance or in solution) and whether it is contaminated with other hazardous materials. As a general guideline for glutamic acid derivatives, which are often not classified as hazardous, the following procedures can be considered. However, always confirm the classification with your institution's Environmental Health & Safety (EHS) office and the product-specific SDS.

Step 1: Waste Identification and Segregation

  • Uncontaminated Solid Waste: If the this compound is in its pure, solid form and is not contaminated with any hazardous substances, it can likely be disposed of as non-hazardous chemical waste.

  • Contaminated Waste: If this compound is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. The specific disposal protocol will be dictated by the nature of the contaminants.

  • Aqueous Solutions: For uncontaminated aqueous solutions, neutralization may be an option if permitted by your institution.

Step 2: Packaging and Labeling

  • Collect solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound" or "L-Glutamic acid γ-cyclohexyl ester".

  • For contaminated waste, also list all other components and affix the appropriate hazardous waste labels as required by your institution and local regulations.

Step 3: Disposal Pathway

  • Non-Hazardous Solid Waste: Arrange for pickup by your institution's chemical waste disposal service.

  • Hazardous Waste: Follow your institution's hazardous waste disposal procedures, which typically involve collection by a certified hazardous waste management company.

  • Neutralized Aqueous Solutions: If neutralization is permitted and performed, the resulting solution may be suitable for drain disposal with copious amounts of water. The final pH should be within the range acceptable to the local water treatment authority (typically between 5.5 and 9.5).

IV. Experimental Protocols

Neutralization of Aqueous this compound Solutions (General Procedure)

This is a general guideline and should only be performed by trained personnel if institutional policies permit.

  • Work in a fume hood and wear appropriate PPE.

  • Place the container with the aqueous this compound solution in a secondary container to contain any potential spills.

  • Slowly add a dilute acidic or basic solution (e.g., 1M HCl or 1M NaOH) dropwise while stirring the solution.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding the neutralizing agent until the pH is stable within the institutionally approved range for drain disposal.

  • Once the pH is confirmed to be stable, the solution can be disposed of down the drain with a large volume of running water.

V. Disposal Workflow Diagram

The following diagram illustrates a general decision-making workflow for the disposal of this compound.

DisposalWorkflow General Disposal Workflow for this compound start Start: this compound Waste is_solid Is the waste a solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_waste Collect in a labeled, sealed container for solid chemical waste is_solid->solid_waste Yes other_solvent Contaminated with other solvents is_aqueous->other_solvent No is_contaminated Is the solution contaminated with other hazardous chemicals? is_aqueous->is_contaminated Yes liquid_waste Collect in a labeled, sealed container for liquid chemical waste other_solvent->liquid_waste ehs_pickup Arrange for hazardous waste pickup with your institution's EHS office solid_waste->ehs_pickup is_contaminated->liquid_waste Yes neutralize Consider neutralization if permitted by institutional guidelines is_contaminated->neutralize No liquid_waste->ehs_pickup adjust_ph Adjust pH to a neutral range (typically 5.5 - 9.5) neutralize->adjust_ph drain_disposal Dispose down the drain with copious amounts of water adjust_ph->drain_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the SDS provided by the manufacturer and your institution's specific waste disposal policies before handling or disposing of this chemical.

References

Essential Safety and Operational Guide for Handling H-Glu(OcHex)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for H-Glu(OcHex)-OH could not be located. The following guidance is based on general safety protocols for handling similar amino acid derivatives in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, a step-by-step operational plan, and a disposal plan to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to chemical compounds. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesMust comply with ANSI Z87.1 standards. Goggles are recommended when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum for incidental contact.
Body Protection Laboratory CoatA standard lab coat should be worn and kept fully buttoned to protect skin and clothing from potential spills.
Respiratory Protection NIOSH-Approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is in proper working order.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.
  • Gather all necessary materials, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.
  • Don the appropriate personal protective equipment as outlined in the table above.

2. Weighing and Transfer:

  • Perform all manipulations of the solid this compound within the fume hood to contain any dust.
  • Use a tared weigh boat to accurately measure the desired amount of the compound.
  • Carefully transfer the weighed powder to the reaction vessel, minimizing the creation of airborne dust.
  • Clean any spills immediately with an appropriate method (e.g., wet wipe for small spills) and dispose of the cleaning materials as hazardous waste.

3. Post-Handling Procedures:

  • Securely close the container of this compound.
  • Decontaminate all surfaces and equipment that came into contact with the chemical.
  • Dispose of all contaminated disposable materials, such as gloves and weigh boats, in a designated hazardous waste container.
  • Remove personal protective equipment in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Solid Waste:

    • Collect all unused this compound powder and any grossly contaminated materials (e.g., spilled product) in a clearly labeled, sealed container for solid chemical waste.

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.

    • Place these materials in a designated and properly labeled hazardous waste container.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Work in a Certified Chemical Fume Hood A->B C Weigh this compound Carefully B->C D Transfer to Reaction Vessel C->D E Decontaminate Surfaces and Equipment D->E F Wash Hands Thoroughly E->F G Collect Solid Waste in Labeled Container E->G H Dispose of Waste According to Institutional Regulations G->H

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.